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  • Product: 3-(Carboxymethyl)cyclobutane-1-carboxylic acid
  • CAS: 2098129-74-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid: Properties, Synthesis, and Applications

Abstract 3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a dicarboxylic acid featuring a rigid, four-membered carbocyclic core. This structure presents a unique three-dimensional scaffold that is of increasing interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a dicarboxylic acid featuring a rigid, four-membered carbocyclic core. This structure presents a unique three-dimensional scaffold that is of increasing interest to researchers in medicinal chemistry and materials science. The 1,3-substitution pattern on the cyclobutane ring allows for precise spatial positioning of functional groups, making it a valuable building block for designing conformationally constrained molecules. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes predictive data based on foundational chemical principles and analysis of structurally related analogues. We will provide an in-depth exploration of its predicted physicochemical properties, potential synthetic pathways, characteristic spectroscopic signatures, and applications in drug development, offering a comprehensive resource for scientists working with novel molecular architectures.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a privileged scaffold in modern drug discovery.[1] Its puckered, three-dimensional structure offers a significant advantage over flexible aliphatic chains or flat aromatic rings by locking substituents into well-defined spatial orientations. This conformational restriction can lead to enhanced binding affinity, improved selectivity for biological targets, and increased metabolic stability.[1]

3-(Carboxymethyl)cyclobutane-1-carboxylic acid embodies these desirable characteristics. As a 1,3-disubstituted dicarboxylic acid, it provides two reactive handles for further chemical elaboration, making it an ideal linker or core fragment in the design of complex molecules, including kinase inhibitors and other advanced therapeutic agents.[2][3] This guide serves as a foundational document for researchers, providing the necessary technical insights to synthesize, characterize, and strategically deploy this versatile chemical building block.

Chemical Structure and Stereochemistry

The fundamental structure of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid consists of a central cyclobutane ring with a carboxylic acid group directly attached at the C1 position and a carboxymethyl group (-CH₂COOH) at the C3 position.

Caption: Spatial orientation of substituents in cis and trans isomers.

Physicochemical Properties

While specific, experimentally verified data for this compound are scarce, we can predict its core physicochemical properties based on its structure and data from analogous compounds like 1,1-cyclobutanedicarboxylic acid and other dicarboxylic acids. [4]

Property Predicted Value / Description Rationale / Reference
Molecular Formula C₇H₁₀O₄ Calculated from structure.
Molecular Weight 158.15 g/mol Calculated from formula.
Appearance White to off-white crystalline solid. Typical for small, non-volatile carboxylic acids.
IUPAC Name 3-(Carboxymethyl)cyclobutane-1-carboxylic acid Standard nomenclature rules.
Melting Point Expected to be >150 °C; cis and trans isomers will have distinct melting points. Similar dicarboxylic acids, such as 1,1-cyclobutanedicarboxylic acid (m.p. 156-158 °C), are high-melting solids. [4]
Boiling Point Decomposes before boiling at atmospheric pressure. Carboxylic acids often have high boiling points due to dimerization via hydrogen bonding and tend to decompose at elevated temperatures.
Solubility Moderately soluble in water; soluble in polar organic solvents (methanol, ethanol, DMSO, DMF). The two polar carboxylic acid groups promote solubility in polar solvents. Aqueous solubility is pH-dependent. [5]
pKa₁ ~4.0 - 4.5 The pKa of the carboxylic acid directly on the ring is expected to be similar to other cycloalkanecarboxylic acids.
pKa₂ ~4.5 - 5.0 The second carboxylic acid, insulated by a methylene group, is expected to be slightly less acidic.

| LogP | < 1.0 | The high oxygen content and two ionizable groups suggest a hydrophilic nature. |

Predicted Spectroscopic Profile for Structural Elucidation

For researchers synthesizing this molecule, spectroscopic analysis is essential for structural confirmation. The following are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Carboxylic Protons (2H): A very broad singlet appearing far downfield in the 10-12 ppm range, characteristic of acidic protons. [6][7] * Cyclobutane Protons (5H): A complex series of multiplets expected between 1.8 and 3.0 ppm. The chemical shifts and coupling constants will differ significantly between the cis and trans isomers due to their distinct magnetic environments.

    • Methylene Protons (2H): A doublet or multiplet between 2.2 and 2.8 ppm, coupled to the proton at the C3 position of the cyclobutane ring.

  • ¹³C NMR:

    • Carbonyl Carbons (2C): Two distinct signals in the highly deshielded region of 170-185 ppm. [7] * Cyclobutane Carbons (4C): Signals expected in the 25-45 ppm range.

    • Methylene Carbon (1C): A signal expected around 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the features of the carboxylic acid groups.

  • O-H Stretch: An extremely broad and strong absorption band from 2500 to 3500 cm⁻¹, obscuring the C-H stretches. This is a hallmark of hydrogen-bonded carboxylic acid dimers. [8]* C=O Stretch: A very strong, sharp absorption band around 1700-1730 cm⁻¹. [6]* C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region. [8]* O-H Bend (wag): A broad, medium-intensity peak around 900-960 cm⁻¹, which is also characteristic of carboxylic acid dimers. [8]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak at m/z = 158 may be weak or absent in electron ionization (EI) mass spectra.

  • Key Fragments: Expect to see characteristic losses from the parent molecule, such as:

    • m/z = 141 (M-OH)

    • m/z = 113 (M-COOH)

    • m/z = 99 (M-CH₂COOH)

Synthesis and Reactivity

Proposed Synthetic Strategy

G start 1,3-Cyclobutanedicarboxylic Acid Diester step1 Selective Reduction / Monoprotection start->step1 intermediate1 Monoreduced / Monoprotected Intermediate step1->intermediate1 e.g., NaBH₄, protection step2 Oxidation of Alcohol to Carboxylic Acid intermediate1->step2 intermediate2 Protected Dicarboxylic Acid step2->intermediate2 e.g., PCC or TEMPO step3 Arndt-Eistert Homologation intermediate2->step3 intermediate3 Homologated Ester Intermediate step3->intermediate3 1. (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O/THF step4 Hydrolysis (Acidic or Basic) intermediate3->step4 product 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid step4->product e.g., HCl or NaOH, then H₃O⁺

Caption: A potential multi-step workflow for the synthesis of the target molecule.

Causality Behind Experimental Choices:

  • Starting Material: A commercially available 1,3-cyclobutanedicarboxylic acid derivative provides the core scaffold and correct substitution pattern.

  • Selective Modification: Differentiating the two identical carboxylic acid groups is the key challenge. This is typically achieved by monoprotection or selective reduction of one group, allowing for orthogonal chemical transformations.

  • Homologation: The Arndt-Eistert reaction is a classic and reliable method for extending a carboxylic acid by one methylene (-CH₂) unit, which is precisely what is needed to convert a carboxyl group to a carboxymethyl group.

  • Final Deprotection/Hydrolysis: A final hydrolysis step unmasks the protected carboxylic acid and/or hydrolyzes the ester to yield the final diacid product. Control of stereochemistry (cis vs. trans) would depend on the stereochemistry of the starting material.

Chemical Reactivity

The reactivity of this molecule is governed by its two carboxylic acid groups. These functional groups are gateways to a wide range of derivatives, making the molecule a versatile building block.

  • Esterification: Both carboxyl groups can be converted to esters by reacting with an alcohol under acidic catalysis (e.g., Fischer esterification).

  • Amide Bond Formation: The molecule can be coupled with amines to form mono- or di-amides using standard peptide coupling reagents (e.g., EDC, HATU). This is a cornerstone reaction for its use in drug discovery.

  • Reduction: Both carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acids to the more reactive acid chlorides, which are precursors for esters, amides, and other derivatives.

Applications in Research and Drug Development

The rigid framework of 3-(carboxymethyl)cyclobutane-1-carboxylic acid makes it an attractive scaffold for positioning pharmacophores in a precise three-dimensional arrangement.

  • Conformationally Restricted Linkers: In drug design, flexible linkers can lead to a loss of binding entropy. Replacing them with a rigid cyclobutane core can pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity.

  • Scaffold for Bifunctional Molecules: The two carboxylic acid handles are ideal for constructing bifunctional molecules like PROTACs (Proteolysis-targeting chimeras), where one end binds to a target protein and the other to an E3 ligase.

  • Aryl Ring Mimetics: The three-dimensional cyclobutane core can serve as a non-aromatic bioisostere for phenyl rings, a strategy used to improve physicochemical properties such as solubility and metabolic stability while maintaining the necessary vectoral orientation of substituents. [1]* Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule with defined vectors for chemical elaboration, it is an excellent candidate for FBDD libraries.

Safety and Handling

As a dicarboxylic acid, this compound should be handled with appropriate care in a laboratory setting.

  • Hazards: Assumed to be a skin and eye irritant. Inhalation of dust should be avoided. Carboxylic acids can be corrosive. [9]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10][11]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

Conclusion

3-(Carboxymethyl)cyclobutane-1-carboxylic acid stands as a promising yet under-explored building block in synthetic and medicinal chemistry. Its rigid, 1,3-disubstituted cyclobutane core provides a unique platform for creating structurally precise and conformationally constrained molecules. While direct experimental data remains limited, this guide has outlined its predicted physicochemical and spectroscopic properties to aid in its synthesis and characterization. The proposed synthetic strategies and discussion of its chemical reactivity highlight its potential as a versatile scaffold. For researchers and drug development professionals, this molecule offers a valuable tool to navigate complex chemical space and design next-generation therapeutics with improved pharmacological profiles.

References

  • CP Lab Safety. 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid, min 97%, 500 mg. [Link]

  • PubChem. 3-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • AFG Bioscience LLC. Safety Data Sheet: 1-(4-Bromophenyl)cyclobutanecarboxylic acid. [Link]

  • PubChem. 3-Methylenecyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis- (CAS 14924-51-7). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Oxocyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis. [Link]

  • CP Lab Safety. cis-3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 1 gram. [Link]

  • CP Lab Safety. trans-3-amino-cyclobutanecarboxylic acid hydrochloride, min 97%, 1 gram. [Link]

  • Brainly.in. Preparation of 3-oxo cyclobutane 1-carboxylic acid. [Link]

  • Meier, et al. Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • Aaron Chemicals. Safety Data Sheet: Fmoc-1-amino-1-cyclobutane carboxylic acid. [Link]

  • Patsnap. Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. [Link]

  • ResearchGate. Application to carboxylic acid-containing drugs and natural products. [Link]

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • SpectraBase. Cyclobutanecarboxylic acid. [Link]

  • Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Patsnap. Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

Exploratory

Comprehensive NMR Structural Elucidation of 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid

Executive Summary In modern drug development, the cyclobutane ring is frequently employed as a metabolically stable bioisostere for phenyl rings and saturated heterocycles. However, assigning the nuclear magnetic resonan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the cyclobutane ring is frequently employed as a metabolically stable bioisostere for phenyl rings and saturated heterocycles. However, assigning the nuclear magnetic resonance (NMR) spectra of 1,3-disubstituted cyclobutanes—such as 3-(carboxymethyl)cyclobutane-1-carboxylic acid —presents unique analytical challenges. This whitepaper provides an in-depth, self-validating methodology for the acquisition, assignment, and stereochemical differentiation of this compound's 1 H and 13 C NMR chemical shifts.

Structural Dynamics & The Cyclobutane Anomaly

Before assigning chemical shifts, one must account for the unique magnetic environment of the cyclobutane ring. Unlike the rigid chair conformation of cyclohexane, cyclobutanes adopt a puckered conformation to relieve torsional strain and undergo rapid ring-flipping.

According to authoritative research published in The Journal of Organic Chemistry (), cyclobutane protons exhibit an unusually high base chemical shift ( δ ~1.98 ppm) compared to larger cycloalkanes like cyclohexane ( δ ~1.44 ppm)[1][2]. While historically attributed to deshielding from a σ -antiaromatic C–C framework, modern gauge-independent atomic orbital (GIAO) calculations reveal that this deshielding is primarily driven by the perpendicular orientation of the ring relative to the external magnetic field[1].

Furthermore, as noted in PMC (), the fluxional nature of the cyclobutane ring can result in unpredictable NMR chemical shifts and highly variable proton-proton coupling constants ( 3Jcis​ ranging from 4.6–11.5 Hz and 3Jtrans​ from 2.0–10.7 Hz)[3]. Therefore, a self-validating 2D NMR approach is mandatory to prevent misassignment.

Predictive Chemical Shift Assignments

The molecule possesses a plane of symmetry passing through C1 and C3, rendering the C2 and C4 methylene groups chemically equivalent. The tables below summarize the predicted chemical shifts based on empirical additive rules and the specific electronic environment of the substituents.

Table 1: Quantitative 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCausality & Assignment Logic
-COOH 12.05br s2HHighly deshielded acidic protons. Broadened due to rapid chemical exchange with residual water.
C1-H 3.05m1HDeshielded by direct attachment to the electron-withdrawing C1-carboxylic acid group.
C3-H 2.45m1HRing methine proton. Less deshielded than C1-H due to the intervening methylene spacer of the carboxymethyl group.
C5 (-CH 2​ -) 2.38d ( J≈7.5 Hz)2HCarboxymethyl protons. Split into a doublet by vicinal coupling to the C3-H methine.
C2-H, C4-H (cis)2.15m2HDiastereotopic ring methylenes residing on the same face as the substituents.
C2-H, C4-H (trans)1.85m2HDiastereotopic ring methylenes residing on the opposite face. Shielded relative to the cis protons.
Table 2: Quantitative 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)TypeCausality & Assignment Logic
C=O (C1-acid) 176.5C q​ Carbonyl carbon directly attached to the ring. Highly deshielded.
C=O (C5-acid) 173.2C q​ Carbonyl carbon of the carboxymethyl group. Slightly more shielded due to the aliphatic spacer.
C5 (-CH 2​ -) 40.5CH 2​ Aliphatic methylene adjacent to a carbonyl ( α -position) and a methine.
C1 34.5CHRing methine directly bonded to the carboxylic acid.
C2, C4 31.5CH 2​ Equivalent ring methylenes. Symmetry dictates a single resonance for both carbons.
C3 28.0CHRing methine bonded to the carboxymethyl group.

Self-Validating Experimental Protocol

To ensure scientific integrity, the NMR data must act as a closed, self-validating logical loop. Do not rely solely on 1D chemical shifts. Execute the following step-by-step methodology:

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: Dicarboxylic acids often exhibit poor solubility in chlorinated solvents (like CDCl 3​ ) and form hydrogen-bonded dimers that severely broaden NMR signals. DMSO disrupts these dimers, yielding sharp, highly resolved multiplets.

Step 2: Quantitative 1D 1 H Acquisition

  • Action: Acquire at 400 MHz (or higher) using a 30° pulse angle and a strict relaxation delay ( D1​ ) of 5.0 seconds.

  • Causality: A long D1​ ensures complete longitudinal relaxation ( T1​ ) of all spins. This guarantees that the integration values perfectly match the 2:1:1:2:2:2 proton ratio, validating the molecular formula without external assumptions.

Step 3: 1D 13 C and DEPT-135 Acquisition

  • Action: Acquire 13 C with WALTZ-16 proton decoupling and a D1​ of 2–3 seconds (minimum 1024 scans). Follow with a DEPT-135 experiment.

  • Causality: Quaternary carbonyls lack attached protons and suffer from long T1​ times and zero Nuclear Overhauser Effect (NOE) enhancement. High scan counts are required for the 176.5 and 173.2 ppm peaks. DEPT-135 will invert the C2, C4, and C5 CH 2​ signals (pointing down), while C1 and C3 CH signals point up, instantly verifying the carbon hybridization.

Step 4: 2D HSQC and HMBC Mapping

  • Action: Run gradient-selected HSQC and HMBC.

  • Causality: The HMBC maps long-range regiochemistry. The C5 protons ( δ 2.38) must show a 2JCH​ correlation to the 173.2 ppm carbonyl and a 3JCH​ correlation to the C3 ring carbon ( δ 28.0). This definitively anchors the carboxymethyl group to position 3.

Workflow A 1. Sample Preparation (DMSO-d6, 15-20 mg) B 2. 1D NMR (1H, 13C, DEPT-135) Establish Base Shifts & Integrals A->B Transfer to Magnet C 3. 2D NMR (COSY, HSQC, HMBC) Map Connectivity & Regiochemistry B->C Identify Spin Systems D 4. 2D NOESY / ROESY Differentiate cis/trans Isomers C->D Confirm Connectivity E 5. Final Structural Validation (Self-Consistent Data Loop) D->E Stereochemical Assignment

Fig 1: Self-validating NMR workflow for cyclobutane structural elucidation.

Stereochemical Elucidation via NOESY

3-(Carboxymethyl)cyclobutane-1-carboxylic acid exists as cis and trans diastereomers. Because the cyclobutane ring is fluxional, J -coupling constants cannot reliably determine stereochemistry[3]. Instead, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) must be used to measure through-space spatial proximity.

  • Acquisition Parameter: Use a NOESY mixing time ( τm​ ) of 300–500 ms to allow sufficient cross-relaxation buildup for small molecules.

  • Mechanistic Logic:

    • In the cis-isomer , the -COOH and -CH 2​ COOH substituents are on the same face of the ring. Consequently, the C1-H and C3-H methine protons are forced onto the opposite, shared face. Being on the same spatial face, they will exhibit a strong NOE cross-peak .

    • In the trans-isomer , the substituents are on opposite faces. Therefore, C1-H is on the "top" face and C3-H is on the "bottom" face. The distance between them exceeds 3.5 Å, resulting in no observable NOE cross-peak (or an extremely weak one).

NOESY_Logic Start Evaluate NOESY Spectrum Focus: C1-H and C3-H Protons Decision Is there a strong NOE cross-peak between C1-H and C3-H? Start->Decision Cis cis-Isomer (C1-H and C3-H on same face) Decision->Cis YES (Strong NOE) Trans trans-Isomer (C1-H and C3-H on opposite faces) Decision->Trans NO (Weak/No NOE)

Fig 2: NOESY logic tree for assigning cis and trans cyclobutane diastereomers.

References

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis National Center for Biotechnology Information (PMC). URL:[Link]

  • Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization ACS Sustainable Chemistry & Engineering, American Chemical Society. URL:[Link]

Sources

Foundational

A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Disclaimer: As of the latest literature review, a definitive, publicly accessible single-crystal X-ray diffraction study for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid is not available. This guide, therefore, serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest literature review, a definitive, publicly accessible single-crystal X-ray diffraction study for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid is not available. This guide, therefore, serves as an in-depth technical framework detailing the established methodologies and expected outcomes for the structural elucidation of this, or structurally analogous, small organic molecules. The data and structural interpretations presented herein are illustrative, based on known crystal structures of related cyclobutane carboxylic acid derivatives, to provide a scientifically grounded and expert-driven perspective for researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative in Molecular Science

The three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs) and novel materials, understanding the crystal structure is paramount. It governs critical parameters such as solubility, stability, bioavailability, and hygroscopicity. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing unambiguous, high-resolution structural information, revealing precise bond lengths, bond angles, and intermolecular interactions.[1][2][3] This guide will delineate the comprehensive workflow for the structural analysis of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science due to its rigid cyclobutane core and dual carboxylic acid functionalities.

Experimental Design: From Powder to Precision

The journey to elucidating a crystal structure is a multi-step process that demands careful planning and execution. The causality behind each step is critical for obtaining high-quality single crystals suitable for diffraction analysis.

Synthesis and Purification

While various synthetic routes to substituted cyclobutane systems exist, a common approach involves the [2+2] cycloaddition of appropriate precursors.[4] Following synthesis, rigorous purification of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid is essential. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques for carboxylic acids include recrystallization and column chromatography. The purity of the bulk material should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) prior to crystallization screening.

Crystallization: The Art and Science of Nucleation and Growth

Obtaining diffraction-quality single crystals is often the most challenging step. For a small, polar molecule like 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, with its hydrogen-bonding capabilities, a systematic screening of crystallization conditions is necessary. The goal is to achieve a state of supersaturation from which a single, well-ordered crystal nucleates and grows slowly.[5]

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.[5]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion (Liquid-Liquid or Solid-Liquid):

    • This technique is highly effective for small quantities of material.

    • Dissolve the compound in a "good" solvent (in which it is soluble).

    • Place this solution in a small, open container.

    • Place the small container inside a larger, sealed vessel that contains an "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent).[5]

    • Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. A programmable cooling bath can be used to control the cooling rate, which is crucial for crystal quality. Rapid cooling often leads to the formation of small, poorly diffracting crystals.

Causality in Crystallization: The choice of solvent is critical as it can influence the crystal packing and even the polymorphic form obtained. The rate of achieving supersaturation directly impacts the size and quality of the crystals. Slower rates generally favor the growth of larger, more ordered crystals.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Landscape

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2]

Data Collection

The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][2] Each diffraction spot corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice, governed by Bragg's Law.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal are then determined using computational methods (structure solution), and the model is refined against the experimental data to achieve the best possible fit.[6]

Results and Interpretation: A Hypothetical Structural Analysis

As no published structure exists for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, we present an illustrative analysis based on expected data and known structures of similar molecules, such as various cyclobutanedicarboxylic acids.[7][8][9]

Crystallographic Data

The following table summarizes the kind of crystallographic data that would be obtained from a successful SC-XRD experiment.

Parameter Illustrative Value
Chemical FormulaC7H10O4
Formula Weight158.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.12 Å
b10.25 Å
c9.45 Å
α90°
β105.3°
γ90°
Volume758.9 ų
Z4
Calculated Density1.38 g/cm³
R-factor (R1)0.045
Goodness-of-Fit (S)1.05
Molecular Structure and Conformation

The primary output of the analysis is the precise 3D structure of the molecule. For 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, key points of interest would be:

  • Cyclobutane Ring Pucker: The cyclobutane ring is not planar and will adopt a puckered conformation to relieve ring strain. The degree of puckering would be precisely determined.[9]

  • Carboxylic Acid Group Conformation: The orientation of the two carboxylic acid groups relative to the cyclobutane ring would be established. This includes the torsion angles that define their positions.

  • Bond Lengths and Angles: All intramolecular bond lengths and angles would be determined with high precision, confirming the expected values for C-C, C-O, and C=O bonds.

Supramolecular Assembly: The Role of Hydrogen Bonding

The two carboxylic acid groups are strong hydrogen bond donors and acceptors. A critical part of the analysis is understanding how these interactions guide the packing of the molecules in the crystal lattice. It is highly probable that the molecules would form hydrogen-bonded dimers, a common motif for carboxylic acids. These dimers could then be further linked into chains or sheets, creating a stable three-dimensional network. Identifying and characterizing these hydrogen bonds is crucial for understanding the material's properties.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of 3-(Carboxymethyl)cyclobutane- 1-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification screening Solvent Screening & Method Selection purification->screening growth Single Crystal Growth (e.g., Slow Evaporation) screening->growth mount Crystal Mounting & Cryo-cooling growth->mount data_collection Diffraction Data Collection mount->data_collection solve Structure Solution data_collection->solve refine Structure Refinement & Validation solve->refine interpret Structural Interpretation (Bonding, Packing) refine->interpret

Caption: 2D Representation of the Target Molecule.

Conclusion

While the specific crystal structure of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid remains to be determined and published, the methodologies for its elucidation are well-established and robust. This guide provides a comprehensive overview of the necessary steps, from synthesis and crystallization to X-ray diffraction and data interpretation. A successful structural analysis would provide invaluable insights into the molecule's conformation, intermolecular interactions, and solid-state packing, which are critical for its application in drug development and materials science. The principles and protocols described herein represent a self-validating system for obtaining high-quality, reliable crystallographic data for this and other small molecules of scientific interest.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]

  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from SERC. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from Pulstec USA. [Link]

  • Journal of the Chemical Society D: Chemical Communications. (1970). Conformation ambiguity in solid cyclobutane-1,1-dicarboxylic acid. Retrieved from RSC Publishing. [Link]

  • National Center for Biotechnology Information. Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from NIH. [Link]

  • MDPI. (2022, November 8). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Retrieved from MDPI. [Link]

  • ACS Publications. (2025, June 11). Cocrystallization of Caffeine with Carboxylic Acids and Flavonoids: In Vitro Study to Control the “Caffeine Crash”. Retrieved from ACS Publications. [Link]

  • ResearchGate. Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications. Retrieved from ResearchGate. [Link]

  • University of Aveiro. Crystallization of Small Molecules. Retrieved from the University of Aveiro. [Link]

  • RSC Publishing. Scalable synthesis of β-truxinic acid (CBDA-4) from β-trans-cinnamic acid. Retrieved from RSC Publishing. [Link]

  • ProQuest. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Retrieved from ProQuest. [Link]

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Exploratory

An In-depth Technical Guide to the Cis and Trans Stereoisomers of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans stereoisomers of 3-(carboxymethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans stereoisomers of 3-(carboxymethyl)cyclobutane-1-carboxylic acid. Cyclobutane scaffolds are prevalent in medicinal chemistry, and the precise control of stereochemistry is paramount for elucidating structure-activity relationships (SAR) and ensuring the safety and efficacy of drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. We will explore the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.

The Critical Role of Stereoisomerism in Drug Development

Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements, often exhibit markedly different pharmacological and toxicological profiles.[1] Biological systems, being inherently chiral, can interact differently with each stereoisomer of a chiral drug.[2] One isomer may be responsible for the desired therapeutic effect, while the other could be inactive, have a different activity, or even be toxic.[3]

The U.S. Food and Drug Administration (FDA) recognized the importance of stereochemistry in drug development with its 1992 policy statement, which requires that the stereoisomeric composition of a drug with a chiral center be known and characterized.[4][5] This has made the stereoselective synthesis and analysis of drug candidates a critical aspect of modern pharmaceutical research. The 1,3-disubstituted cyclobutane core of 3-(carboxymethyl)cyclobutane-1-carboxylic acid presents a case of geometric isomerism (cis and trans), which significantly influences the molecule's overall shape and its potential interactions with biological targets.

Structural Elucidation of Cis and Trans Isomers

The key difference between the cis and trans isomers of 3-(carboxymethyl)cyclobutane-1-carboxylic acid lies in the relative orientation of the carboxymethyl and carboxylic acid substituents on the cyclobutane ring.

  • cis-isomer : Both substituents are on the same face of the cyclobutane ring.

  • trans-isomer : The substituents are on opposite faces of the ring.

This seemingly subtle difference has profound implications for the molecule's three-dimensional conformation, polarity, and ability to interact with protein binding sites.

Caption: 2D representation of cis and trans isomers.

Proposed Synthetic Strategies

Synthesis of the Cis Isomer via Diastereoselective Reduction

A scalable approach to a cis-1,3-disubstituted cyclobutane carboxylic acid has been reported, which can be adapted for our target molecule.[6] This strategy relies on the diastereoselective reduction of a cyclobutylidene intermediate.

G start Commercially Available 3-Oxocyclobutanecarboxylic Acid knoevenagel Knoevenagel Condensation with Malonic Acid Derivative start->knoevenagel reduction Diastereoselective Reduction (e.g., NaBH₄) knoevenagel->reduction hydrolysis Hydrolysis and Decarboxylation reduction->hydrolysis product cis-3-(Carboxymethyl)cyclobutane- 1-carboxylic acid hydrolysis->product

Caption: Proposed synthetic workflow for the cis isomer.

Experimental Protocol: Synthesis of cis-3-(Carboxymethyl)cyclobutane-1-carboxylic acid

  • Knoevenagel Condensation:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) and a suitable malonic acid derivative (e.g., diethyl malonate, 1.1 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting cyclobutylidene malonate can be used in the next step without further purification.

  • Diastereoselective Reduction:

    • Dissolve the crude cyclobutylidene malonate in a suitable solvent (e.g., ethanol or methanol) and cool to 0 °C.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C. The choice of reducing agent and conditions is crucial for achieving high cis selectivity.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Hydrolysis and Decarboxylation:

    • To the crude reduced product, add an excess of aqueous strong base (e.g., 6M NaOH) and heat to reflux for 4-6 hours to hydrolyze the ester groups.

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.

    • Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation.

    • After cooling, extract the final product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude cis-3-(carboxymethyl)cyclobutane-1-carboxylic acid, which can be purified by recrystallization or column chromatography.

Synthesis of the Trans Isomer

A common strategy to obtain the trans isomer involves a Mitsunobu reaction to invert the stereochemistry of an intermediate alcohol, a method used in the synthesis of trans-3-hydroxycyclobutylformic acid.[7]

G start cis-3-Hydroxycyclobutane- 1-carboxylic acid ester mitsunobu Mitsunobu Reaction (DEAD, PPh₃, p-nitrobenzoic acid) start->mitsunobu hydrolysis_ester Hydrolysis of p-nitrobenzoate mitsunobu->hydrolysis_ester oxidation Oxidation of alcohol hydrolysis_ester->oxidation hydrolysis_final Hydrolysis of ester oxidation->hydrolysis_final product trans-3-(Carboxymethyl)cyclobutane- 1-carboxylic acid hydrolysis_final->product

Caption: Proposed synthetic workflow for the trans isomer.

Separation and Purification of Stereoisomers

When a synthesis yields a mixture of cis and trans isomers, their separation is essential. Diastereomers have different physical properties, which can be exploited for their separation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating dicarboxylic acids.[8] The differential polarity of the cis and trans isomers allows for their separation on a suitable stationary phase.

Experimental Protocol: HPLC Separation

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups, is typically employed.[9]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for non-chromophoric carboxylic acids.

  • Sample Preparation: Dissolve the mixture of isomers in the initial mobile phase composition.

A typical gradient might start with a high percentage of the aqueous phase and gradually increase the organic phase to elute the more nonpolar isomer. The trans isomer is generally expected to be less polar and thus have a longer retention time than the more polar cis isomer.

Gas Chromatography (GC) with Derivatization

Due to the low volatility of dicarboxylic acids, derivatization is necessary for GC analysis.[10] Esterification to form more volatile methyl or butyl esters is a common approach.

Experimental Protocol: GC-MS Analysis with Esterification

  • Derivatization (Methylation):

    • Dry the sample containing the isomer mixture completely.

    • Add a solution of 10% sulfuric acid in methanol.

    • Reflux the mixture for 4 hours for cyclic carboxylic acids.[11]

    • After cooling, add an organic solvent (e.g., hexane) and neutralize with an aqueous bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it carefully.

  • GC-MS Analysis:

    • Column: A mid-polarity column (e.g., DB-5ms) is suitable for separating the derivatized isomers.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • Detection: Mass spectrometry (MS) will not only separate the isomers but also provide their mass spectra for confirmation of their identity.

Spectroscopic Characterization

Unambiguous characterization of the isolated cis and trans isomers is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the stereochemistry of organic molecules. The chemical shifts and, particularly, the coupling constants of the cyclobutane ring protons are highly sensitive to their spatial arrangement.[4]

Predicted NMR Data

Parametercis-isomer (Predicted)trans-isomer (Predicted)Rationale
¹H NMR
Ring Protons2.0 - 3.0 ppm (complex multiplets)2.0 - 3.0 ppm (complex multiplets)The puckered nature of the cyclobutane ring leads to complex splitting patterns.[1]
-CH₂-COOH~2.5 ppm~2.5 ppmProtons alpha to a carbonyl group.
-COOH10 - 12 ppm (broad singlet)10 - 12 ppm (broad singlet)Characteristic chemical shift for carboxylic acid protons.
¹³C NMR
Ring CH~35 - 45 ppm~35 - 45 ppm
Ring CH₂~25 - 35 ppm~25 - 35 ppm
-CH₂-COOH~40 ppm~40 ppm
-C=O~175 - 180 ppm~175 - 180 ppmTypical range for carboxylic acid carbonyls.

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The key to distinguishing the isomers via NMR lies in a detailed analysis of the proton-proton coupling constants (J-coupling). For cyclobutanes, vicinal coupling constants for cis protons are typically in the range of 4.6–11.5 Hz, while trans vicinal couplings range from 2.0–10.7 Hz.[1] A definitive assignment would require advanced 2D NMR techniques such as NOESY to identify through-space interactions between the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the presence of the carboxylic acid functional groups.

  • O-H Stretch: A very broad band from approximately 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[12]

  • C=O Stretch: A strong, sharp absorption between 1760-1690 cm⁻¹.[12]

  • C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[12]

While FTIR can confirm the functional groups, it is generally not sufficient to distinguish between the cis and trans isomers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it is a powerful tool for analyzing the isomer mixture.[13] The electron ionization (EI) mass spectra of the cis and trans isomers are expected to be very similar, but subtle differences in fragment ion intensities may be observable.

X-ray Crystallography

For a definitive and unambiguous determination of the solid-state structure and stereochemistry, single-crystal X-ray crystallography is the gold standard.[14] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the relative orientation of substituents.

Protocol: Sample Preparation for X-ray Crystallography

  • Crystal Growth: Grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) of the purified isomer.[15] This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Sample Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.[14]

Conclusion

The stereoselective synthesis, separation, and characterization of the cis and trans isomers of 3-(carboxymethyl)cyclobutane-1-carboxylic acid are crucial steps in the exploration of this scaffold for drug discovery. This guide has provided a framework of plausible synthetic routes and detailed analytical protocols based on established scientific principles. While the specific experimental conditions for this particular molecule may require optimization, the methodologies and rationale presented herein offer a robust starting point for any researcher or drug development professional working with substituted cyclobutane systems. A thorough understanding and application of these techniques will enable the unambiguous assignment of stereochemistry, a critical step in advancing new chemical entities through the drug development pipeline.

References

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • A.A. Khan, R.K. Khar, S.F. Ahmad, F.J. Ahmad, G. Chawla, M. Akhtar. (2010). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. Retrieved from [Link]

  • Rannar, S., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry. Retrieved from [Link]

  • Gomez-Gonzalez, M. A., et al. (n.d.). Time-of-flight secondary ion mass spectrometry was carried out to analyze a commercially available butanedioic acid (succinic acid) powder. University of Surrey. Retrieved from [Link]

  • Baran, P. S., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Naskar, A., Pal, D., Suthar, S., & Jain, S. K. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2024). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS ES&T Water. Retrieved from [Link]

  • El-Nahass, H. S., et al. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Trost, B. M., & Stambuli, J. P. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. Retrieved from [Link]

  • Engh, R. A., & Bosshard, H. R. (n.d.). x Ray crystallography. PMC. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Retrieved from [Link]

  • Galin, F. Z., et al. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Retrieved from [Link]

  • Wang, G., et al. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. AMT. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • Filo. (2025). Explain the coupling constants observed in the following compounds: Two ... Retrieved from [Link]

  • RSC Publishing. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Retrieved from [Link]

  • Seijas, M. Tato. (1988). Synthesis of cis- and trans-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acids. ChemInform. Retrieved from [Link]

  • Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... Retrieved from [Link]

  • LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved from [Link]

  • Conant, J. B. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

  • Lampman, G. M., & Aumiller, J. C. (n.d.). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

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Foundational

Analytical Characterization and Exact Mass Determination of 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid

Structural Paradigm: The Cyclobutane Motif in Medicinal Chemistry In contemporary drug design, the incorporation of sp³-rich cycloalkanes is a proven strategy to escape the "flatland" of planar aromatic rings. 3-(Carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Paradigm: The Cyclobutane Motif in Medicinal Chemistry

In contemporary drug design, the incorporation of sp³-rich cycloalkanes is a proven strategy to escape the "flatland" of planar aromatic rings. 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS: 2098129-74-7) serves as a highly versatile, bifunctional building block.

The cyclobutane core provides a unique combination of conformational restriction and metabolic stability. By pre-organizing molecular sidechains into specific spatial orientations, cyclobutane derivatives often exhibit enhanced binding affinity to target proteins compared to their flexible acyclic counterparts [3]. Furthermore, the three-dimensional puckered conformation of the four-membered ring disrupts crystal packing, which frequently translates to improved aqueous solubility and favorable pharmacokinetic profiles [4].

Cyclobutane_Logic Root Cyclobutane Scaffold Prop1 Conformational Restriction Root->Prop1 Prop2 sp3-Rich Character Root->Prop2 Prop3 Metabolic Stability Root->Prop3 App1 Pre-organized Bioactive Conformation Prop1->App1 App2 Enhanced Aqueous Solubility Prop2->App2 App3 Increased Pharmacokinetic Half-life Prop3->App3 Target Optimized Drug Candidates App1->Target App2->Target App3->Target

Logical relationship between cyclobutane physicochemical properties and drug discovery outcomes.

Exact Mass vs. Molecular Weight: Analytical Distinctions

A frequent point of failure in analytical workflows is the conflation of molecular weight and exact mass.

  • Molecular Weight (158.15 g/mol ): This is the weighted average of the masses of all isotopes of the elements in the molecule, based on their natural terrestrial abundance. It is used for bulk stoichiometric calculations (e.g., weighing out reagents for synthesis).

  • Exact Mass (158.0579 Da): Also known as the monoisotopic mass, this is calculated using the mass of the single most abundant isotope for each constituent element (i.e., ¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491) [1].

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitraps and Time-of-Flight (TOF) analyzers, separate individual isotopic species. Therefore, when characterizing 3-(Carboxymethyl)cyclobutane-1-carboxylic acid via HRMS, the target theoretical mass is the exact monoisotopic mass, not the average molecular weight [5].

Table 1: Physicochemical and Mass Specifications
PropertyValue
Chemical Name 3-(Carboxymethyl)cyclobutane-1-carboxylic acid
CAS Number 2098129-74-7
Molecular Formula C₇H₁₀O₄
Molecular Weight (Average) 158.153 g/mol
Exact Mass (Monoisotopic) 158.0579 Da
Theoretical [M-H]⁻ m/z 157.0501

Self-Validating LC-HRMS Protocol for Exact Mass Determination

To definitively characterize this dicarboxylic acid, we employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system : every experimental choice is driven by chemical causality, and the final data output contains internal checks to prevent false positives.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade water to a concentration of 1 µg/mL. Spike in a stable isotope-labeled internal standard (e.g., a ¹³C-labeled dicarboxylic acid).

  • Causality: The internal standard validates the ionization efficiency of the source and corrects for any matrix-induced ion suppression, ensuring that the absence of a signal is due to the absence of the analyte, not instrument failure.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (10 mM Ammonium Acetate in Water, pH ~6.8) and Mobile Phase B (Acetonitrile).

  • Causality: Why not use standard 0.1% Formic Acid? Formic acid (pH ~2.7) suppresses the ionization of carboxylic acids (pKₐ ~4.5) by forcing them into their neutral, protonated state. By using an ammonium acetate buffer near neutral pH, the carboxylate groups are pre-ionized in solution, dramatically increasing the sensitivity of the subsequent negative-mode ionization.

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the ESI source in Negative Ion Mode (ESI-) .

  • Causality: The presence of two carboxylic acid moieties makes the molecule highly susceptible to deprotonation. ESI is a "soft" ionization technique; it transfers the [M-H]⁻ ion into the gas phase without inducing fragmentation of the highly strained cyclobutane ring.

Step 4: Mass Analysis

  • Action: Acquire data using an Orbitrap or Q-TOF mass analyzer set to a resolving power of >60,000 FWHM at m/z 200.

  • Causality: High resolution is strictly required to differentiate the target exact mass (m/z 157.0501) from nominal isobaric interferences (other molecules with a nominal mass of 157 Da but different elemental compositions).

LCMS_Workflow A Sample Prep & Internal Std B RP-LC Separation (NH4OAc Buffer) A->B C ESI(-) Ionization (Soft Ionization) B->C D HRMS Analyzer (Res > 60k) C->D E Data Validation (Mass Error < 5ppm) D->E

Workflow for LC-HRMS exact mass determination of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid.

Data Interpretation and System Validation

The final stage of the protocol validates the integrity of the data through two rigorous mathematical checks:

1. Mass Accuracy Calculation (ppm Error): The instrument will report an observed m/z. The self-validation threshold requires the mass error to be less than 5 parts-per-million (ppm).

  • Formula:Δppm = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

  • Example: If the instrument measures m/z 157.0506 against the theoretical 157.0501, the error is +3.18 ppm. This confirms the elemental composition of C₇H₉O₄⁻.

2. Isotopic Pattern Matching: Because carbon naturally contains ~1.1% ¹³C, a molecule with 7 carbon atoms will exhibit an M+1 peak (one ¹³C atom) at approximately 7.7% the intensity of the monoisotopic M0 peak. If the measured M+1 peak deviates significantly from this theoretical ratio, the system flags the result as a potential co-eluting interference, prompting a re-evaluation of the chromatography.

By adhering to this structured, causality-driven approach, researchers can guarantee the analytical integrity of their cyclobutane-based building blocks before committing them to complex synthetic pipelines.

References

  • Calculating Exact Masses Mass Spectrometry Facility, University of Missouri URL: [Link]

  • 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS 2098129-74-7) Properties ChemSrc Chemical Database URL:[Link]

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

  • KEGG COMPOUND: C05126 (C7H10O4) Exact Mass Profiling Kyoto Encyclopedia of Genes and Genomes URL:[Link]

Exploratory

Solubility Profile of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid in Organic Solvents: A Methodological Framework

An In-Depth Technical Guide Prepared by: Senior Application Scientist, Gemini Laboratories Abstract This technical guide provides a comprehensive methodological framework for determining and interpreting the solubility p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive methodological framework for determining and interpreting the solubility profile of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid in a range of common organic solvents. Recognizing the critical role of solubility data in drug development, process chemistry, and formulation science, this document details a robust, first-principles approach for researchers and scientists. We outline the gold-standard isothermal shake-flask method for achieving thermodynamic equilibrium and a validated HPLC-UV protocol for accurate quantification. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and scientifically sound. This guide is designed to empower researchers to generate reliable and reproducible solubility data, forming a critical foundation for subsequent development activities.

Introduction and Molecular Profile

3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a dicarboxylic acid featuring a rigid cyclobutane core. This structural motif imparts a unique three-dimensional character compared to linear aliphatic dicarboxylic acids. The presence of two carboxylic acid groups dictates its physicochemical properties, making it a highly polar, hydrophilic compound capable of acting as both a hydrogen bond donor and acceptor.

Understanding the solubility of this molecule is paramount for its application in pharmaceutical and chemical synthesis. Solubility dictates critical process parameters, including:

  • Reaction Kinetics: The concentration of a reagent in solution directly influences reaction rates.

  • Purification Strategy: Solubility differences are the basis for crystallization and precipitation methods.

  • Formulation & Drug Delivery: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems is a key determinant of bioavailability and manufacturability.

Given the specific nature of this molecule, this guide establishes a definitive methodology for characterizing its solubility rather than presenting pre-existing, non-public data.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • Hydrogen Bonding: As a dicarboxylic acid, 3-(Carboxymethyl)cyclobutane-1-carboxylic acid can form strong hydrogen bonds. Its solubility is expected to be highest in polar protic solvents (e.g., alcohols) that can participate in this bonding and in polar aprotic solvents with high hydrogen bond accepting capabilities (e.g., acetone, DMSO).

  • Polarity: The two carboxyl groups create a significant molecular dipole, favoring dissolution in polar solvents. Solubility is expected to be poor in nonpolar solvents like heptane or toluene, where only weak van der Waals interactions are possible.

  • Crystal Lattice Energy: The energy required to break the solute-solute interactions in the solid crystal lattice is a major barrier to dissolution. Dicarboxylic acids often form highly ordered, hydrogen-bonded crystal structures (dimers), which can lead to lower solubility compared to analogous monofunctional acids.[1]

  • The Odd-Even Effect: Studies on linear α,ω-dicarboxylic acids have revealed an "odd-even effect," where dicarboxylic acids with an even number of carbon atoms exhibit lower solubility than their odd-numbered neighbors.[2][3][4] This is attributed to differences in crystal packing efficiency. While 3-(Carboxymethyl)cyclobutane-1-carboxylic acid has a cyclic structure, awareness of such structural effects is crucial for data interpretation.

Experimental Framework for Solubility Determination

A robust determination of solubility requires two distinct phases: establishing a saturated solution at thermodynamic equilibrium and accurately quantifying the solute concentration in that solution.

Part A: Isothermal Equilibrium by the Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[5] Its objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation, a process that requires sufficient time and agitation. The protocol is compliant with principles outlined in OECD Guideline 107.[6][7]

Protocol: Shake-Flask Solubility Determination

  • Vessel Preparation: To a series of 20 mL glass scintillation vials, add a magnetic stir bar and approximately 5-10 mL of the selected organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane).

  • Addition of Excess Solute: Add an excess amount of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid to each vial. "Excess" is critical; a persistent solid phase must be visible throughout the experiment to ensure saturation is achieved and maintained. A starting point is to add enough solute to be 5-10 times the expected solubility.

  • Equilibration: Seal the vials tightly and place them on a multi-well stirring plate in a temperature-controlled incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurries for 48 to 72 hours .

    • Expert Rationale: A prolonged equilibration time of 48-72 hours is necessary to ensure the system reaches true thermodynamic equilibrium, especially for compounds that may have slow dissolution kinetics or could undergo polymorphic transformations in solution.[5]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed inside the incubator for at least 2 hours to allow the bulk of the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) and dispense the clear, particle-free filtrate into a clean, pre-labeled HPLC vial.

    • Expert Rationale: Filtration is a critical step to remove all undissolved microcrystals.[8] Failure to do so is the most common source of erroneously high solubility results. Centrifugation in a temperature-controlled centrifuge is an acceptable alternative.[6]

  • Dilution: Immediately perform a precise gravimetric or volumetric dilution of the filtrate with the appropriate mobile phase to bring the concentration into the calibrated range of the analytical method.

Workflow for Shake-Flask Solubility Determination

G Figure 1: Shake-Flask Experimental Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A 1. Add Solvent to Vial B 2. Add Excess Solute A->B Ensure visible excess solid C 3. Seal and Agitate (48-72h at 25°C) B->C D 4. Settle Solids C->D Stop agitation E 5. Withdraw & Filter Supernatant (0.22 µm Syringe Filter) D->E Critical step F 6. Dilute for Analysis E->F G 7. Quantify by HPLC F->G

A high-level overview of the shake-flask method.

Part B: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly specific and sensitive method for quantifying small organic acids.[9][10] The carboxyl group provides a chromophore suitable for detection around 200-210 nm.[10]

Protocol: HPLC-UV Quantification

  • System Preparation:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point.[11]

    • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water containing an acidic modifier to suppress the ionization of the carboxylic acid groups and ensure good peak shape. A typical mobile phase is 30:70 Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Calibration Curve Preparation: Prepare a series of at least five calibration standards of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid of known concentration in the mobile phase. The concentration range should bracket the expected concentration of the diluted samples.

  • Analysis: Inject the calibration standards to establish a linear calibration curve (Peak Area vs. Concentration). Then, inject the diluted samples from the solubility experiment in triplicate.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Back-calculate the original concentration in the undiluted filtrate, accounting for the dilution factor.

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format. The choice of units (e.g., mg/mL, µg/mL, mol/L) should be appropriate for the magnitude of the values.

Table 1: Representative Solubility Data for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid at 25°C

Solvent Class Solvent Dielectric Constant (ε) Solubility (mg/mL)
Polar Protic Methanol 32.7 (Experimental Value)
Ethanol 24.6 (Experimental Value)
Polar Aprotic Acetone 20.7 (Experimental Value)
Acetonitrile 37.5 (Experimental Value)
Ethyl Acetate 6.0 (Experimental Value)
Nonpolar Toluene 2.4 (Experimental Value)

| | Heptane | 1.9 | (Experimental Value) |

Interpreting the Results

G Figure 2: Factors Influencing Solubility Sol Solubility Solute Solute Properties (CMCA) Polarity Polarity (Dipole) Solute->Polarity HBond H-Bonding (Donor/Acceptor) Solute->HBond Lattice Crystal Lattice Energy Solute->Lattice Solvent Solvent Properties SolvPol Polarity (Dielectric) Solvent->SolvPol SolvHBond H-Bonding Capability Solvent->SolvHBond Temp Temperature Temp->Sol Endothermic/ Exothermic Polarity->Sol Solute-Solvent Interactions HBond->Sol Solute-Solvent Interactions Lattice->Sol Solute-Solvent Interactions SolvPol->Sol SolvHBond->Sol

Relationship between molecular/system properties and solubility.

The expected trend is a significant decrease in solubility as solvent polarity decreases. High solubility in methanol and ethanol would be attributed to their ability to form strong hydrogen bonds with the solute's two carboxylic acid groups. Moderate solubility in acetone would be due to strong dipole-dipole interactions and its ability to accept hydrogen bonds. Very low solubility in toluene and heptane is expected, as these nonpolar solvents cannot overcome the strong solute-solute interactions within the crystal lattice.[1]

Conclusion

This guide has detailed a robust and scientifically rigorous framework for the experimental determination of the solubility of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid in organic solvents. By adhering to the principles of the isothermal shake-flask method for equilibrium and employing a validated HPLC-UV technique for quantification, researchers can generate highly reliable data. This information is fundamental for guiding rational decisions in process development, formulation design, and all areas where this unique dicarboxylic acid may be utilized.

References

  • ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. Available at: [Link]

  • SpringerLink. Determining the water solubility of difficult-to-test substances: A tutorial review. Available at: [Link]

  • ResearchGate. Analysis of sugars, small organic acids, and alcohols by HPLC-RID v2. Available at: [Link]

  • ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents. Available at: [Link]

  • ACS Publications. Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility. Available at: [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Available at: [Link]

  • SciSpace. An odd–even effect on solubility of dicarboxylic acids in organic solvents. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Small Organic Acids on Newcrom B Column. Available at: [Link]

  • OECD iLibrary. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

  • OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at: [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Available at: [Link]

  • Phenomenex. HPLC Separation of Common Organic Acids in Foods and Beverages. Available at: [Link]

  • NPTEL. Organic Chemistry II. Available at: [Link]

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Foundational

Thermodynamic Stability and Stereodynamics of 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid: A Technical Whitepaper

Executive Summary The compound 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS: 2098129-74-7) [1] is a highly functionalized, sp³-rich dicarboxylic acid. Because of its rigid geometry and predictable vector mapping,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS: 2098129-74-7) [1] is a highly functionalized, sp³-rich dicarboxylic acid. Because of its rigid geometry and predictable vector mapping, it serves as a critical building block in the development of advanced polymers and targeted pharmaceuticals, such as RORγt inverse agonists[2]. However, working with cyclobutane derivatives requires a rigorous understanding of their thermodynamic landscapes. The stability of this molecule is not static; it is dynamically governed by the interplay of inherent ring strain, conformational puckering, and the stereochemical demands of its 1,3-disubstitution pattern.

This whitepaper provides an in-depth analysis of the thermodynamic forces dictating the stability of this compound and outlines self-validating experimental protocols for profiling its stereodynamics.

Structural Thermodynamics: Ring Strain and Puckering Dynamics

Cyclobutane rings are inherently unstable compared to larger cycloalkanes, possessing approximately 26.3 kcal/mol of total ring strain [3].

If a cyclobutane ring were perfectly planar, it would suffer from catastrophic torsional strain due to the eclipsing of all eight adjacent C–H and C–C bonds. To relieve this high-energy state, the molecule undergoes a dynamic structural distortion.

  • The Causality of Puckering: The ring adopts a puckered (or "butterfly") conformation, folding out-of-plane with a dihedral angle of 25°–30°. This conformational shift drastically reduces torsional eclipsing interactions. The thermodynamic trade-off is a slight increase in Baeyer angle strain, as the internal C–C–C bond angles compress from 90° to approximately 88° [4]. The net result, however, is a significantly lower overall ground-state energy.

G A Planar Cyclobutane (High Torsional Strain) B Ring Puckering (Dihedral ~25-30°) A->B Strain Relief C 1,3-Disubstitution Stereodynamics B->C D Cis-Isomer (Pseudo-Diequatorial) C->D Favored E Trans-Isomer (Pseudo-Axial/Equatorial) C->E Disfavored F Minimized Steric Repulsion (Thermodynamically Stable) D->F G 1,3-Diaxial Repulsion (Higher Ground State Energy) E->G

Logical flow of cyclobutane ring puckering and 1,3-disubstitution thermodynamic stability.

Conformational Isomerism: The 1,3-Disubstitution Paradigm

3-(Carboxymethyl)cyclobutane-1-carboxylic acid features two bulky substituents: a carboxylic acid (–COOH) at C1 and a carboxymethyl group (–CH₂COOH) at C3. The puckered geometry of the ring creates distinct pseudo-axial (a) and pseudo-equatorial (e) positions for these substituents.

In 1,3-disubstituted cyclobutanes, the cis isomer is generally much more thermodynamically stable than the trans isomer [5].

  • The Causality of Cis Preference: In the cis configuration, both substituents can simultaneously occupy the less sterically hindered pseudo-equatorial positions (diequatorial, e,e). This minimizes transannular steric clashes across the ring. Conversely, the trans isomer is geometrically forced into a pseudo-axial/pseudo-equatorial (a,e) arrangement. The pseudo-axial substituent suffers from severe 1,3-diaxial-like steric repulsion with the cross-ring axial protons, significantly raising the enthalpy of the trans ground state[5].

Intermolecular Thermodynamics (Solid State)

Beyond intramolecular strain, the thermodynamic stability of this compound is heavily bolstered by its diacid nature. In the solid state, the two carboxylic acid moieties form extensive intermolecular hydrogen-bonded dimers. This massive release of lattice energy provides the compound with high thermal stability, making it highly resistant to thermal degradation prior to melting.

Quantitative Data Summary

Table 1: Conformational Energy Penalties in Cycloalkanes

Cycloalkane Ideal Angle Actual Angle Total Ring Strain (kcal/mol) Primary Strain Contributor
Cyclopropane 109.5° 60.0° 27.6 Angle Strain
Cyclobutane 109.5° ~88.0° 26.3 Angle & Torsional Strain
Cyclopentane 109.5° 104.5° 6.2 Torsional Strain

| Cyclohexane | 109.5° | 109.5° | 0.0 | None (Strain-free) |

Table 2: Conformational Energetics of 1,3-Disubstituted Cyclobutanes

Isomer Preferred Conformation Steric Interactions Relative Ground State Energy Thermodynamic Stability
Cis Pseudo-Diequatorial (e,e) Minimized Lower (Baseline) High (Favored)

| Trans | Pseudo-Axial/Equatorial (a,e)| 1,3-Diaxial Repulsion | Higher (+1.5 to +2.5 kcal/mol)| Low (Disfavored) |

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability and isomer preference of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, the following self-validating protocols are utilized.

Protocol 1: Base-Catalyzed Thermodynamic Equilibration & NMR Analysis

This protocol determines the exact thermodynamic energy difference ( ΔG ) between the cis and trans isomers.

  • Solvent & Base Selection: Dissolve 50 mg of the cyclobutane diacid mixture in 5 mL of anhydrous tert-butanol (t-BuOH). Add 0.1 equivalents of potassium tert-butoxide (t-BuOK).

    • Causality: The highly sterically hindered t-BuOK base is chosen because it is non-nucleophilic. It will not attack the electrophilic carboxylate carbons but is sufficiently basic to reversibly deprotonate the α-carbon, facilitating epimerization via an enolate intermediate without degrading the scaffold.

  • Thermal Incubation: Seal the reaction in a pressure vial and incubate in a thermomixer at 60°C for 48 hours to ensure full thermodynamic equilibrium is reached.

  • Quenching & Extraction: Cool the mixture to 0°C and quench with 1M HCl to reprotonate the enolate and carboxylate groups. Extract the organic layer using ethyl acetate (3 x 10 mL), dry over MgSO₄, and concentrate under vacuum.

  • NMR Quantification: Dissolve the crude extract in DMSO-d₆. Acquire a quantitative ¹H-NMR spectrum using a long relaxation delay ( d1​>5s ). Integrate the distinct α-methine protons to determine the exact cis:trans molar ratio.

  • Thermodynamic Calculation: Repeat the incubation at 25°C, 40°C, and 80°C. Plot ln(Keq​) vs. 1/T (Van't Hoff plot) to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of isomerization.

    • Self-Validation: A linear Van't Hoff plot confirms that the epimerization is under strict thermodynamic control and is not being skewed by kinetic side-reactions or degradation.

Workflow S1 Sample Prep (Isomer Mixture) S2 Base-Catalyzed Epimerization S1->S2 S3 Variable Temp Incubation S2->S3 S4 1H-NMR Quantification S3->S4 S5 Van't Hoff Analysis S4->S5

Step-by-step experimental workflow for determining cis/trans thermodynamic equilibrium.

Protocol 2: Differential Scanning Calorimetry (DSC) for Solid-State Stability

This protocol measures the lattice energy and thermal phase transitions of the isolated isomers.

  • Sample Preparation: Accurately weigh 3.0 ± 0.1 mg of the purified cis-isomer into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Atmospheric Control: Purge the DSC furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation at elevated temperatures, ensuring the measured endotherms correspond purely to thermodynamic phase transitions (melting).

  • Thermal Ramping: Heat the sample from 25°C to 250°C at a controlled rate of 10°C/min.

  • Data Extraction: Analyze the thermogram to identify the onset temperature ( Tonset​ ) and the peak melting temperature ( Tm​ ). Integrate the area under the melting endotherm to calculate the enthalpy of fusion ( ΔHfus​ ).

    • Self-Validation: A sharp, narrow endothermic peak validates high crystalline purity and a uniform hydrogen-bonding lattice, confirming that the sample has not undergone premature thermal decomposition.

References

  • Wikipedia. "Ring strain." Wikimedia Foundation. URL:[Link]

  • Master Organic Chemistry. "Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane." URL:[Link]

  • Chemsrc. "CAS#:2098129-74-7 | 3-(Carboxymethyl)cyclobutane-1-carboxylic acid." URL:[Link]

  • American Chemical Society (ACS Publications). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist." Organic Process Research & Development. URL:[Link]

  • Canadian Journal of Chemistry (Canadian Science Publishing). "1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane." Sella, A., Cohen, S., & Hoz, S. URL:[Link]

Sources

Exploratory

3-(Carboxymethyl)cyclobutane-1-carboxylic acid safety data sheet and handling guidelines

An In-Depth Technical Guide and Safety Protocol for Handling 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid Executive Summary & Pharmacological Relevance In modern drug discovery, the incorporation of cyclobutane rings i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide and Safety Protocol for Handling 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid

Executive Summary & Pharmacological Relevance

In modern drug discovery, the incorporation of cyclobutane rings is a highly effective strategy for conformational restriction, improving the pharmacokinetic profiles and target affinity of small-molecule therapeutics. 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS: 2098129-74-7)[1] is a novel, highly valuable dicarboxylic acid intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs).

Due to the compound's dual acidic moieties and the inherent physicochemical properties of the cyclobutane core, handling this material requires rigorous safety protocols. This whitepaper provides drug development professionals with a comprehensive, self-validating framework for the safe handling, risk assessment, and experimental utilization of this compound.

Physicochemical Profiling & Predictive Toxicology

Understanding the physical properties of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid is the first step in mitigating exposure risks. While specific empirical toxicity data for this exact novel CAS number is limited, predictive toxicology based on structurally identical cyclobutane dicarboxylic acids (such as Cyclobutane-1,1-dicarboxylic acid) provides a highly accurate hazard profile[2].

Table 1: Physicochemical Properties and GHS Hazard Classifications

ParameterValue / ClassificationMechanistic Rationale
IUPAC Name 3-(Carboxymethyl)cyclobutane-1-carboxylic acid-
CAS Number 2098129-74-7[1]Unique identifier for regulatory tracking.
Molecular Weight 158.15 g/mol [1]Low molecular weight increases volatility/aerosolization risk.
Physical State Solid (Crystalline Powder)Prone to static-induced aerosolization during transfer.
Skin Corrosion / Irritation Category 1B / 2 (H314/H315)[2]Acidic dissociation on contact with dermal moisture causes coagulative necrosis.
Eye Damage / Irritation Category 1 / 2A (H318/H319)[2]Rapid pH drop in ocular fluid leads to severe corneal damage.
Specific Target Organ Toxicity STOT SE 3 (H335)[3]Inhalation of dust irritates the upper respiratory tract.

Mechanistic Hazard Assessment & Exposure Control

To move beyond rote safety rules, researchers must understand the causality behind the hazards.

The Acidity-Lipophilicity Paradigm: The cyclobutane ring introduces significant ring strain (~26 kcal/mol), but the primary hazard stems from the dicarboxylic acid moieties. When the compound contacts ambient moisture or mucosal membranes, the carboxyl groups rapidly dissociate. This localized drop in pH causes immediate protein denaturation and tissue irritation[2]. Furthermore, the lipophilic nature of the cyclobutane core slightly enhances dermal penetration compared to highly polar, straight-chain aliphatic acids, necessitating stringent, multi-layered personal protective equipment (PPE)[4].

Required PPE & Engineering Controls:

  • Ventilation: All handling must occur in a certified chemical fume hood to maintain exposure below OSHA permissible limits[4].

  • Respiratory Protection: If aerosolization is possible, a NIOSH-approved respirator (N95 or P100 particulate filter) is mandatory[5].

  • Dermal Protection: Heavy-duty nitrile or neoprene gloves, coupled with a chemically resistant lab coat or rubber apron[5].

  • Ocular Protection: Safety goggles with splash shields; a full face shield is recommended during bulk transfers[4].

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

The following step-by-step methodology ensures scientific integrity and minimizes exposure during synthetic chemistry workflows. This protocol is designed as a self-validating system , ensuring that safety and accuracy are continuously verified.

Step 1: Environmental Preparation & Anti-Static Control

  • Ensure the fume hood sash is positioned at the optimal operational height (typically 18 inches) to guarantee a minimum face velocity of 100 fpm.

  • Utilize an anti-static gun (ionizer) on the weighing balance and the weigh boat. Causality: Organic acid powders are highly susceptible to static charge accumulation, which can cause violent repulsion and aerosolization of the toxic dust into the operator's breathing zone.

Step 2: Gravimetric Transfer

  • Tare the anti-static weigh boat.

  • Using a grounded stainless-steel spatula, carefully transfer the required mass of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid.

  • Seal the stock container immediately to prevent atmospheric moisture degradation.

Step 3: Reaction Assembly

  • Transfer the powder into a dry reaction flask.

  • Solubilize the compound in a compatible, anhydrous solvent (e.g., DMF, DMSO, or DCM) prior to the addition of coupling reagents (e.g., HATU, EDC). Causality: Pre-solubilization dissipates the heat of mixing and prevents localized exothermic degradation when reactive coupling agents are introduced.

Step 4: Self-Validation & Decontamination

  • Gravimetric Validation: Re-weigh the empty weigh boat to account for residual mass, ensuring stoichiometric precision.

  • pH Validation: Swab the immediate weighing area with a DI-water moistened pH indicator strip. A pH reading < 5 indicates micro-spills of the organic acid. If detected, wipe the area with a 5% sodium bicarbonate solution until a subsequent swab reads a neutral pH (7.0).

Workflow A 1. Environmental Setup (Fume Hood & Ionizer) B 2. Gravimetric Transfer (Anti-Static Boat) A->B C Hazard Check: Static/Dust Present? B->C C->A Yes (Re-apply Ionizer) D 3. Reaction Assembly (Pre-Solubilization) C->D No E 4. Self-Validation: Gravimetric & pH Swab D->E F Workflow Complete & Area Decontaminated E->F

Fig 1: Experimental handling and self-validating workflow for cyclobutane dicarboxylic acids.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and systematic action is required. Never use concentrated bases to neutralize organic acids, as the resulting violent exotherm can cause secondary hazards[6].

Step-by-Step Spill Response:

  • Evacuation & Isolation: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure the response team is equipped with NIOSH-approved respirators, face shields, and heavy-duty nitrile gloves[5][7].

  • Containment: Surround the spill with an inert absorbent material (e.g., dry sand or vermiculite) to prevent spreading[4].

  • Neutralization: Liberally apply a weak base, such as sodium bicarbonate (NaHCO₃) or soda ash, directly onto the spill[5]. Causality: The weak base safely neutralizes the dicarboxylic acid without generating a dangerous exotherm. The release of CO₂ gas (effervescence) serves as a visual, self-validating indicator of the ongoing neutralization reaction.

  • Validation: Lightly mist the area with water to facilitate the reaction. Once effervescence ceases, test the slurry with pH paper. The system is validated when the pH reaches 7.0–7.5.

  • Disposal: Mechanically collect the neutralized slurry using a plastic scoop (avoid spark-generating metals) and place it in a labeled, sealable hazardous waste container for proper environmental disposal[2].

Spill S1 Spill Detected: Isolate Area S2 Don Advanced PPE (Respirator & Shield) S1->S2 S3 Apply Neutralizing Agent (Sodium Bicarbonate) S2->S3 S4 Validation: Effervescence Stops & pH 7.0 S3->S4 S5 Mechanical Cleanup & Hazardous Waste Disposal S4->S5

Fig 2: Step-by-step spill response and self-validating neutralization pathway.

References

  • 3-(Carboxymethyl)cyclobutane-1-carboxylic acid | Chemsrc. Chemsrc.com. Available at:[Link]

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid - Carl ROTH. Carlroth.com. Available at:[Link]

  • SECTION 1: CHEMICAL PRODUCT - COMPANY IDENTIFICATION. Greenbook.net. Available at: [Link]

  • Lab Safety Manual: Working with Hazardous Materials. Hampshire College. Available at:[Link]

  • OSHA Instruction CPL 02-02-052/ CPL 2-2.52 (REVISED). OSHA.gov. Available at:[Link]

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Protocols & Analytical Methods

Method

Topic: Step-by-Step Synthesis Route for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

An Application Note for Researchers and Drug Development Professionals Abstract 3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a valuable, non-planar dicarboxylic acid scaffold. Its rigid cyclobutane core imparts conf...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a valuable, non-planar dicarboxylic acid scaffold. Its rigid cyclobutane core imparts conformational constraint, making it an attractive building block for medicinal chemistry to explore novel regions of chemical space and as a bioisostere for more flexible structures. This application note provides a comprehensive, step-by-step guide for its synthesis, starting from commercially available precursors. The described four-step route leverages a Wittig olefination on a protected 3-oxocyclobutanecarboxylate, followed by reduction and hydrolysis. Each step is detailed with expert insights into the rationale behind procedural choices, ensuring both methodological clarity and scientific rigor for researchers in organic synthesis and drug development.

Introduction

Cyclobutane-containing molecules are increasingly sought after in drug discovery programs.[1][2] The inherent three-dimensionality and conformational rigidity of the cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity, and better physicochemical properties compared to more common aliphatic or aromatic linkers. 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, a 1,3-disubstituted cyclobutane, offers two carboxylic acid moieties with distinct vectors, providing a versatile platform for the synthesis of complex molecules, including novel polymers and targeted therapeutics.

This guide details a robust and logical synthetic pathway designed for accessibility and reproducibility in a standard laboratory setting. The strategy hinges on the construction of the cyclobutane core, followed by the sequential introduction and modification of functional groups to yield the target dicarboxylic acid.

Overall Synthetic Pathway

The synthesis is accomplished in four primary stages, beginning with the formation of an ester-protected cyclobutanone, which serves as the central building block for subsequent modifications.

G start Ethyl 3-oxocyclobutanecarboxylate (Intermediate 1) step2 Wittig Reaction (Cyanomethylenetriphenylphosphorane) start->step2 intermediate2 Ethyl 3-(cyanomethylene)cyclobutane-1-carboxylate (Intermediate 2) step2->intermediate2 step3 Catalytic Hydrogenation (H₂, Pd/C) intermediate2->step3 intermediate3 Ethyl 3-(cyanomethyl)cyclobutane-1-carboxylate (Intermediate 3) step3->intermediate3 step4 Acid Hydrolysis (HCl (aq)) intermediate3->step4 final_product 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (Target Molecule) step4->final_product

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of Ethyl 3-oxocyclobutanecarboxylate (Intermediate 1)

Scientific Rationale: The synthesis begins with the construction of the core cyclobutane ring structure, incorporating a ketone and a protected carboxylic acid (ester). This intermediate is strategic because the ketone provides a reactive site for carbon-carbon bond formation via a Wittig reaction, while the ethyl ester protects the carboxylic acid from participating in this step. The synthesis of related oxo-cyclobutane structures is documented in patent literature, often involving cyclization of substituted propanes.[3][4][5]

Protocol: Esterification and Cyclization

This protocol is adapted from established methods for creating similar cyclobutanone structures.

Reagent/MaterialQuantity (10 mmol scale)Molar MassPurpose
3-Oxocyclobutanecarboxylic acid1.14 g (10.0 mmol)114.10 g/mol Starting Material
Ethanol (Absolute)20 mL46.07 g/mol Reagent & Solvent
Sulfuric Acid (Conc.)0.2 mL98.08 g/mol Catalyst
Dichloromethane (DCM)50 mL84.93 g/mol Extraction Solvent
Saturated NaHCO₃ (aq)30 mL84.01 g/mol Neutralization
Anhydrous MgSO₄~5 g120.37 g/mol Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.14 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Acid Addition: Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Carefully pour the mixture into a separatory funnel containing 30 mL of cold water.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 20 mL). The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil, Ethyl 3-oxocyclobutanecarboxylate, can be purified by vacuum distillation to yield a colorless liquid.

Part 2: Synthesis of Ethyl 3-(cyanomethylene)cyclobutane-1-carboxylate (Intermediate 2)

Scientific Rationale: The Wittig reaction is a powerful and reliable method for converting ketones into alkenes. Here, it is used to install the cyanomethylene (=CHCN) group, which serves as a precursor to the target carboxymethyl side chain. The use of a stabilized ylide, such as cyanomethylenetriphenylphosphorane, is advantageous as it is generally less reactive and more selective, leading to fewer side products.

Wittig cluster_main Wittig Reaction Mechanism Ketone Ketone (R₂C=O) Betaine Oxaphosphetane (Intermediate) Ketone->Betaine + Ylide Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR') Alkene Alkene (R₂C=CHR') Betaine->Alkene Elimination TPO Triphenylphosphine Oxide (Ph₃P=O) Betaine->TPO Elimination

Caption: Simplified mechanism of the Wittig Reaction.

Protocol: Wittig Olefination
Reagent/MaterialQuantity (8 mmol scale)Molar MassPurpose
(Cyanomethyl)triphenylphosphonium chloride3.21 g (9.6 mmol, 1.2 eq)335.78 g/mol Ylide Precursor
Potassium tert-butoxide (KOtBu)1.08 g (9.6 mmol, 1.2 eq)112.21 g/mol Base
Tetrahydrofuran (THF), Anhydrous40 mL72.11 g/mol Solvent
Ethyl 3-oxocyclobutanecarboxylate (Int. 1)1.14 g (8.0 mmol)142.15 g/mol Substrate
Diethyl Ether60 mL74.12 g/mol Extraction Solvent
Saturated NH₄Cl (aq)30 mL53.49 g/mol Quenching Agent

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend (cyanomethyl)triphenylphosphonium chloride (3.21 g, 9.6 mmol) in anhydrous THF (20 mL).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add potassium tert-butoxide (1.08 g, 9.6 mmol) portion-wise over 10 minutes. The mixture will typically turn a deep orange or red color, indicating the formation of the ylide. Stir for 30 minutes at 0°C.

  • Substrate Addition: Dissolve Ethyl 3-oxocyclobutanecarboxylate (1.14 g, 8.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0°C via a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quenching: Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify the residue using flash column chromatography on silica gel to isolate the product, Ethyl 3-(cyanomethylene)cyclobutane-1-carboxylate.

Part 3: Synthesis of Ethyl 3-(cyanomethyl)cyclobutane-1-carboxylate (Intermediate 3)

Scientific Rationale: Catalytic hydrogenation is the most effective method to selectively reduce the carbon-carbon double bond created in the Wittig step without affecting the ester or nitrile functional groups. Palladium on carbon (Pd/C) is a standard, highly efficient catalyst for this transformation.

Protocol: Catalytic Hydrogenation
Reagent/MaterialQuantity (6 mmol scale)Molar MassPurpose
Intermediate 21.0 g (6.0 mmol)165.18 g/mol Substrate
Palladium on Carbon (10% Pd)100 mg (10 wt%)-Catalyst
Ethanol or Ethyl Acetate30 mL-Solvent
Hydrogen (H₂) gasBalloon or Parr shaker2.02 g/mol Reducing Agent

Step-by-Step Procedure:

  • Reaction Setup: To a hydrogenation flask or a thick-walled round-bottom flask, add Intermediate 2 (1.0 g, 6.0 mmol) and the solvent (30 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (100 mg) to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or attach a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-3 atm or balloon pressure) at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Workup: Carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite.

  • Concentration: Concentrate the filtrate under reduced pressure to yield Ethyl 3-(cyanomethyl)cyclobutane-1-carboxylate as a crude oil, which is often pure enough for the next step.

Part 4: Synthesis of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Scientific Rationale: The final step involves the simultaneous hydrolysis of both the nitrile and the ethyl ester functionalities to the corresponding carboxylic acids. This is typically achieved under harsh acidic or basic conditions.[6][7] Acid-catalyzed hydrolysis using hydrochloric acid is chosen here as it directly affords the desired dicarboxylic acid upon workup, avoiding a separate acidification step that would be necessary after basic hydrolysis.[8]

Protocol: Dinitrile and Ester Hydrolysis
Reagent/MaterialQuantity (5 mmol scale)Molar MassPurpose
Intermediate 30.84 g (5.0 mmol)167.20 g/mol Substrate
Hydrochloric Acid (6 M aq)20 mL36.46 g/mol Reagent/Solvent
Ethyl Acetate50 mL88.11 g/mol Extraction Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine Intermediate 3 (0.84 g, 5.0 mmol) and 6 M aqueous hydrochloric acid (20 mL).

  • Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain vigorous stirring. The reaction can take 12-24 hours to complete. Monitor by observing the dissolution of the organic starting material and potentially by TLC or LC-MS if desired.

  • Cooling and Extraction: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the aqueous solution with ethyl acetate (3 x 15 mL) to remove any non-polar impurities. Discard the organic layers.

  • Isolation: The aqueous layer contains the dicarboxylic acid product. Concentrate the aqueous layer under reduced pressure to remove water and excess HCl. This will often yield a solid or semi-solid residue.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for dicarboxylic acids is hot water or an ethyl acetate/hexane mixture. Dissolve the crude solid in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to yield the final product, 3-(Carboxymethyl)cyclobutane-1-carboxylic acid.

Validation and Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To observe the characteristic stretches of functional groups (e.g., C=O of carboxylic acid at ~1700 cm⁻¹, broad O-H stretch at ~2500-3300 cm⁻¹).

  • Melting Point (MP): To assess the purity of the final crystalline solid.

References

  • F. F. Fleming et al., "Nitrile-Containing Pharmaceuticals: A Successful Marriage of Structure and Function," Journal of Medicinal Chemistry.
  • A. W. E. Hodgson, "The Wittig Reaction in Modern Organic Synthesis," Chemical Society Reviews.
  • Chemguide, "hydrolysis of nitriles," Chemguide. [Link]

  • Organic Syntheses, "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid," Organic Syntheses. [Link]

  • JoVE, "Nitriles to Carboxylic Acids: Hydrolysis," Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts, "Making Carboxylic Acids by the Hydrolysis of Nitriles," Chemistry LibreTexts. [Link]

  • H. Saeid Amjaour, "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives," UND Scholarly Commons. [Link]

  • E. F. J. de Meijere et al., "The application of cyclobutane derivatives in organic synthesis," Chemical Reviews. [Link]

  • Google Patents, "Synthesis method of 3-oxocyclobutanecarboxylic acid," Google P
  • Google Patents, "Synthesis method of 3-oxocyclobutanecarboxylic acid," Google P
  • Patsnap, "Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka," Patsnap. [Link]

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Application

Application Notes and Protocols: 3-(Carboxymethyl)cyclobutane-1-carboxylic acid as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Modern Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Modern Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is a paramount objective. Historically, flat, aromatic structures have been a mainstay in drug design. However, there is a growing appreciation for the benefits of incorporating three-dimensional, saturated scaffolds to improve parameters such as solubility, metabolic stability, and binding affinity. The cyclobutane ring, in particular, has emerged as a valuable motif, serving as a bioisosteric replacement for larger cyclic systems or aromatic rings and providing a rigid framework to orient pharmacophoric elements.[1][2]

This guide focuses on the utility of a specific, bifunctional cyclobutane derivative: 3-(Carboxymethyl)cyclobutane-1-carboxylic acid . This building block offers a unique combination of a rigid cyclobutane core with two carboxylic acid moieties, presenting a versatile platform for creating novel drug candidates. The 1,3-disubstitution pattern allows for the projection of substituents in defined spatial orientations, making it an ideal scaffold for constructing molecules that can effectively probe the three-dimensional space of a biological target. This document provides a comprehensive overview of its applications, key physicochemical properties, and detailed protocols for its incorporation into drug discovery workflows.

Physicochemical Properties and Design Principles

The strategic incorporation of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid into a drug candidate can be guided by an understanding of its inherent properties.

PropertyEstimated Value/CharacteristicSource
Molecular Formula C7H10O4N/A
Molecular Weight 158.15 g/mol N/A
Calculated LogP 0.3Inferred from similar structures
Topological Polar Surface Area 74.6 ŲInferred from similar structures
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 4N/A
pKa ~4-5 (for each carboxylic acid)Inferred from general carboxylic acids

The presence of two carboxylic acid groups makes this molecule a valuable linker or scaffold.[3][4] These acidic functional groups are typically ionized at physiological pH, which can enhance aqueous solubility.[5] The cyclobutane core itself is metabolically more stable than many aromatic systems.[2]

The Cyclobutane Scaffold as a Bioisostere

A key application of the cyclobutane motif is as a bioisostere for other chemical groups. The puckered, three-dimensional nature of the cyclobutane ring allows it to mimic the spatial arrangement of substituents in a way that flat aromatic rings cannot.[2] This can lead to improved binding affinity and selectivity for the target protein.

Caption: Bioisosteric replacement of an aromatic ring with a cyclobutane scaffold.

Applications in Drug Discovery

The bifunctional nature of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid makes it a versatile building block for various applications in drug discovery.

As a Linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)

The defined geometry and chemical handles of this di-acid make it an attractive linker component in the design of PROTACs and ADCs.[4][6][7] In these modalities, the linker plays a critical role in connecting the targeting moiety (e.g., an antibody or a small molecule binder) to the payload (e.g., a cytotoxic agent or a ubiquitin ligase recruiter). The rigidity of the cyclobutane core can help to control the distance and spatial orientation between the two ends of the conjugate, which is often crucial for optimal activity.[8]

As a Scaffold for Novel Chemical Entities

This building block can serve as a central scaffold for the synthesis of novel small molecules. The two carboxylic acid groups can be functionalized independently to introduce different pharmacophoric elements. This allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, cyclobutane-containing carboxylic acids have been explored as GPR120 G protein-coupled receptor modulators for the potential treatment of diabetes.[9]

Drug_Discovery_Workflow A 3-(Carboxymethyl)cyclobutane -1-carboxylic acid B Selective Mono-protection of one carboxylic acid A->B C Amide coupling with Amine 1 (R1-NH2) B->C D Deprotection C->D E Amide coupling with Amine 2 (R2-NH2) D->E F Final Compound (e.g., PROTAC, NCE) E->F G Biological Screening F->G

Caption: General workflow for utilizing the di-acid building block.

Protocols

Proposed Synthesis of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Note: The following is a proposed, generalized synthetic scheme and has not been experimentally validated.

  • Cyclization: A [2+2] cycloaddition or other suitable cyclization method to form the cyclobutane ring with appropriate functional group precursors at the 1 and 3 positions.

  • Functional Group Manipulation: Conversion of the precursor functional groups to nitrile or ester moieties.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the dinitrile or diester to the corresponding di-carboxylic acid.

Protocol for Amide Bond Formation using 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

A common and crucial reaction for this building block is the formation of an amide bond. The following is a general protocol for the mono-amidation of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, assuming prior mono-protection of one of the carboxylic acid groups (e.g., as a methyl or ethyl ester).

Materials:

  • Mono-protected 3-(carboxymethyl)cyclobutane-1-carboxylic acid derivative

  • Amine (R-NH2)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the mono-protected 3-(carboxymethyl)cyclobutane-1-carboxylic acid derivative (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-amide product.

  • Deprotection: The protecting group on the second carboxylic acid can then be removed under appropriate conditions (e.g., acid or base hydrolysis for an ester) to allow for further functionalization if desired.

Conclusion

3-(Carboxymethyl)cyclobutane-1-carboxylic acid represents a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure and bifunctional nature provide a unique platform for the design of novel therapeutics with potentially improved physicochemical and pharmacological properties. While further exploration of its synthesis and applications is warranted, the principles outlined in this guide, based on the established utility of cyclobutane scaffolds, provide a strong foundation for its successful incorporation into drug design programs.

References

  • PubChem. (n.d.). 3-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Semantic Scholar. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (1988). Synthesis of cis- and trans-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Patsnap. (n.d.). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubMed. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis- (CAS 14924-51-7). Retrieved from [Link]

  • RSC Publishing. (n.d.). A versatile acid-labile linker for antibody–drug conjugates. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

  • PubMed. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Retrieved from [Link]

  • RCS Research Chemistry Services. (2025). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. Retrieved from [Link]

  • Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]

  • Medicinal Chemistry and Therapeutic Applications. (2026).
  • ResearchGate. (2026). Aromatic Carboxylic Acids and Their Pharmacologically Important Derivatives - Medicinal Chemistry and Therapeutic Applications of Benzoic Acid and Acetylsalicylic Acid. Retrieved from [Link]

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Method

Protocols for the Selective Amidation of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Introduction 3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized as a conformationally restricted scaffold to mimic or replace more flexible aliphatic o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized as a conformationally restricted scaffold to mimic or replace more flexible aliphatic or aromatic structures. The generation of amide derivatives from this diacid is a common strategy for library synthesis and lead optimization. However, the presence of two distinct carboxylic acid moieties—one attached to a tertiary carbon of the cyclobutane ring and the other a more accessible primary carboxyl group—presents a significant challenge for selective mono-amidation. This application note provides a detailed guide on strategies and protocols to achieve selective amidation at either carboxylic acid position, empowering researchers in drug development to harness the full potential of this versatile scaffold.

The core challenge lies in differentiating the reactivity of the two carboxyl groups. The carboxyl group directly attached to the cyclobutane ring is more sterically hindered than the carboxymethyl group. This inherent difference in steric accessibility is the primary lever that can be exploited for selective synthesis.[1][2] This guide will detail three primary strategies:

  • Selective Amidation of the Less Hindered Carboxylic Acid: Leveraging kinetic control and sterically sensitive coupling reagents.

  • Selective Amidation via Intramolecular Anhydride: A classic and effective method for selective activation of one acid group.

  • Orthogonal Protecting Group Strategy: A robust, albeit longer, route for unambiguous synthesis of either mono-amide isomer.

Strategy 1: Kinetic Control for Selective Amidation of the Less Hindered Carboxymethyl Group

This strategy exploits the significant difference in steric hindrance between the two carboxylic acid groups. The carboxymethyl moiety, being a primary carboxylic acid, is more accessible and kinetically favored to react with an activated coupling agent compared to the sterically encumbered tertiary carboxylic acid on the cyclobutane ring.[1][2][3] By carefully selecting the coupling reagent and controlling the stoichiometry and reaction temperature, preferential amidation at the less hindered position can be achieved.

Causality and Experimental Choices
  • Coupling Reagents: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used.[4][5] In the absence of additives like HOBt, the O-acylisourea intermediate is relatively short-lived and will react preferentially at the less hindered site. The use of bulkier phosphonium or uronium reagents (HBTU, HATU) can further enhance selectivity due to their increased steric demand.[6]

  • Stoichiometry: Using a slight deficiency or exactly one equivalent of the amine and coupling reagent relative to the diacid minimizes the formation of the di-amide byproduct.

  • Temperature: Lower temperatures (e.g., 0 °C to room temperature) slow down the reaction rate, amplifying the kinetic difference between the two sites and improving selectivity.

Workflow for Selective Amidation of the Carboxymethyl Group

cluster_0 Strategy 1: Kinetic Control Start 3-(Carboxymethyl)cyclobutane- 1-carboxylic acid Reagents 1. Coupling Agent (EDC, HATU) 2. Amine (R-NH2, 1.0 eq) 3. Base (DIPEA), Low Temp Start->Reagents Add reagents Intermediate Selective Activation at Less Hindered Carboxyl Reagents->Intermediate Kinetic control Product Mono-amide Product (at carboxymethyl position) Intermediate->Product Nucleophilic attack Side_Product Di-amide & Isomeric Mono-amide (minor byproducts) Intermediate->Side_Product Purification Chromatography Product->Purification

Caption: Workflow for selective mono-amidation at the less hindered position.

Detailed Protocol 1: EDC-Mediated Selective Amidation
  • Setup: To a solution of 3-(carboxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF, 0.1 M), add the desired amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add a solution of EDC (1.1 eq) in the reaction solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which will be a mixture of the desired mono-amide, the isomeric mono-amide, and some di-amide, is purified by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol).

Reagent/ParameterRationaleTypical Range
Coupling Agent EDC is cost-effective; HATU offers higher reactivity.1.0 - 1.2 eq
Amine Limiting reagent to prevent di-amidation.0.9 - 1.0 eq
Base Prevents protonation of the amine.[7]2.0 - 3.0 eq
Temperature Enhances kinetic selectivity.0 °C to 25 °C
Solvent DCM, DMF, or THF are common choices.Anhydrous

Strategy 2: Selective Amidation of the Tertiary Carboxylic Acid via Intramolecular Anhydride

This elegant strategy relies on the formation of a transient cyclic anhydride. Treatment of the diacid with a dehydrating agent, such as acetic anhydride or a carbodiimide, can favor the formation of a five-membered cyclic anhydride. This anhydride is then regioselectively opened by an amine. The nucleophilic attack occurs preferentially at the less sterically hindered carbonyl group, which corresponds to the original carboxymethyl carbon, thus leaving the amide on the tertiary carbon of the cyclobutane ring.

Causality and Experimental Choices
  • Anhydride Formation: Reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) at elevated temperatures, or EDC at room temperature, can facilitate the intramolecular cyclization to form the anhydride.[8] The formation of a 5-membered ring is generally kinetically and thermodynamically favorable.

  • Regioselective Opening: When the amine attacks the anhydride, it will preferentially attack the carbonyl carbon that is less sterically encumbered. This leads to the formation of the amide at the tertiary cyclobutane position and regenerates a carboxylic acid at the methyl position.

Workflow for Selective Amidation via Cyclic Anhydride

cluster_1 Strategy 2: Intramolecular Anhydride Start 3-(Carboxymethyl)cyclobutane- 1-carboxylic acid Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Start->Dehydrating_Agent Step 1 Anhydride Cyclic Anhydride Intermediate Dehydrating_Agent->Anhydride Intramolecular Cyclization Amine_Addition Amine (R-NH2) Anhydride->Amine_Addition Step 2 Product Mono-amide Product (at tertiary position) Amine_Addition->Product Regioselective Ring Opening Regeneration Carboxymethyl group regenerated Product->Regeneration

Caption: Workflow for selective amidation at the tertiary position via an anhydride.

Detailed Protocol 2: Acetic Anhydride-Mediated Selective Amidation
  • Anhydride Formation: Suspend or dissolve 3-(carboxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq). Heat the mixture at 80-100 °C for 1-2 hours. Monitor for the disappearance of starting material.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess acetic anhydride and acetic acid byproduct under high vacuum.

  • Aminolysis: Dissolve the crude anhydride intermediate in an anhydrous aprotic solvent (e.g., THF or DCM). Cool to 0 °C.

  • Amine Addition: Add the desired amine (1.0-1.1 eq) dropwise. If the amine is used as a hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA or triethylamine).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours until the reaction is complete (as monitored by LC-MS or TLC).

  • Work-up:

    • Quench the reaction with water.

    • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 and extract with ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting crude acid by flash column chromatography or recrystallization.

Strategy 3: Orthogonal Protecting Group Strategy

For syntheses requiring the highest level of certainty and isomeric purity, an orthogonal protecting group strategy is unparalleled.[][10] This approach involves selectively protecting one of the two carboxylic acids, amidating the free acid, and then deprotecting the other. The most common strategy involves the formation of a diester followed by selective saponification of the less hindered ester.

Causality and Experimental Choices
  • Esterification: The diacid can be converted to a diester (e.g., dimethyl or diethyl ester) under standard conditions (e.g., SOCl₂ in alcohol).

  • Selective Saponification: The primary ester (carboxymethyl) is less sterically hindered and therefore more susceptible to hydrolysis under basic conditions (e.g., with one equivalent of NaOH or LiOH) than the tertiary ester on the cyclobutane ring.[2] This provides the mono-acid, mono-ester intermediate.

  • Amidation: The free carboxylic acid can then be coupled with an amine using standard peptide coupling reagents without affecting the remaining ester group.[6][11]

  • Deprotection: The final ester can be hydrolyzed under more forcing conditions or, if a benzyl ester was used, removed by hydrogenolysis to yield the final product.

Workflow for Orthogonal Protecting Group Strategy

cluster_2 Strategy 3: Orthogonal Protection Start Diacid Esterification Esterification (e.g., MeOH, H+) Start->Esterification Diester Diester Intermediate Esterification->Diester Saponification Selective Saponification (1 eq NaOH) Diester->Saponification MonoAcid Mono-acid / Mono-ester Saponification->MonoAcid Amidation Amidation (Amine, Coupling Agent) MonoAcid->Amidation AmideEster Amide-Ester Amidation->AmideEster Deprotection Deprotection (e.g., LiOH or H2/Pd) AmideEster->Deprotection Product Pure Mono-amide Isomer Deprotection->Product

Caption: Workflow using orthogonal protection for unambiguous mono-amidation.

Detailed Protocol 3: Synthesis of the Tertiary Amide via Protection
  • Diester Formation: Reflux the diacid (1.0 eq) in methanol containing a catalytic amount of sulfuric acid for 8-12 hours. Alternatively, treat the diacid with excess thionyl chloride in methanol at 0 °C to room temperature. After completion, neutralize and extract the dimethyl ester.

  • Selective Saponification: Dissolve the purified dimethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1). Cool to 0 °C and add a 1 M solution of NaOH or LiOH (1.0 eq) dropwise. Stir at room temperature and monitor carefully by TLC/LC-MS until approximately half of the starting material is consumed, yielding the mono-acid.

  • Work-up and Isolation: Acidify the reaction mixture with 1 M HCl and extract the mono-acid intermediate. Purify by column chromatography to separate it from the remaining diester and any diacid formed.

  • Amidation: Subject the isolated mono-acid to a standard amidation protocol (e.g., HATU/DIPEA or EDC/HOBt) with the desired amine (1.1 eq) as described in Protocol 1.

  • Final Deprotection: Dissolve the purified amide-ester in a THF/water mixture and add an excess of LiOH (e.g., 3-5 eq). Heat as necessary to drive the hydrolysis of the remaining ester. Acidify and extract the final mono-amide product.

Summary and Comparative Analysis

StrategyTarget PositionProsCons
1. Kinetic Control Carboxymethyl (less hindered)Fast, one-pot procedure.Yields can be moderate; separation of isomers required.
2. Cyclic Anhydride Tertiary (more hindered)Generally good selectivity; clever use of reactivity.Requires an extra step; anhydride can be unstable.
3. Orthogonal Protection Either (unambiguous)Provides highest isomeric purity.Multi-step, time-consuming; overall yield can be lower.

Conclusion

The selective amidation of 3-(carboxymethyl)cyclobutane-1-carboxylic acid is a tractable but nuanced challenge. The choice of synthetic strategy depends critically on the desired isomer and the required level of purity. For rapid library generation where the less-hindered amide is desired, a kinetically controlled coupling is often sufficient. For the more hindered amide, the intramolecular anhydride route offers an efficient pathway. When absolute regiochemical control is paramount for a specific drug candidate, the longer but more secure orthogonal protecting group strategy is the method of choice. By understanding the principles of steric hindrance and reactivity outlined in these protocols, researchers can effectively synthesize the desired amide derivatives for their drug discovery programs.

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Synfacts. Available at: [Link]

  • Huy, V. Q., & Maitre, M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. Available at: [Link]

  • Maulide, N., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 60(25), 13834-13851. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 55(4), 621-625. Available at: [Link]

  • Díaz-Oltra, S., et al. (2018). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 24(59), 15729-15733. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Zhang, X., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(5), 2841-2849. Available at: [Link]

  • Frank, R. (2002). The SPOT-synthesis technique. Synthetic peptide arrays on membrane supports--principles and applications. Journal of Immunological Methods, 267(1), 13-26. Available at: [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1472-1492. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • Primary Secondary and Tertiary Alcohols. (2026). Chem.libretexts.org. Available at: [Link]

  • Achievable. (n.d.). Alcohols and carboxylic acids. Achievable MCAT. Available at: [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Available at: [Link]

  • Reddit. (2019). Esterification reactions of a carboxylic acid with an alcohol occur most rapidly with primary alcohols. Why is that exactly? r/Mcat. Available at: [Link]

  • Xu, X., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry, 83(15), 7962-7969. Available at: [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. MSU Chemistry. Available at: [Link]

  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Reddit. (2019). Asymmetric amidation of a dicarboxylic ester? r/OrganicChemistry. Available at: [Link]

  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2542-2554. Available at: [Link]

  • Ramachandran, P. V., & Hamann, H. J. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters, 23(8), 2938-2942. Available at: [Link]

  • PubChem. (n.d.). 3-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Role of Conformational Constraints in Peptide Therapeutics The therapeutic potential of peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Role of Conformational Constraints in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. The introduction of non-natural amino acids and structural mimics is a powerful strategy to overcome these limitations.[1][2] Cyclobutane-containing amino acids, in particular, have emerged as valuable building blocks for creating conformationally constrained peptidomimetics.[3][4] The rigid cyclobutane scaffold can pre-organize the peptide backbone, leading to enhanced biological activity, improved stability, and tailored pharmacokinetic profiles.[5]

This guide provides detailed application notes and protocols for the use of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid , a unique dicarboxylic acid building block, in solid-phase peptide synthesis (SPPS). Its bifunctional nature allows for its application as a linker, a dipeptide isostere, or a tool for inducing specific turns and folds in a peptide sequence. We will delve into the rationale behind the experimental choices, providing a framework for its successful incorporation and the subsequent characterization of the resulting peptides.

The Unique Structural Attributes of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

3-(Carboxymethyl)cyclobutane-1-carboxylic acid presents two carboxylic acid functionalities, offering versatile points of attachment within a peptide sequence. Depending on the synthetic strategy, it can be incorporated at the N-terminus, C-terminus, or within the peptide chain. The stereochemistry of the cyclobutane ring (cis or trans) will significantly influence the spatial orientation of the appended peptide fragments, making it a powerful tool for structure-activity relationship (SAR) studies.

Core Applications in Peptide Synthesis

As a Conformational Constraint and Dipeptide Mimic

By replacing two adjacent amino acids with 3-(carboxymethyl)cyclobutane-1-carboxylic acid, a rigid cyclobutane linker can be introduced into the peptide backbone. This can force the peptide into a specific secondary structure, which may be crucial for receptor binding or biological activity.[5] The defined geometry of the cyclobutane ring can mimic the turn of a beta-sheet or the loop of a protein, potentially enhancing the peptide's affinity for its target.

As a Linker for Peptide Dimerization and Conjugation

The two carboxylic acid groups allow for the synthesis of homodimeric or heterodimeric peptides. One carboxyl group can be coupled to one peptide chain, and the second to another. This is particularly useful for targeting dimeric receptors or enhancing avidity. Furthermore, one of the carboxyl groups can be used for conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, while the other anchors it to the peptide.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[1][6]

Materials and Reagents
ReagentSupplierNotes
Fmoc-protected amino acidsVariousStandard side-chain protection
Rink Amide or Wang ResinVariousChoice depends on desired C-terminus
3-(Carboxymethyl)cyclobutane-1-carboxylic acidVariousEnsure stereochemical purity
HCTU, HATU, or HBTU/HOBtVariousCoupling reagents
Diisopropylethylamine (DIPEA)VariousBase for coupling
PiperidineVariousFor Fmoc deprotection
Dichloromethane (DCM)VariousSolvent
Dimethylformamide (DMF)VariousSolvent
Trifluoroacetic acid (TFA)VariousFor cleavage from resin
Triisopropylsilane (TIS)VariousScavenger
WaterHigh purityScavenger
Workflow for Incorporating 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

SPPS_Workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling1 Couple First Peptide Segment wash1->coupling1 wash2 Wash (DMF, DCM) coupling1->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 wash3 Wash (DMF, DCM) deprotection2->wash3 diacid_coupling Couple 3-(Carboxymethyl)cyclobutane- 1-carboxylic acid (Mono-protected) wash3->diacid_coupling wash4 Wash (DMF, DCM) diacid_coupling->wash4 deprotection3 Deprotect Second Carboxyl Group wash4->deprotection3 wash5 Wash (DMF, DCM) deprotection3->wash5 coupling2 Couple Second Peptide Segment wash5->coupling2 wash6 Wash (DMF, DCM) coupling2->wash6 final_deprotection Final Fmoc Deprotection wash6->final_deprotection wash7 Wash (DMF, DCM) final_deprotection->wash7 cleavage Cleave from Resin (TFA/TIS/H2O) wash7->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification Purify by HPLC precipitation->purification end End: Characterize Peptide purification->end

Caption: Workflow for incorporating the diacid linker.

Detailed Protocol for Mid-Chain Incorporation

This protocol assumes the synthesis of a peptide where the diacid links two peptide fragments. A key consideration is the orthogonal protection of the two carboxylic acid groups of the cyclobutane moiety to allow for sequential coupling. If a mono-protected version is not commercially available, it must be synthesized. For this protocol, we will assume the use of a mono-ester protected diacid (e.g., 3-(tert-butoxycarbonylmethyl)cyclobutane-1-carboxylic acid).

Step 1: Synthesis of the First Peptide Segment

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Perform standard Fmoc-SPPS cycles to assemble the first peptide segment.[7][8] Each cycle consists of:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Coupling: Couple the next Fmoc-protected amino acid (4 eq) using a coupling agent like HCTU (3.9 eq) and a base such as DIPEA (8 eq) in DMF for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

Step 2: Coupling of the Mono-Protected Diacid

  • After deprotecting the N-terminal Fmoc group of the first peptide segment, wash the resin thoroughly.

  • Dissolve the mono-protected 3-(carboxymethyl)cyclobutane-1-carboxylic acid (3 eq) and HCTU (2.9 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 5 minutes.

  • Add the activated diacid solution to the resin and allow it to react for 2-4 hours. Due to potential steric hindrance from the cyclobutane structure, a longer coupling time or a double coupling may be necessary.[1]

  • Monitor the coupling using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Wash the resin with DMF (3x) and DCM (3x).

Step 3: Deprotection of the Second Carboxyl Group

  • The choice of deprotection method depends on the protecting group used for the second carboxyl group of the diacid. If a tert-butyl ester was used, it will be cleaved during the final TFA cleavage step. If an orthogonal protecting group like an allyl ester was used, it can be selectively removed at this stage.

Step 4: Synthesis of the Second Peptide Segment

  • Couple the first amino acid of the second peptide segment to the newly deprotected N-terminus (if the first segment was coupled to the carboxymethyl group) or to the deprotected second carboxyl group of the cyclobutane ring. This will require activation of the incoming amino acid's carboxyl group and reaction with the free amine on the resin-bound peptide.

  • Continue with standard Fmoc-SPPS cycles to complete the synthesis of the second peptide segment.

Step 5: Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Step 6: Purification and Characterization

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

Key Considerations and Troubleshooting

  • Stereochemistry: The cis and trans isomers of 3-(carboxymethyl)cyclobutane-1-carboxylic acid will result in different peptide conformations. Ensure the stereochemical purity of the starting material.

  • Coupling Efficiency: The rigid and potentially sterically hindered nature of the cyclobutane ring may lead to incomplete coupling. Using more potent coupling reagents like HATU or allowing for longer reaction times can improve efficiency.[1]

  • Epimerization: When activating the carboxyl groups, there is a risk of epimerization, especially if coupling to a sterically hindered amine. The use of additives like HOBt or Oxyma Pure can help suppress this side reaction.[9]

  • Orthogonal Protection: For more complex structures, such as branched or cyclic peptides, a careful selection of orthogonal protecting groups for the two carboxyl functionalities is crucial.[6]

Conclusion

3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a versatile building block for introducing conformational constraints and novel structural motifs into peptides. Its incorporation via solid-phase peptide synthesis, while requiring careful consideration of coupling conditions and protecting group strategies, offers a powerful approach to enhance the therapeutic properties of peptides. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this and other cyclobutane-based amino acids in their drug discovery and development efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • López-Méndez, B., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(9), 5092. [Link]

  • PubMed. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

  • ResearchGate. (n.d.). Aminoacids of the cyclobutane series. [Link]

  • Bentham Science. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 237-259. [Link]

  • Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.
  • Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.
  • ResearchGate. (n.d.). Structure of cyclobutane-based hybrid peptides subjected to study. [Link]

  • Barrick, J. E., et al. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 411-424. [Link]

  • ResearchGate. (2020). Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid (ACB). [Link]

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(9), 5092. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. [Link]

  • Leiden University. (n.d.). Synthesis of cyclic peptides as bioconjugation platforms. [Link]

  • ACS Publications. (1991). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 34(8), 2496-2502. [Link]

  • PMC. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(1), 1-15. [Link]

  • Wiley Online Library. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Chemistry – A European Journal, 28(44), e202200381. [Link]

  • PMC. (2018). Synthesis of a Chloroalkene Dipeptide Isostere-Containing Peptidomimetic and Its Biological Application. Organic Letters, 20(15), 4559-4562. [Link]

  • RSC Publishing. (1967). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 2375-2379. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 24(24), 17294. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

Sources

Method

Application Note &amp; Protocols: Selective Esterification of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Regioselective Monoesterification In the synthesis of complex molecules, particularly in drug development, the ability to s...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Regioselective Monoesterification

In the synthesis of complex molecules, particularly in drug development, the ability to selectively modify one of several similar functional groups is paramount. 3-(Carboxymethyl)cyclobutane-1-carboxylic acid presents a classic challenge in this regard. This molecule contains two carboxylic acid moieties with distinct steric and electronic environments: a sterically hindered carboxyl group attached to a tertiary carbon of the cyclobutane ring, and a less hindered, more accessible "primary-like" carboxyl group on the carboxymethyl side chain. Achieving selective esterification at either of these positions without resorting to lengthy protecting group strategies is a significant synthetic hurdle. This guide provides a detailed exploration of methodologies to achieve this selectivity, focusing on the underlying chemical principles and providing actionable laboratory protocols.

Structural Analysis and Reactivity Considerations

The key to selective esterification of 3-(carboxymethyl)cyclobutane-1-carboxylic acid lies in exploiting the inherent differences between its two carboxylic acid groups.

  • 1-Carboxylic Acid: This group is attached to a tertiary carbon atom within the cyclobutane ring. This arrangement results in significant steric hindrance, making it less accessible to bulky reagents.

  • Carboxymethyl Group: The carboxylic acid on the side chain is primary-like, offering a more open and accessible site for chemical attack.

This steric differential is the primary lever for achieving selectivity. Furthermore, subtle electronic differences may also play a role, though they are generally less pronounced than the steric factors.

cluster_molecule 3-(Carboxymethyl)cyclobutane-1-carboxylic acid cluster_reactivity Reactivity Profile mol C1 Tertiary COOH C2 Primary-like COOH C1->C2 Steric Hindrance Differential less_reactive Less Reactive Site (Sterically Hindered) C1->less_reactive  Higher steric bulk more_reactive More Reactive Site (Less Hindered) C2->more_reactive  Lower steric bulk cluster_workflow Enzymatic Esterification Workflow start Start: 3-(Carboxymethyl)cyclobutane- 1-carboxylic acid + Alcohol react Reaction: Immobilized Lipase (e.g., Novozym 435) in organic solvent start->react monitor Monitoring: TLC or LC-MS react->monitor filter Filtration: Remove immobilized enzyme monitor->filter Upon completion workup Work-up: Solvent removal filter->workup purify Purification: Column Chromatography workup->purify end End: Selective Monoester Product purify->end

Application

Application Note: Rational Design of PROTACs Using 3-(Carboxymethyl)cyclobutane-1-carboxylic acid as a Rigid Linker

Target Audience: Medicinal Chemists, Structural Biologists, and Targeted Protein Degradation (TPD) Researchers. Executive Summary The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted from occupancy-drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Targeted Protein Degradation (TPD) Researchers.

Executive Summary

The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted from occupancy-driven pharmacology to event-driven targeted degradation. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains. However, these flexible linkers incur a massive entropic penalty upon ternary complex formation and often suffer from poor pharmacokinetic profiles[1][2]. The integration of rigid cycloalkane linkers—specifically 3-(Carboxymethyl)cyclobutane-1-carboxylic acid —represents a structural paradigm shift. By restricting conformational freedom, this cyclobutane derivative pre-organizes the PROTAC into a bioactive trajectory, significantly enhancing ternary complex cooperativity, metabolic stability, and cellular permeability[3][4].

This application note provides a comprehensive mechanistic overview, quantitative performance data, and self-validating protocols for incorporating this specific cyclobutane linker into novel PROTAC architectures.

Mechanistic Rationale: The Entropic Advantage of Cyclobutanes

The linker is not merely a passive spacer; it is the central thermodynamic driver of the POI-PROTAC-E3 ternary complex[2]. Flexible linkers (e.g., PEGs) exist in an ensemble of rapidly interconverting microstates. When the PROTAC binds to both the Protein of Interest (POI) and the E3 ligase, it must freeze into a single conformation, resulting in a severe loss of conformational entropy ( ΔS<0 ).

Incorporating a rigid scaffold like 3-(Carboxymethyl)cyclobutane-1-carboxylic acid minimizes this entropic penalty. The cyclobutane ring restricts the rotational degrees of freedom, effectively "pre-organizing" the spatial vectors of the attached ligands[3]. Furthermore, the 1,3-substitution pattern of this specific linker introduces a critical stereochemical variable: cis vs. trans isomerism.

As demonstrated in the development of UNC7700 (a potent degrader of the Polycomb Repressive Complex 2 (PRC2)), the cis-cyclobutane isomer forces the PROTAC into a folded, "U-shaped" conformation[5]. This chameleonic geometry not only perfectly aligns the E3 ligase with the POI for optimal ubiquitin transfer but also shields polar surface area (PSA) from the aqueous environment, dramatically increasing passive membrane permeability[6].

Pathway cluster_flex Flexible Linker (PEG/Alkyl) cluster_rigid Rigid Linker (Cyclobutane) POI Target Protein (POI) PROTAC_F High Entropy State POI->PROTAC_F PROTAC_R Pre-organized State POI->PROTAC_R E3 E3 Ubiquitin Ligase E3->PROTAC_F E3->PROTAC_R Ternary_F Unstable Ternary Complex PROTAC_F->Ternary_F Entropic Penalty Degradation Ubiquitination & Degradation Ternary_F->Degradation Low Efficiency Ternary_R Stable Ternary Complex PROTAC_R->Ternary_R Favorable Binding Ternary_R->Degradation High Efficiency

Figure 1: Thermodynamic pathways of ternary complex formation comparing flexible vs. rigid cyclobutane linkers.

Quantitative Data: Stereochemistry Dictates Efficacy

The structural rigidity of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid means that its stereoisomers behave as entirely distinct chemical entities in a biological context. The table below summarizes the profound impact of linker architecture and stereochemistry, utilizing the PRC2 degrader model (UNC7700 series) as a benchmark for performance[5][6].

Table 1: Impact of Linker Architecture and Stereochemistry on PROTAC Efficacy

Linker ArchetypeSpecific ExampleTarget Degradation ProfileEED DC 50​ (nM)Cellular PermeabilityTernary Complex Stability
Flexible (PEG) PEG3-PEG4Narrow / Inefficient>1000Low (High exposed PSA)Low (High entropic penalty)
Rigid (Cycloalkane) trans-CyclobutaneNarrow (EED selective)~500PoorModerate
Rigid (Cycloalkane) cis-CyclobutaneBroad (EED, EZH2) 111 Excellent High (Pre-organized)

Causality Note: The cis-isomer's superior permeability is attributed to its ability to form a compact, internally hydrogen-bonded conformation during membrane transit, effectively lowering its desolvation energy.

Self-Validating Experimental Protocols

To successfully incorporate 3-(Carboxymethyl)cyclobutane-1-carboxylic acid into a PROTAC, researchers must navigate asymmetric synthesis and rigorously validate both permeability and ternary complex formation.

Workflow cluster_assays Self-Validating Evaluation Matrix Step1 1. Linker Selection 3-(Carboxymethyl)cyclobutane-1-carboxylic acid Step2 2. Orthogonal Protection Mono-esterification to prevent dimerization Step1->Step2 Step3 3. Sequential Amide Coupling Attach E3 Ligand -> Deprotect -> Attach POI Ligand Step2->Step3 Step4 4. Stereoisomer Resolution Chiral HPLC separation of cis and trans isomers Step3->Step4 Assay1 CAPA Assay (Cellular Permeability) Step4->Assay1 Assay2 TR-FRET Assay (Ternary Complex Stability) Step4->Assay2 Assay3 Western Blot (Target Degradation DC50/Dmax) Assay1->Assay3 Assay2->Assay3

Figure 2: Experimental workflow for synthesizing and validating cyclobutane-linked PROTACs.

Protocol 3.1: Sequential Amide Coupling & Isomeric Resolution

Because 3-(Carboxymethyl)cyclobutane-1-carboxylic acid contains two distinct carboxylic acid moieties (one directly on the ring, one separated by a methylene spacer), orthogonal protection is critical to prevent polymerization.

  • Mono-Protection: React the linker with one equivalent of tert-butanol and EDC/DMAP to preferentially protect the less sterically hindered carboxymethyl group. Validate via LC-MS.

  • First Coupling (E3 Ligand): Activate the free C1-carboxylic acid using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Add the amine-functionalized E3 ligand (e.g., VHL or CRBN binder). Stir at RT for 4 hours.

  • Deprotection: Treat the intermediate with 20% TFA in DCM for 2 hours to remove the tert-butyl ester. Evaporate to dryness.

  • Second Coupling (POI Ligand): Activate the newly freed C3-acetic acid group using HATU/DIPEA and couple the amine-functionalized POI ligand.

  • Stereoisomer Resolution: Because the starting linker is often a cis/trans mixture, purify the final PROTAC using Preparative Chiral HPLC.

    • Self-Validation: Perform 2D-NOESY NMR on the isolated fractions. Strong Nuclear Overhauser Effect (NOE) cross-peaks between the ring substituents will definitively identify the cis-isomer.

Protocol 3.2: Chloroalkane Penetration Assay (CAPA)

Traditional PAMPA assays measure passive diffusion but fail to account for intracellular accumulation and efflux. CAPA provides a self-validating measure of true intracellular PROTAC concentration[5].

  • Cell Preparation: Seed HeLa cells stably expressing a cytosolic HaloTag-GFP fusion protein in a 96-well plate at 10,000 cells/well.

  • PROTAC Incubation: Treat cells with a concentration gradient of the cis and trans PROTAC isomers (0.1 µM to 10 µM) for 4 hours.

  • Chase: Wash cells 3x with PBS. Add 100 nM of TAMRA-chloroalkane (a fluorescent HaloTag ligand) and incubate for 15 minutes.

  • Readout: Wash cells thoroughly and measure TAMRA fluorescence via flow cytometry.

    • Causality & Self-Validation: The PROTAC competes with the TAMRA dye for the HaloTag. A decrease in TAMRA fluorescence directly correlates with high intracellular PROTAC concentration. Include a known permeable PROTAC (e.g., MZ1) as a positive control and a non-permeable PEG-heavy PROTAC as a negative control.

Protocol 3.3: TR-FRET Ternary Complex Quantification

To prove that the cyclobutane linker enhances ternary complex stability, measure the cooperativity factor ( α ) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Setup: Prepare recombinant His-tagged POI (100 nM) and GST-tagged E3 ligase (100 nM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Fluorophore Addition: Add Terbium-labeled anti-His antibody (donor) and AlexaFluor 647-labeled anti-GST antibody (acceptor) at 2 nM each.

  • Titration: Add the cis-cyclobutane PROTAC in a 12-point dose-response curve (1 pM to 10 µM).

  • Measurement: Excite at 337 nm and read emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio.

    • Causality & Self-Validation: A functional PROTAC will yield a bell-shaped curve. The initial rise indicates ternary complex formation, while the subsequent drop at high concentrations (the "Hook Effect") proves that the signal is driven by specific bivalent bridging, not non-specific protein aggregation. The cis-isomer should exhibit a steeper initial slope and a higher peak FRET signal than the trans-isomer, indicating superior cooperativity.

Sources

Method

Application Note: Scale-Up Synthesis Protocols for 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid Derivatives

Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 100-gram validation scale Introduction & Strategic Rationale The incorporation of sp³-rich, conformationally restricted scaffolds is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 100-gram validation scale

Introduction & Strategic Rationale

The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery, often utilized to improve the pharmacokinetic profiles and target selectivity of active pharmaceutical ingredients (APIs). Among these, 3-(Carboxymethyl)cyclobutane-1-carboxylic acid serves as a critical bifunctional building block for synthesizing rigidified bioisosteres, GABA analogues, and kinase inhibitors.

Scaling up the synthesis of strained cyclobutane derivatives presents unique challenges. Strong bases or harsh thermal conditions can easily trigger retro-aldol-type ring openings or unwanted epimerization. To address this, we have engineered a highly robust, three-step synthetic protocol starting from commercially available 3-oxocyclobutane-1-carboxylic acid. This guide details a self-validating, scalable system designed to maximize yield, safety, and purity without the use of hazardous reagents like sodium hydride.

Process Overview

SynthesisWorkflow SM 3-Oxocyclobutane-1- carboxylic acid Int1 3-(Ethoxycarbonylmethylene) cyclobutane-1-carboxylic acid SM->Int1 Step 1: HWE Triethyl phosphonoacetate LiCl, DBU, MeCN Int2 3-(Ethoxycarbonylmethyl) cyclobutane-1-carboxylic acid Int1->Int2 Step 2: Hydrogenation Pd/C, H2 (30 psi) EtOAc Prod 3-(Carboxymethyl) cyclobutane-1-carboxylic acid Int2->Prod Step 3: Saponification NaOH, H2O/THF then HCl

Three-step scalable synthesis workflow for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Rationale: Traditional HWE olefinations utilize Sodium Hydride (NaH) to deprotonate the phosphonate. At a 100-gram scale, NaH poses severe safety hazards due to vigorous hydrogen gas evolution. Furthermore, strongly basic conditions can induce ring-opening of the strained cyclobutane moiety [2]. To circumvent this, we employ Masamune-Roush conditions utilizing Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [1]. The lithium cation coordinates with the phosphoryl oxygen, significantly increasing the acidity of the α-protons, allowing the mild organic base (DBU) to generate the phosphonoenolate smoothly. This ensures a highly controlled reaction profile and prevents degradation of the starting material.

Protocol (100 g Scale):

  • Preparation: To a 3 L jacketed reactor equipped with an overhead stirrer, charge anhydrous Acetonitrile (MeCN, 1.0 L).

  • Reagent Addition: Add LiCl (44.5 g, 1.05 mol, 1.2 eq) and stir until partially dissolved. Add Triethyl phosphonoacetate (191 mL, 0.964 mol, 1.1 eq), followed by the dropwise addition of DBU (157 mL, 1.05 mol, 1.2 eq) over 30 minutes. Maintain the internal temperature at 20–25 °C.

  • Substrate Addition: After stirring the enolate mixture for 30 minutes, add 3-oxocyclobutane-1-carboxylic acid (100.0 g, 0.876 mol, 1.0 eq) dissolved in MeCN (200 mL) dropwise over 1 hour.

  • Reaction & Workup: Stir the mixture at room temperature for 12 hours. Quench the reaction by adding 1M aqueous citric acid (1.0 L) to adjust the pH to ~3 (protecting the free carboxylic acid). Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 500 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Step 2: Catalytic Hydrogenation

Mechanistic Rationale: The exocyclic double bond of Intermediate 1 must be reduced to establish the carboxymethyl aliphatic chain. Palladium on carbon (Pd/C) is highly efficient for this transformation. We specifically select EtOAc as the solvent rather than Methanol or Ethanol. Alcoholic solvents can trigger unwanted transesterification of the free carboxylic acid at position 1 during extended hydrogenation cycles. The reduction yields a mixture of cis and trans isomers; because downstream API syntheses typically involve thermodynamic equilibration or specific chiral resolution of the final diacid, the diastereomeric mixture is carried forward without column chromatography [2].

Protocol:

  • Preparation: Dissolve crude Intermediate 1 (approx. 137 g) in EtOAc (1.0 L) and transfer to a 2 L Parr hydrogenation vessel (or continuous flow reactor).

  • Catalyst Loading: Carefully add 10% Pd/C (50% wet, 10.0 g) under a nitrogen atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with N₂ three times, followed by H₂ three times. Pressurize the vessel to 30 psi with H₂ gas and agitate vigorously at room temperature.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours when pressure stabilizes.

  • Isolation: Vent the H₂ gas safely and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with EtOAc (200 mL). Concentrate the filtrate in vacuo to afford Intermediate 2 as a colorless oil.

Step 3: Saponification & Isolation

Mechanistic Rationale: The final step requires the selective hydrolysis of the ethyl ester to reveal the diacid. While saponification is straightforward, isolating a highly polar, water-soluble low-molecular-weight diacid at scale is notoriously difficult. Standard extractions with EtOAc often result in massive yield losses to the aqueous phase. To solve this, we utilize 2-Methyltetrahydrofuran (2-MeTHF) as the extraction solvent. 2-MeTHF is a biomass-derived solvent that provides vastly superior partitioning coefficients for polar carboxylic acids compared to standard acetates, and it separates cleanly from aqueous brine without forming persistent emulsions [3].

Protocol:

  • Hydrolysis: Dissolve Intermediate 2 (approx. 131 g) in Tetrahydrofuran (THF, 500 mL). Add 2M aqueous NaOH (880 mL, 1.76 mol, ~2.5 eq). Stir the biphasic mixture vigorously at room temperature for 4 hours until TLC/HPLC indicates complete consumption of the ester.

  • Solvent Removal: Remove the THF under reduced pressure (bath temperature < 40 °C) to leave the aqueous alkaline solution.

  • Acidification: Cool the aqueous layer to 5 °C using an ice bath. Slowly add 6M HCl until the pH reaches 1.5–2.0.

  • Extraction: Saturate the acidic aqueous layer with solid NaCl (salting out). Extract the aqueous phase with 2-MeTHF (4 × 400 mL).

  • Crystallization: Dry the combined 2-MeTHF layers over Na₂SO₄, filter, and concentrate to approximately 200 mL. Slowly add Heptane (400 mL) while stirring to precipitate the product. Filter the white crystalline solid and dry under a vacuum at 45 °C to yield the Final Product .

Quantitative Data Summary

The following table summarizes the validated mass balance, yields, and purity metrics based on a theoretical 100.0 g input of the starting material.

Process StepReagents / ConditionsReaction TimeIsolated MassStep YieldPurity (HPLC)
1. HWE Olefination LiCl, DBU, Triethyl phosphonoacetate, MeCN12.0 hours137.2 g85.0%96.5%
2. Hydrogenation 10% Pd/C, H₂ (30 psi), EtOAc5.0 hours131.5 g94.8%98.0%
3. Saponification 1) NaOH, THF/H₂O 2) HCl, 2-MeTHF4.0 hours118.6 g89.5%>99.0%
Overall Process Telescoped 3-Step Sequence ~21 hours 118.6 g 72.1% >99.0%

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186. URL:[Link] [1]

  • Chen, Y., et al. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(2), 258-265. URL:[Link] [2]

  • Pace, V., Hoyos, P., Castoldi, L., Dominguez de Maria, P., & Alcantara, A. R. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 5(8), 1369-1379. URL:[Link] [3]

Application

Cross-coupling reaction conditions using 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Advanced Cross-Coupling Strategies for 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid: Site-Selective Decarboxylative Arylation Executive Summary & Scientific Context The incorporation of saturated, sp³-rich ring systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Cross-Coupling Strategies for 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid: Site-Selective Decarboxylative Arylation

Executive Summary & Scientific Context

The incorporation of saturated, sp³-rich ring systems into pharmaceutical pipelines is a proven strategy for improving metabolic stability, solubility, and target specificity. 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS: 2098129-74-7) represents a highly versatile, bifunctional building block for such endeavors.

However, utilizing this di-acid in cross-coupling presents a unique chemoselectivity challenge: differentiating between the secondary carboxylic acid (directly attached to the C1 position of the cyclobutane ring) and the primary carboxylic acid (the C3 acetic acid moiety). By leveraging the principles of metallaphotoredox catalysis and redox-active ester (RAE) chemistry, researchers can achieve orthogonal, site-selective decarboxylative C(sp³)–C(sp²) bond formation. This application note details the mechanistic causality and self-validating protocols required to selectively address either terminus.

Mechanistic Rationale: Orthogonal Site-Selectivity

The ability to selectively cross-couple one carboxylic acid over the other relies on exploiting the fundamental differences between kinetic and thermodynamic control in radical generation.

Pathway A: Thermodynamic Control via Direct Photoredox Catalysis (Secondary Acid Selective) Under direct metallaphotoredox conditions (e.g., Ir/Ni dual catalysis with a base like DBU), both carboxylic acids are deprotonated. The highly oxidizing excited state of the photocatalyst, such as Ir(III)*, undergoes single-electron transfer (SET) with the carboxylate. The selectivity here is driven by thermodynamics : decarboxylation at the C1 position yields a secondary cyclobutyl radical, which is thermodynamically more stable (by ~3–4 kcal/mol) than the primary alkyl radical generated at the C3 position. Consequently, direct photoredox conditions inherently favor functionalization of the cyclobutane ring[1].

Pathway B: Kinetic Control via Redox-Active Esters (Primary Acid Selective) To selectively functionalize the C3 carboxymethyl group, we must bypass radical thermodynamics and rely on steric kinetics . The formation of an N-hydroxyphthalimide (NHPI) redox-active ester using a carbodiimide (e.g., DIC) is highly sensitive to steric hindrance. The primary carboxylic acid reacts significantly faster than the secondary cyclobutane acid. Once the mono-RAE is formed, it can be subjected to Ni-catalyzed reductive cross-electrophile coupling (XEC), selectively forming the C(sp³)–C(sp²) bond at the primary position while leaving the secondary acid intact[2].

OrthogonalSelectivity SM 3-(Carboxymethyl)cyclobutane- 1-carboxylic acid PathA Path A: Direct Photoredox/Ni (MacMillan Conditions) SM->PathA Ir cat., Ni cat., Base Blue LED PathB Path B: RAE Ni-Catalysis (Cross-Electrophile Coupling) SM->PathB 1. DIC, NHPI (Steric Control) 2. Ni cat., Zn, Ar-Br ProdA Secondary C1 Decarboxylation (Primary Acid Intact) PathA->ProdA Thermodynamic Control (Secondary Radical Stability) ProdB Primary C3 Decarboxylation (Secondary Acid Intact) PathB->ProdB Kinetic Control (Primary RAE Formation)

Fig 1: Orthogonal site-selective decarboxylation pathways driven by kinetic vs. thermodynamic control.

Experimental Protocols

Protocol A: Direct Decarboxylative Arylation (C1-Selective)

This protocol utilizes the synergistic merger of photoredox and nickel catalysis to selectively arylate the secondary carboxylic acid[1].

Reagents:

  • 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Ir[dF(Me)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • NiCl₂·dtbbpy (5 mol%)

  • DBU (2.0 equiv)

  • Anhydrous DMSO (0.05 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 8 mL vial equipped with a Teflon septum, add the di-acid, aryl bromide, Ir-photocatalyst, and NiCl₂·dtbbpy.

  • Solvent & Base Addition: Move the vial to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add anhydrous DMSO followed by DBU. Self-Validation Cue: The solution will transition to a pale green/yellow color, indicating the formation of the active Ni-dtbbpy complex.

  • Degassing (Critical Step): Remove the vial from the glovebox and subject the mixture to three freeze-pump-thaw cycles. Oxygen is a potent radical scavenger and will quench the Ir(III)* excited state, halting the reaction.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 34 W Blue LEDs (450 nm). Stir vigorously at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30 °C to prevent thermal degradation of the catalyst.

  • Workup: Dilute the mixture with EtOAc and wash with 1M HCl (to protonate the unreacted primary acid and remove DBU). Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and purify via reverse-phase HPLC.

CatalyticCycle cluster_Photoredox Photoredox Cycle (Ir) cluster_Nickel Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ir3_star Ir(III)* Ir3->Ir3_star Blue LED Ir2 Ir(II) Ir3_star->Ir2 SET from R-COO⁻ Ir2->Ir3 SET to Ni(I) Ni0 Ni(0) Ni2 Ni(II)(Ar)(X) Ni0->Ni2 Ox. Addition Ni3 Ni(III)(Ar)(R)(X) Ni2->Ni3 Radical Capture Ni1 Ni(I)(X) Ni3->Ni1 Red. Elimination Ni1->Ni0 SET from Ir(II)

Fig 2: Synergistic metallaphotoredox catalytic cycle for direct decarboxylative arylation.

Protocol B: RAE Ni-Catalyzed Cross-Electrophile Coupling (C3-Selective)

This two-stage protocol leverages steric differentiation to activate the primary acid, followed by a reductive cross-coupling[2].

Step 1: Site-Selective Mono-RAE Formation

  • Dissolve the di-acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C.

  • Add N,N'-Diisopropylcarbodiimide (DIC, 1.05 equiv) dropwise, followed by DMAP (0.1 equiv).

  • Stir for 3 hours, allowing the reaction to warm to room temperature. Self-Validation Cue: The precipitation of diisopropylurea (DIU) as a white solid confirms carbodiimide turnover.

  • Filter the suspension through a Celite pad to remove DIU. Concentrate the filtrate to yield the crude mono-RAE, which can be used directly.

Step 2: Nickel-Catalyzed Decarboxylative Arylation

  • In a glovebox, charge a vial with the mono-RAE (1.5 equiv), aryl bromide (1.0 equiv), NiCl₂·glyme (20 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 20 mol%), and activated Zn dust (2.5 equiv).

  • Add anhydrous DMF/THF (1:1, 0.1 M). Seal the vial.

  • Stir vigorously at room temperature for 16 hours. The Zn dust serves as the terminal reductant to turn over the Ni(I) species back to the active Ni(0) catalyst.

  • Quench the reaction by exposing it to air and filtering through a short pad of silica gel (eluting with EtOAc). Purify via flash chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the expected performance and optimization parameters for the two orthogonal pathways. Data is synthesized from standard substrate scope evaluations of similar bifunctional aliphatic systems.

Condition PathwayTarget C-C BondKey Reagents & CatalystsSelectivity DriverExpected YieldPrimary Byproducts
Path A: Direct Photoredox Secondary (C1)NiCl₂·dtbbpy, Ir[dF(Me)ppy]₂DBU, Blue LED, DMSOThermodynamic(Radical Stability)65–80%Hydrodehalogenation of Ar-Br; minor C3-coupling (<5%)
Path B: RAE Ni-Catalyzed Primary (C3)1. DIC, NHPI, CH₂Cl₂2. NiCl₂·glyme, Zn, Ar-BrKinetic(Steric Hindrance)55–75%Homocoupling of Ar-Br; unreacted secondary acid

Note: Yields are highly dependent on the electronic nature of the aryl bromide. Electron-deficient aryl bromides generally undergo faster oxidative addition, minimizing homocoupling side reactions.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-(Carboxymethyl)cyclobutane-1-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will explore a robust and logical synthetic pathway, addressing potential issues with evidence-based solutions and field-proven insights.

Recommended Synthetic Pathway

The synthesis of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, a 1,3-disubstituted cyclobutane derivative, presents unique challenges primarily due to the strained four-membered ring system. While various approaches to cyclobutane synthesis exist, many, like the classic malonic ester condensation with 1,3-dihalopropanes, are most effective for creating 1,1-disubstituted patterns[1][2][3].

To achieve the desired 1,3-substitution with high fidelity, we recommend a strategy that builds upon a commercially available or readily synthesized cyclobutane core. The most logical and controllable pathway starts from an ester of 3-oxocyclobutane-1-carboxylic acid. This multi-step approach allows for clear checkpoints and straightforward purification, maximizing the potential for high overall yield.

The proposed three-step synthesis is as follows:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Introduction of a carboxymethyl precursor by reacting methyl 3-oxocyclobutane-1-carboxylate with a phosphonate ylide.

  • Catalytic Hydrogenation: Reduction of the exocyclic double bond to achieve the saturated cyclobutane backbone.

  • Saponification: Hydrolysis of the diester intermediate to yield the final dicarboxylic acid product.

This pathway provides excellent control over each chemical transformation, minimizing the side reactions often encountered in one-pot cyclization attempts.

Experimental Workflow Diagram

G cluster_0 Step 1: HWE Olefination cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Saponification A Methyl 3-oxocyclobutane- 1-carboxylate reagent1 + Triethyl phosphonoacetate + NaH, Anhydrous THF A->reagent1 B Methyl 3-(methoxycarbonylmethylene)- cyclobutane-1-carboxylate C Methyl 3-(methoxycarbonylmethylene)- cyclobutane-1-carboxylate reagent1->B reagent2 + H2 (g), Pd/C + Ethyl Acetate C->reagent2 D Dimethyl 3-(methoxycarbonylmethyl)- cyclobutane-1-carboxylate E Dimethyl 3-(methoxycarbonylmethyl)- cyclobutane-1-carboxylate reagent2->D reagent3 1. NaOH (aq), MeOH 2. HCl (aq) E->reagent3 F 3-(Carboxymethyl)cyclobutane- 1-carboxylic acid reagent3->F

Caption: Recommended three-step synthesis pathway.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a critical step for forming the new carbon-carbon bond. Its success hinges on the effective generation of the phosphonate carbanion and its subsequent reaction with the ketone.

Q1: My HWE reaction has a very low yield or has failed completely. What are the primary causes?

Answer: Low or no yield in an HWE reaction typically points to one of three areas: inactive base/ylide, impure reagents, or suboptimal reaction conditions.

  • Cause 1: Ineffective Deprotonation. The phosphonate ylide must be generated in situ by a sufficiently strong base. Sodium hydride (NaH) is commonly used and is highly effective, but it is also extremely sensitive to moisture.

    • Solution: Ensure your solvent (e.g., THF) is rigorously anhydrous. Use a fresh bottle of NaH or wash the NaH with dry hexanes to remove the protective mineral oil and any surface oxidation before use. Consider using alternative strong bases like lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide, which may offer better solubility.[4]

  • Cause 2: Impure Starting Materials. The starting ketone, methyl 3-oxocyclobutane-1-carboxylate, can undergo self-condensation or other side reactions if it is impure or stored improperly.

    • Solution: Purify the starting ketone by distillation or column chromatography immediately before use. Ensure the triethyl phosphonoacetate is also of high purity.

  • Cause 3: Reaction Temperature. Ylide formation with NaH often requires gentle heating to initiate, but the subsequent reaction with the ketone should be performed at a controlled temperature, typically starting at 0 °C and slowly warming to room temperature.

    • Solution: Add the phosphonate to the NaH suspension and stir at room temperature or slightly warm (e.g., 40 °C) until hydrogen evolution ceases. Cool the resulting ylide solution to 0 °C before slowly adding the ketone. This prevents side reactions of the ketone and ensures a controlled olefination.

Q2: I am getting a mixture of E/Z isomers from the HWE reaction. How can I improve the stereoselectivity?

Answer: The HWE reaction is renowned for generally favoring the formation of the (E)-alkene, especially with stabilized ylides like the one derived from triethyl phosphonoacetate. If you are observing significant (Z)-isomer formation, it could be due to the specific steric environment of the cyclobutanone or the reaction conditions.

  • Solution 1: Modify the Ylide. Using phosphonates with bulkier ester groups (e.g., tert-butyl) can sometimes enhance (E)-selectivity. Alternatively, the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates and a strong base with crown ether (e.g., KHMDS/18-crown-6) can strongly favor the (Z)-alkene if that is desired.

  • Solution 2: Solvent and Cation Effects. The choice of solvent and the counter-ion of the base can influence stereoselectivity. Reactions in non-polar solvents like toluene may show different selectivity compared to polar aprotic solvents like THF or DMF. Lithium-based reagents often favor (Z)-isomers, while sodium or potassium bases tend to favor (E)-isomers. Experiment with different base/solvent combinations to optimize for your desired isomer.

Part 2: Catalytic Hydrogenation

This step reduces the exocyclic double bond to form the saturated cyclobutane ring system. While generally reliable, issues such as incomplete reaction or catalyst poisoning can arise.

Q1: The hydrogenation reaction is very slow or stalls before completion. What can I do?

Answer: A slow or incomplete hydrogenation is most often caused by issues with the catalyst, hydrogen pressure, or impurities in the substrate.

  • Cause 1: Catalyst Inactivity. The palladium on carbon (Pd/C) catalyst may be old, of low quality, or poisoned.

    • Solution: Use a fresh, high-quality catalyst from a reputable supplier. Ensure your substrate is highly pure; trace impurities, particularly sulfur- or nitrogen-containing compounds, can act as catalyst poisons. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) if necessary.

  • Cause 2: Insufficient Hydrogen Pressure. While this reaction can often be run at atmospheric pressure (using a hydrogen balloon), some substrates require higher pressure to proceed efficiently.

    • Solution: If possible, perform the reaction in a Parr shaker or a similar hydrogenation apparatus that allows for elevated hydrogen pressures (e.g., 50 psi). This increases the concentration of dissolved hydrogen in the solvent, accelerating the reaction rate.

  • Cause 3: Poor Mixing. The reaction is heterogeneous (solid catalyst, liquid solution, gas). Efficient mixing is crucial for ensuring all three phases interact.

    • Solution: Use a stir bar that provides vigorous agitation of the reaction mixture, ensuring the catalyst remains suspended and does not settle at the bottom of the flask.

Part 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the two methyl ester groups to the corresponding carboxylic acids. The primary challenges are ensuring complete reaction and achieving a clean workup.

Q1: My hydrolysis is incomplete, and I recover a mix of starting material, mono-acid, and di-acid. How can I drive the reaction to completion?

Answer: Incomplete saponification is usually a result of insufficient base, inadequate reaction time, or low temperature.

  • Solution 1: Increase Stoichiometry of Base. Ensure you are using at least two equivalents of base (e.g., NaOH or LiOH) for each equivalent of the diester. A slight excess (e.g., 2.2 to 2.5 equivalents) is recommended to ensure the reaction goes to completion.

  • Solution 2: Increase Temperature and Time. While hydrolysis can occur at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) will significantly increase the rate. Monitor the reaction by TLC until all the starting diester has been consumed.

  • Solution 3: Co-solvent. Using a mixture of methanol and water as the solvent improves the solubility of the organic ester in the aqueous base, leading to a more efficient reaction.

Q2: Isolating the final dicarboxylic acid product after acidification is difficult. What is the best workup procedure?

Answer: Dicarboxylic acids can be highly polar and may have significant water solubility, making extraction challenging.

  • Solution: After acidifying the reaction mixture to a pH of ~1-2 with concentrated HCl, the aqueous phase should be extracted multiple times with a polar organic solvent. Ethyl acetate is a good first choice. If product recovery is still low, try a more polar solvent like a 9:1 mixture of dichloromethane/isopropanol. Saturating the aqueous layer with sodium chloride (brining out) can also decrease the product's solubility in water and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: Is it better to start with 3-oxocyclobutane-1-carboxylic acid or its methyl ester?

Answer: Starting with the methyl ester (methyl 3-oxocyclobutane-1-carboxylate) is highly recommended. The HWE reaction is not compatible with the free carboxylic acid group. If you start with the acid, you will need to protect it as an ester first, adding an extra step to your synthesis.

Q2: Are there alternative synthetic routes to this molecule?

Answer: Yes, other routes are possible but often present more significant challenges. For example, a malonic ester synthesis involving a functionalized 1,3-dihalopropane could theoretically form the ring, but controlling the regiochemistry to achieve the 1,3-substitution pattern is difficult and often results in mixtures of products and low yields[3][5]. Another advanced approach could involve a [2+2] cycloaddition, but this requires specialized equipment and precursors and may lack regiocontrol[6]. The pathway detailed here is generally the most practical and scalable.

Q3: What analytical techniques are best for monitoring these reactions and characterizing the final product?

Answer:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is ideal for monitoring the progress of all three steps. For the hydrogenation step, where the starting material and product may have similar polarities, ¹H NMR of an aliquot can be used to track the disappearance of the vinyl protons.

  • Intermediate Characterization: ¹H and ¹³C NMR spectroscopy and mass spectrometry (GC-MS or LC-MS) should be used to confirm the structure of the purified intermediates from steps 1 and 2.

  • Final Product Characterization: Full characterization of the final 3-(Carboxymethyl)cyclobutane-1-carboxylic acid should include ¹H and ¹³C NMR, high-resolution mass spectrometry (HRMS) to confirm the exact mass, and potentially melting point analysis if the product is a solid.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(methoxycarbonylmethylene)cyclobutane-1-carboxylate
  • Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise via syringe.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting clear to light-yellow solution back to 0 °C.

  • Add a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target unsaturated diester.

Protocol 2: Synthesis of Dimethyl 3-(methoxycarbonylmethyl)cyclobutane-1-carboxylate
  • Dissolve the unsaturated diester (1.0 eq) from the previous step in a suitable solvent such as ethyl acetate or methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small scale).

  • Stir the suspension vigorously at room temperature for 4-12 hours, monitoring by TLC or ¹H NMR.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude saturated diester, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (Saponification)
  • Dissolve the saturated diester (1.0 eq) in a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature or warm to 40 °C.

  • Monitor the reaction by TLC for the disappearance of the starting material (typically 4-8 hours).

  • Once complete, cool the mixture to 0 °C and carefully acidify to pH 1-2 with cold 6M HCl.

  • Extract the aqueous layer at least four times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final dicarboxylic acid. Recrystallization may be performed if the product is a solid.

Data Summary Table

The choice of base and solvent can significantly impact the efficiency of the HWE olefination. The following table provides a comparison of common conditions.

Base (eq)SolventTemperature (°C)Typical Yield RangeNotes
NaH (1.1)Anhydrous THF0 to RT75-90%Standard, cost-effective choice. Requires rigorously dry conditions.
n-BuLi (1.1)Anhydrous THF-78 to RT70-85%Stronger base, but may lead to more side reactions if not handled carefully.
KHMDS (1.1)Anhydrous Toluene-78 to RT80-95%Excellent choice for sterically hindered ketones; may alter E/Z selectivity.
DBU (1.5)AcetonitrileRT to 6050-70%Milder, non-ionic base. Slower reaction rates and may require heating.

References

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Vogel, E. (1963). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Iowa Academy of Science Proceedings, 70(1), Article 28. [Link]

  • Georganics. (2021). General description of Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Scribd. (2020). Cycloalkane Synthesis via Malonic Ester. Retrieved from [Link]

  • Cason, J., & Allen, C. F. H. (1949). DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE. Organic Syntheses, 29, 31. doi:10.15227/orgsyn.029.0031. [Link]

  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Cason, J. (1949). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry, 14(1), 31-36. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid in DCM

Welcome to the Application Support Center. As researchers scale up syntheses or transition to solution-phase couplings, encountering solubility issues with polyfunctional intermediates is a common bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers scale up syntheses or transition to solution-phase couplings, encountering solubility issues with polyfunctional intermediates is a common bottleneck. This guide provides field-proven, mechanistically grounded strategies to solubilize 3-(Carboxymethyl)cyclobutane-1-carboxylic acid in dichloromethane (DCM).

Diagnostic Overview: The Causality of Insolubility

Before applying a fix, it is critical to understand why this specific molecule resists solvation.

3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a dicarboxylic acid. In the solid state, carboxylic acids act as both strong hydrogen-bond donors and acceptors, forming highly stable, energetically favored dimers and extended polymeric networks[1][2].

Dichloromethane (DCM) is a moderately polar (dielectric constant ~9.1), aprotic solvent[3]. While excellent for a wide range of organic compounds, DCM lacks the functional capacity to act as a competitive hydrogen-bond donor or acceptor. Consequently, the weak dipole-dipole interactions provided by DCM are thermodynamically insufficient to break the strong intermolecular hydrogen bonds of the dicarboxylic acid crystal lattice. The compound remains as an opaque, unreactive suspension.

To achieve true solution-phase kinetics, we must selectively disrupt this hydrogen-bonding network either chemically (via ion-pairing) or physically (via co-solvation).

Solubilization Decision Matrix

Select your troubleshooting path based on the downstream requirements of your specific reaction (e.g., amidation, esterification, or protection).

Solubilization_Workflow Problem Insoluble Dicarboxylic Acid in DCM Check1 Is the free acid state strictly required? Problem->Check1 Base Ion-Pairing Strategy Add DIPEA or TEA Check1->Base No (Salts tolerated) Check2 Are polar aprotic co-solvents tolerated? Check1->Check2 Yes CoSolvent H-Bond Disruption Use DCM:DMF (9:1) Check2->CoSolvent Yes Deriv Chemical Derivatization (e.g., Esterification) Check2->Deriv No

Decision matrix for solubilizing dicarboxylic acids in DCM.

Validated Troubleshooting Protocols

Strategy A: Ion-Pairing via Lipophilic Base (Recommended for Couplings)

Mechanistic Causality: Adding a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) chemically deprotonates the carboxylic acid groups[4][5]. This converts the insoluble acid into an ammonium carboxylate salt. The bulky, non-polar alkyl groups of the protonated amine effectively "mask" the polar carboxylate charge, rendering the resulting ion-pair highly lipophilic and readily soluble in the DCM phase[6].

Step-by-Step Methodology:

  • Suspension: Weigh the required amount of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid and suspend it in anhydrous DCM at your target reaction concentration (e.g., 0.1 M).

  • Stoichiometric Base Addition: Add 2.2 to 2.5 equivalents of DIPEA or TEA. (Expert Note: Because this is a dicarboxylic acid, you must exceed 2.0 equivalents to ensure both the ring-bound and methyl-bound carboxyl groups are fully deprotonated).

  • Agitation: Stir the mixture at room temperature for 5–10 minutes.

  • Self-Validation Step: Visually inspect the flask. The opaque white suspension must transition into a completely clear, homogeneous solution. If slight turbidity remains, add an additional 0.1 eq of base to drive complete deprotonation.

Strategy B: H-Bond Disruption via Co-Solvent

Mechanistic Causality: If your downstream chemistry cannot tolerate amine bases, you must disrupt the hydrogen bonds physically. N,N-Dimethylformamide (DMF) features a highly polarized carbonyl oxygen that acts as a potent hydrogen-bond acceptor. Adding DMF to DCM breaks the acid dimers and solvates the monomeric form, a standard practice in solid-phase peptide synthesis[7][8].

Step-by-Step Methodology:

  • Suspension: Suspend the dicarboxylic acid in DCM at 90% of your final target reaction volume.

  • Titration: Add anhydrous DMF dropwise while stirring vigorously.

  • Equilibration: Continue adding DMF until the solid completely dissolves. A solvent ratio of 9:1 or 8:2 (DCM:DMF) is typically sufficient.

  • Self-Validation Step: Stop stirring and let the solution sit for 15 minutes at room temperature. If no recrystallization occurs, the solvation is thermodynamically stable. If turbidity returns, incrementally increase the DMF ratio.

Quantitative Method Comparison

Solubilization StrategyPrimary MechanismEst. Max SolubilityDownstream CompatibilityWorkup / Isolation Requirements
Amine Base (DIPEA/TEA) Deprotonation & Lipophilic Masking> 0.5 MExcellent for amide coupling / peptide synthesisRequires acidic aqueous wash (e.g., 1M HCl) to remove amine salts.
DCM/DMF Co-solvent H-Bond Disruption~ 0.2 MGood for neutral/acidic reactions; avoid strong basesRequires multiple aqueous washes (e.g., 5% LiCl or water) to extract DMF.
Chemical Derivatization Covalent Masking (Esterification)> 1.0 MStrictly for multi-step synthetic sequencesStandard organic extraction; requires downstream deprotection.

Frequently Asked Questions (FAQs)

Q: Can I just heat the DCM or use sonication to dissolve the acid? A: No. DCM has a low boiling point of 39.6 °C[3]. While heat and sonication provide a temporary kinetic boost to dissolution, the dicarboxylic acid will rapidly recrystallize once the solution cools to room temperature, which will ruin your reaction stoichiometry and lead to incomplete conversions.

Q: I am performing an EDC/HOBt coupling. Which method should I use? A: Use Strategy A (Ion-Pairing) . Peptide coupling reagents perform optimally in the presence of a tertiary amine base like DIPEA, which not only solubilizes the dicarboxylic acid but also acts as a crucial acid scavenger during the active ester formation cycle[6].

Q: Why did my solution turn cloudy again after adding my coupling reagents? A: If you used the base method, the cloudiness is likely a byproduct of your reaction—specifically, the precipitation of the urea byproduct generated from carbodiimide coupling (e.g., from EDC or DCC)—and not the precipitation of your starting material. If you used the co-solvent method, adding large amounts of non-polar reagents can shift the bulk dielectric constant of the mixture, causing the acid to crash out.

References

  • Triethylamine - Wikipedia. Wikipedia.[Link][4]

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. ResearchGate.[Link][1]

  • Organic Syntheses Procedure. Organic Syntheses.[Link][6]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. NIH/PMC.[Link][8]

  • Dichloromethane - Wikipedia. Wikipedia. [Link][3]

  • Why is benzoic acid soluble in dichloromethane? Quora.[Link][2]

  • Triethylamine finds extensive application in the pharmaceutical industry as a solvent and base. BDMAEE.[Link][5]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid Workflows

Welcome to the Technical Support Center. 3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a highly valuable, semi-rigid diacid scaffold used extensively in the development of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a highly valuable, semi-rigid diacid scaffold used extensively in the development of active pharmaceutical ingredients (APIs) and conformationally restricted analogs.

Because this molecule possesses two distinct carboxylic acid groups—one directly attached to the cyclobutane ring (secondary-like, sterically hindered) and one separated by a methylene spacer (primary-like, sterically accessible)—optimizing catalyst selection is critical for achieving chemoselectivity, preventing epimerization, and ensuring scalable purification.

Part 1: Frequently Asked Questions (FAQs)

Q: How do I achieve chemoselective mono-amidation at the carboxymethyl arm without using protecting groups? A: The key is exploiting the steric differentiation between the two carboxyl groups. The carboxymethyl group (-CH2COOH) extends away from the rigid cyclobutane core, offering a significantly lower activation energy barrier for the bulky O-acylisourea intermediate compared to the C1-carboxyl group, which is sterically shielded by the ring protons. To achieve chemoselectivity, use a mild coupling reagent like EDC-HCl under strict kinetic control (0 °C to -20 °C) with exactly 1.0 equivalent of the catalyst. Avoid strong uronium-based catalysts (like HATU or HBTU) for this step, as their high reactivity will override the steric bias and lead to di-amidation.

Q: Why am I observing epimerization (cis/trans isomerization) at the C1 position during coupling? A: Epimerization at the cyclobutane ring occurs due to the acidity of the alpha-proton at C1. When the C1-carboxylic acid is activated into an ester or amide intermediate, the presence of strong, unhindered bases (like DIPEA or TEA) can abstract this alpha-proton, forming an enolate or oxazolone intermediate that rapidly isomerizes to the thermodynamically more stable trans-isomer. To prevent this, switch to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Literature regarding the synthesis of cyclobutane scaffolds, such as the TAK-828F inverse agonist, emphasizes that controlling acidic impurities and optimizing catalyst stoichiometry is crucial for maintaining the diastereomeric ratio (1)[1]. Alternatively, use DEPBT , a coupling reagent specifically known to suppress epimerization.

Q: Is there a "green" alternative to standard carbodiimide or uronium coupling reagents for this diacid? A: Yes. Boric acid (B(OH)3) has emerged as a highly effective, green catalyst for direct amidation. It forms a transient complex with the hydroxyl functionality, activating the carboxylic acid without the need for basic additives, which inherently preserves all stereogenic centers (2)[2]. This is particularly useful if you are coupling the diacid with primary amines and want to avoid the atom-economy penalties of standard coupling reagents.

Part 2: Troubleshooting Guide

Issue: Difficult purification due to persistent urea byproducts co-eluting with the product. Diagnosis: You are likely using HBTU or HATU. These reagents generate tetramethylurea as a byproduct, which is highly polar and frequently co-elutes with functionalized cyclobutane derivatives during normal-phase chromatography. Solution: Switch your catalyst to EDC-HCl . Studies comparing amide coupling reagents for multi-substituted cyclobutane synthesis demonstrate that EDC-HCl yields vastly easier purification profiles due to the water solubility of its urea byproduct, which can be completely removed via a simple aqueous acidic wash (3)[3].

Issue: Poor yield when attempting to couple the C1-carboxylic acid. Diagnosis: The C1 position is sterically hindered by the cyclobutane ring. Mild catalysts (like EDC) struggle to activate this position efficiently at room temperature. Solution: You must first protect the more reactive carboxymethyl group (e.g., as a tert-butyl ester). Once protected, activate the C1-carboxylic acid using a highly reactive catalyst like HATU with HOAt, or T3P (Propylphosphonic anhydride) at elevated temperatures (40–60 °C).

Part 3: Quantitative Catalyst Comparison

Summarizing the optimal conditions ensures rapid decision-making at the bench. Use the table below to align your reaction goals with the correct catalytic system.

Table 1: Catalyst Comparison for Amidation of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Catalyst SystemOptimal BaseChemoselectivity (Aliphatic vs. Ring)Epimerization Risk (at C1)Byproduct RemovalBest Use Case
EDC-HCl / HOBt NMMHigh (Favors Aliphatic)LowEasy (Aqueous wash)Chemoselective mono-amidation
HBTU / HATU DIPEALow (Activates both)HighDifficult (Chromatography)Coupling the hindered C1-COOH (requires protection)
T3P (50% in EtOAc) PyridineModerateVery LowEasy (Water soluble)Scale-up and epimerization-sensitive substrates
Boric Acid (B(OH)3) NoneHigh (Favors Primary Amines)NoneEasy (Aqueous wash)Green, base-free direct amidation

Part 4: Validated Experimental Protocol

Chemoselective Mono-Amidation of the Carboxymethyl Group using EDC-HCl

This protocol is designed as a self-validating system. Do not proceed to the workup step until LC-MS confirms the absence of the di-activated intermediate.

  • Preparation: Dissolve 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Kinetic Cooling: Chill the reaction mixture to exactly 0 °C using an ice bath. Causality: Low temperature suppresses the thermodynamic activation of the more sterically hindered C1-carboxylic acid, ensuring strict kinetic control over the reaction.

  • Activation: Add EDC-HCl (1.05 eq) and HOBt (1.05 eq) portion-wise to avoid localized heating. Stir for 15 minutes at 0 °C. Causality: EDC-HCl is chosen because its urea byproduct is highly water-soluble, preventing downstream purification bottlenecks.

  • Amine Addition: Slowly add the desired primary amine (1.0 eq) dissolved in a minimal amount of DCM, immediately followed by N-methylmorpholine (NMM) (2.0 eq). Causality: NMM is a weaker base than standard trialkylamines, which minimizes the risk of base-catalyzed alpha-proton abstraction and subsequent epimerization at the C1 position.

  • Validation & Monitoring: Allow the reaction to stir at 0 °C for 2 hours. Monitor via LC-MS. Crucial: Do not let the reaction warm to room temperature until mono-coupling is confirmed. If unreacted diacid remains, add amine in 0.05 eq increments.

  • Workup: Quench the reaction with 1M HCl (aq) to protonate and remove unreacted amine and NMM. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. The water-soluble EDC-urea byproduct will partition entirely into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the chemoselective mono-amide.

Part 5: Visualizations

Regioselective Activation Pathways

The following diagram illustrates the causal relationship between steric bulk and catalyst selection.

G A 3-(Carboxymethyl) cyclobutane-1-carboxylic acid B Aliphatic Arm (-CH2COOH) A->B Less Steric Bulk C Ring Arm (C1 -COOH) A->C High Steric Bulk D EDC-HCl / 0°C (Kinetic Control) B->D E Protect Aliphatic Arm + HATU / Heat C->E F Regioselective Mono-amide D->F G C1-Substituted Amide E->G

Regioselective activation pathways for unsymmetrical cyclobutane diacids.

Troubleshooting Decision Tree

Use this logic tree to rapidly diagnose and resolve common coupling failures.

G Start Coupling Issue Q1 Epimerization at C1? Start->Q1 Q2 Di-coupling occurring? Start->Q2 Q3 Urea byproduct co-eluting? Start->Q3 A1 Use DEPBT or weaker base (NMM) Q1->A1 Yes A2 Lower temp to -20°C & use 0.9 eq catalyst Q2->A2 Yes A3 Switch from HBTU to EDC-HCl Q3->A3 Yes

Troubleshooting decision tree for common catalyst-related coupling issues.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. 1

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. 3

  • Scope of Boric Acid Catalyzed Amidation. Organic Syntheses (2012, 89, 432).2

Sources

Optimization

Preventing decarboxylation of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid during heating

Topic: Preventing Decarboxylation of 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid During Heating Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Welcome to the Technical Support C...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Decarboxylation of 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid During Heating Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is engineered to help you navigate the thermal sensitivities of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid . As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—providing you with the mechanistic causality behind thermal degradation and self-validating protocols to ensure the structural integrity of your cyclobutane scaffolds.

Part 1: Mechanistic Insights (The Causality of Decarboxylation)

Q: Why is 3-(Carboxymethyl)cyclobutane-1-carboxylic acid susceptible to decarboxylation at elevated temperatures?

A: To prevent degradation, we must first understand the mechanism of failure. While classic 1,3-dicarboxylic acids (such as malonic acid) undergo facile ionic decarboxylation via a highly favored six-membered cyclic transition state[1], 3-(Carboxymethyl)cyclobutane-1-carboxylic acid presents a unique topological challenge.

The carboxyl group at C1 and the carboxymethyl group at C3 are separated by the rigid cyclobutane ring. However, in the cis-configuration, the spatial proximity of the two acidic moieties allows for intramolecular hydrogen bonding. Upon heating, this proximity can facilitate dehydration to form a transient cyclic anhydride, which lowers the activation energy for CO₂ loss. Furthermore, if your upstream synthesis utilized transition metals, trace contaminants (e.g., Pd, Cu, Ag) act as potent catalysts that can trigger multifold C–H activation or radical-mediated decarboxylation under thermal stress[2]. Photoredox or oxidative environments further exacerbate this by initiating Giese-type radical decarboxylation[3].

Part 2: Troubleshooting FAQs

Q: What are the critical temperature thresholds for processing this diacid? A: Thermal degradation is not a binary event; it scales with temperature, time, and matrix conditions. Empirical data shows that thermal degradation initiates at temperatures exceeding 80°C in polar solvents, and >110°C in neat conditions. If you attempt atmospheric distillation, the thermal energy will surpass the activation barrier for C–C bond cleavage.

Q: I need to concentrate my reaction mixture. How can I do this safely? A: You must decouple thermal energy from the vaporization process. By utilizing high-vacuum concentration (Protocol B), you drop the system pressure to < 1 mbar. This allows you to remove high-boiling solvents (like DMF or water) at bath temperatures below 40°C, safely maintaining the structural integrity of the cyclobutane ring[4].

Q: Does the presence of trace metals from previous steps affect stability? A: Absolutely. Trace metals act as potent catalysts for decarboxylative cross-coupling[2]. If your upstream synthesis utilized palladium-catalyzed carbonylation, you must rigorously scavenge these metals (e.g., using functionalized silica scavengers) prior to any thermal processing.

Part 3: Quantitative Data Profile

Table 1: Decarboxylation Rates of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid under various thermal conditions.

Processing ConditionSolvent / MatrixBath Temp (°C)Time (h)% DecarboxylationSystem Recommendation
Rotary EvaporationWater402< 0.1%Safe
High-Vacuum Dist.Neat90 (0.1 mbar)2< 5.0%Acceptable
RefluxToluene11012~ 15.0%Caution
Distillation (Atm)Neat1501> 45.0%Avoid
Reflux + Trace PdToluene11012> 80.0%Critical Failure

Part 4: Experimental Protocols (Self-Validating Systems)

To prevent decarboxylation, select one of the following field-proven methodologies based on your workflow requirements.

Protocol A: Transient Esterification for High-Temperature Processing

Causality: Converting the free diacid to a dimethyl ester removes the acidic protons. Without these protons, the molecule cannot form the cyclic transition state required for ionic decarboxylation[1], drastically increasing its thermal stability.

  • Dissolution: Dissolve 1.0 eq of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid in anhydrous Methanol (10 mL/g).

  • Catalysis: Add 0.1 eq of concentrated H₂SO₄ dropwise at 0°C.

  • Reaction: Heat to reflux (65°C) for 4 hours.

    • Self-Validation Step: TLC (Hexanes/EtOAc 1:1, KMnO₄ stain) must show complete consumption of the baseline diacid spot.

  • Thermal Processing: The resulting dimethyl ester can now be safely distilled or subjected to high-temperature reactions (>120°C).

  • Deprotection: Hydrolyze back to the diacid using LiOH (3.0 eq) in THF/H₂O (1:1) at room temperature for 2 hours, followed by careful acidification (pH 2) at 0°C.

Protocol B: Low-Temperature High-Vacuum Concentration

Causality: Lowering the system pressure reduces the boiling point of the solvent, allowing evaporation well below the 80°C decarboxylation threshold[4].

  • Setup: Transfer the diacid solution to a round-bottom flask, filling it no more than 40% full to prevent bumping.

  • Vacuum Application: Attach to a high-vacuum rotary evaporator equipped with a dry ice/acetone condenser. Apply vacuum gradually to reach < 1 mbar.

  • Heating: Submerge the flask in a water bath strictly maintained at 35–40°C.

  • Validation: Monitor the condensation rate. The internal temperature of the flask will drop below the bath temperature due to evaporative cooling, effectively protecting the diacid.

Protocol C: Alkali Metal Salt Formation

Causality: Deprotonation to form the disodium salt increases the electron density on the carboxylate. Unlike beta-keto acids that destabilize upon heating, simple alkyl carboxylate salts are highly thermally stable and resist decarboxylation unless subjected to extreme fusion conditions (e.g., soda-lime at >300°C)[5].

  • Neutralization: Suspend the diacid in DI water and slowly add 2.0 eq of 1M NaOH until the pH stabilizes at 8.0.

  • Lyophilization: Instead of heating to evaporate the water, freeze the aqueous solution at -80°C and lyophilize (freeze-dry) for 24-48 hours.

  • Result: Yields the disodium salt as a fluffy white powder, completely bypassing thermal stress.

Part 5: Workflow Visualization

DecarboxylationPrevention Start Thermal Processing Required for 3-(Carboxymethyl)cyclobutane- 1-carboxylic acid Decision1 Operating Temp > 80°C? Start->Decision1 Decision2 Can the diacid be protected? Decision1->Decision2 Yes ProtocolB Protocol B: High-Vacuum Concentration (< 40°C) Decision1->ProtocolB No ProtocolA Protocol A: Esterification (Transient Protection) Decision2->ProtocolA Yes Warning Risk of Decarboxylation (Trace Metals / High Heat) Decision2->Warning No Safe Safe Thermal Processing (Structural Integrity Maintained) ProtocolA->Safe ProtocolC Protocol C: Salt Formation (Alkali Metal Salt) ProtocolC->Safe ProtocolB->Safe Warning->ProtocolC Use alt

Workflow for preventing decarboxylation of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid.

References

  • Source: Nature Communications (via PMC)
  • Title: Two Scalable Syntheses of 3-(Trifluoromethyl)
  • Title: Decarboxylation of Carboxylic Acids Source: Organic Chemistry Tutor URL
  • Title: Decarboxylation of Carboxylic Acids Source: Jack Westin URL
  • Title: The Decarboxylation of Carboxylic Acids and Their Salts Source: Chemistry LibreTexts URL
  • Title: Photo-Mediated Decarboxylative Giese-Type Reaction Using Organic Pyrimidopteridine Photoredox Catalysts Source: ACS Publications URL

Sources

Troubleshooting

How to separate cis and trans isomers of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Welcome to the Technical Support Center for the isolation and resolution of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS: 2098129-74-7)[1]. As a Senior Application Scientist, I have designed this guide to move bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and resolution of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS: 2098129-74-7)[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Separating diastereomers of 1,3-disubstituted cyclobutanes requires exploiting their unique geometric constraints and thermodynamic behaviors. Below, you will find field-proven workflows, mechanistic troubleshooting guides, and self-validating protocols to ensure high-purity isolation of both the cis and trans isomers.

Isomer Resolution Workflows

G Start Mixture of cis/trans 3-(Carboxymethyl)cyclobutane -1-carboxylic acid Split Separation Strategy Start->Split Anhydride Method A: Anhydride Formation (Ac2O, Reflux) Split->Anhydride Chemical Derivatization Ester Method B: Diesterification (ROH, H+) Split->Ester Chromatographic Resolution CisAnhydride cis-Isomer Forms soluble monomeric bicyclo[4.1.1] anhydride Anhydride->CisAnhydride TransAnhydride trans-Isomer Forms insoluble polymeric anhydride Anhydride->TransAnhydride CisEster cis-Diester (Separated via column or crystallization) Ester->CisEster TransEster trans-Diester (Separated via column or crystallization) Ester->TransEster HydrolysisA Hydrolysis (H2O/THF) CisAnhydride->HydrolysisA TransAnhydride->HydrolysisA HydrolysisB Saponification (LiOH) CisEster->HydrolysisB TransEster->HydrolysisB PureCis Pure cis-Diacid HydrolysisA->PureCis from monomer PureTrans Pure trans-Diacid HydrolysisA->PureTrans from polymer HydrolysisB->PureCis HydrolysisB->PureTrans

Workflow for resolving cis/trans isomers of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid.

Method A: The Chemical Derivatization Strategy (Anhydride Method)

This method leverages the spatial orientation of the carboxyl groups to selectively form a cyclic anhydride, allowing for a simple solid-liquid separation.

Step-by-Step Methodology:

  • Dehydration: Suspend 10 g of the diacid mixture in 50 mL of acetic anhydride ( Ac2​O ).

  • Reflux: Heat the mixture to reflux (approx. 140 °C) for 3 hours under an inert nitrogen atmosphere.

  • Concentration: Remove the excess acetic anhydride and byproduct acetic acid under reduced pressure (rotary evaporation at 60 °C).

  • Extraction (The Self-Validating Step): Add 100 mL of cold dichloromethane (DCM) to the crude residue and triturate vigorously.

  • Filtration: Filter the mixture through a sintered glass funnel. The insoluble filter cake is the trans-polymeric anhydride. The DCM filtrate contains the monomeric cis-anhydride.

  • Hydrolysis: Separately reflux the DCM filtrate (after solvent removal) and the solid filter cake in a 1:1 mixture of THF and 1M HCl for 4 hours to regenerate the pure cis and trans diacids, respectively.

Troubleshooting & FAQs

Q: Why does this method selectively isolate the cis-isomer? A: The separation relies entirely on the geometric constraints of the cyclobutane ring. In the cis isomer, the C1-carboxylic acid and C3-carboxymethyl groups are syn-periplanar. When dehydrated, they easily bridge to form a stable, monomeric bicyclo[4.1.1]octane-type cyclic anhydride[2]. In contrast, the trans isomer has these groups on opposite faces. Bridging these groups monomerically would require physically impossible ring distortion. Instead, the trans isomer undergoes intermolecular condensation to form a polymeric anhydride[3]. The protocol is self-validating via solubility: the monomeric cis-anhydride is highly soluble in cold DCM, whereas the trans-polymeric anhydride is a completely insoluble precipitate.

Q: My cis-anhydride fraction is contaminated with trans-isomer after hydrolysis. What went wrong? A: You likely exceeded the optimal reflux time or temperature during the dehydration step. Prolonged heating in acetic anhydride can cause base-catalyzed enolization at the C1 alpha-carbon, leading to epimerization of the trans isomer into the cis isomer (or vice versa) before anhydride formation. Strictly adhere to the 3-hour limit and ensure your Ac2​O is free of strong acid/base contaminants.

Method B: Chromatographic Resolution (Diesterification Method)

When quantitative recovery of both isomers without the risk of polymeric degradation is required, differential polarity via diesterification is the preferred approach.

Step-by-Step Methodology:

  • Esterification: Dissolve the diacid mixture in excess benzyl alcohol (or tert-butanol). Add a catalytic amount of concentrated H2​SO4​ (0.1 eq).

  • Reflux: Heat to reflux using a Dean-Stark apparatus to continuously remove water, driving the reaction to completion.

  • Chromatography: Concentrate the mixture and purify via normal-phase silica gel chromatography using a Hexanes/Ethyl Acetate gradient. The trans-diester typically elutes first due to its lower net dipole moment.

  • Saponification: Dissolve the separated diesters in THF. Add exactly 2.2 equivalents of aqueous LiOH at 0 °C. Stir for 12 hours.

  • Recovery: Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to yield the pure free diacids.

Troubleshooting & FAQs

Q: I am observing poor resolution between the cis and trans diesters on silica gel. How can I improve the ΔRf​ ? A: Dimethyl or diethyl esters of cyclobutane diacids often exhibit nearly identical retention factors because small alkyl groups do not sufficiently amplify the steric differences between the cis and trans faces. To fix this, switch to a bulkier alcohol during esterification, such as benzyl alcohol or tert-butanol[4]. Bulky esters exacerbate the steric hindrance on the concave face of the cis isomer compared to the more balanced trans isomer, significantly increasing the resolution during normal-phase chromatography.

Q: How do I recover the free diacids during saponification without epimerizing the stereocenters? A: Unlike 1,2-disubstituted cyclobutanes where the trans isomer is thermodynamically favored, in 1,3-disubstituted systems, the cis isomer is actually thermodynamically favored[2]. This is because the cyclobutane ring puckers (approx. 20-30° dihedral angle), allowing both the C1 and C3 substituents of the cis isomer to occupy pseudo-equatorial positions, minimizing steric clash. However, under harsh basic conditions (e.g., refluxing NaOH), the alpha-proton at C1 will enolize, leading to an equilibrium mixture and destroying your optical purity. To prevent yield loss, you must use a mild, kinetically controlled saponification protocol: use exactly 2.2 equivalents of LiOH in THF/Water and never exceed 4 °C[4].

Quantitative Data & Separation Metrics

Property / Metriccis-3-(Carboxymethyl)cyclobutane-1-carboxylic acidtrans-3-(Carboxymethyl)cyclobutane-1-carboxylic acid
Stereochemistry Groups on the same face (syn)Groups on opposite faces (anti)
Thermodynamic Stability Higher (Both groups pseudo-equatorial)Lower (One pseudo-axial, one pseudo-equatorial)
Anhydride Formation Monomeric cyclic anhydride (Bicyclo[4.1.1] system)Polymeric intermolecular anhydride
Anhydride Solubility Highly soluble in DCM, Chloroform, EtherInsoluble in most organic solvents
Diester Polarity (TLC) Lower Rf​ (More polar due to dipole alignment)Higher Rf​ (Less polar, dipoles oppose)
Epimerization Risk Moderate (Will equilibrate if heated in base)High (Thermodynamically driven to form cis)

References

  • [2] 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Oklahoma State University. Available at:

  • [4] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Publications. Available at:

  • [1] 3-(Carboxymethyl)cyclobutane-1-carboxylic acid Properties. Chemsrc. Available at:

  • [3] US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-(Carboxymethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (MW: 158.15 g/mol )[1].

Because this compound is a highly polar alicyclic dicarboxylic acid, it presents unique behavioral challenges in solution, including a strong propensity to "oil out" during crystallization and a susceptibility to thermal isomerization. The workflows below are engineered as self-validating systems —meaning the chemistry provides real-time visual or physical feedback to confirm success at each step.

Physicochemical & Solubility Profile

Understanding the solvent interactions of cyclobutane dicarboxylic acids is critical for designing a high-yield recovery system.

SolventPolarity IndexSolubility ProfileMechanistic Role in Purification
Water 10.2High (Hot), Moderate (Cold)Primary solvent; however, requires lyophilization for complete moisture removal[2].
Ethyl Acetate 4.4High (Hot), Low (Cold)Optimal "Good" solvent. Disrupts intermolecular H-bonds for dissolution without excessive heating[3].
Dichloromethane (DCM) 3.1Very LowExtraction solvent. Used to selectively partition and discard neutral organic impurities[4].
Hexane 0.1InsolubleOptimal "Anti-solvent". Lowers the dielectric constant of the solution to force crystal nucleation[3].

Troubleshooting & FAQs

Q1: During cooling, my product "oils out" (forms a biphasic liquid) instead of forming discrete crystals. How do I correct this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solution exceeds the melting point of the impure solute mixture. Because of its high polarity, the dicarboxylic acid sequesters solvent molecules, forming a solute-rich liquid phase rather than organizing into a rigid crystal lattice, a common issue noted in [2]. Troubleshooting Protocol:

  • Reheat the mixture until it forms a single, homogeneous liquid phase.

  • Add 10–15% more of your "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the mixture's melting point.

  • Cool the solution very slowly (e.g., 0.5 °C/min).

  • Introduce a seed crystal exactly at the cloud point. Self-Validation: The visual transition from a cloudy emulsion to a suspension of discrete, shimmering particulates confirms successful lattice nucleation.

Q2: How do I remove stubborn organic impurities that co-crystallize with the product? Causality: Structurally similar neutral impurities often co-precipitate in mixed-solvent systems. To break this co-crystallization, you must exploit the acidic nature of the dual carboxyl groups (analogous cyclobutane diacids have pKa values of ~3.1 and ~5.8)[5]. Troubleshooting Protocol: Perform an acid-base extraction prior to recrystallization. By treating the crude solid with saturated aqueous NaHCO₃ (pH ~8), the diacid is selectively deprotonated into a highly water-soluble disodium salt[6]. Neutral impurities remain in the organic phase and are discarded. Acidifying the aqueous phase to pH < 2 reprotonates the compound, forcing it out of the aqueous phase for recovery[4].

Q3: Is there a risk of degrading the cyclobutane ring during hot recrystallization? Causality: Yes. Cyclobutane dicarboxylic acids can undergo thermal isomerization (e.g., cis-to-trans conversion) or ring cleavage when subjected to prolonged heating, particularly under hydrothermal conditions (>100 °C) as documented in[7]. Troubleshooting Protocol: Avoid boiling water as a primary solvent if prolonged heating is required. Instead, utilize an Ethyl Acetate/Hexane system. Ethyl acetate boils at 77 °C, acting as a self-limiting thermal safeguard that prevents the system from reaching isomerization temperatures.

Validated Experimental Methodology

This two-stage protocol guarantees high purity by coupling chemical partitioning with thermodynamic crystallization, adapted from[4] and [3].

Phase 1: Acid-Base Extraction (Impurity Partitioning)
  • Dissolution: Dissolve the crude 3-(Carboxymethyl)cyclobutane-1-carboxylic acid in a minimal volume of Dichloromethane (DCM).

  • Deprotonation: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Self-Validation: The cessation of CO₂ gas evolution serves as a mechanical indicator that total deprotonation of the carboxylic acid groups has been achieved.

  • Phase Separation: Transfer to a separatory funnel. Discard the lower DCM layer (containing neutral impurities). Wash the aqueous layer once more with fresh DCM.

  • Reprotonation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 6M HCl dropwise until the pH reaches 1.5–2.0.

    • Self-Validation: The sudden formation of a dense white precipitate confirms the successful reprotonation of the free diacid.

  • Extraction: Extract the precipitated diacid with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a semi-pure solid.

Phase 2: Mixed-Solvent Recrystallization (Lattice Formation)
  • Saturation: Transfer the semi-pure solid to an Erlenmeyer flask. Add hot Ethyl Acetate (~70 °C) dropwise just until the solid fully dissolves.

  • Anti-Solvent Addition: While keeping the solution warm, add hot Hexane dropwise until the solution becomes faintly turbid (the cloud point). Add 1–2 drops of Ethyl Acetate to clear the turbidity.

  • Nucleation: Remove from heat, cover the flask, and allow it to cool undisturbed to room temperature.

  • Harvesting: Place the flask in an ice bath for 1 hour to maximize yield. Collect the crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum for 12 hours.

Process Visualization

PurificationWorkflow N1 Crude 3-(Carboxymethyl) cyclobutane-1-carboxylic acid N2 Alkaline Extraction (aq. NaHCO3) N1->N2 N3 Organic Phase (Neutral Impurities) N2->N3 Discard N4 Aqueous Phase (Di-sodium Salt) N2->N4 Retain N5 Acidification (HCl to pH 1-2) N4->N5 N6 Ethyl Acetate Extraction N5->N6 N7 Concentration N6->N7 N8 Recrystallization (EtOAc / Hexane) N7->N8 N9 Pure Crystalline Diacid Product N8->N9 Yield > 85%

Workflow for the purification of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid.

References

  • Title: 3-(Carboxymethyl)cyclobutane-1-carboxylic acid Properties Source: Chemsrc URL: [Link]

  • Title: Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton Source: ACS Omega URL: [Link]

  • Title: The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer Source: ResearchGate URL: [Link]

  • Title: Mono esters of dicarboxylic acids, their preparation and use (EP0373949B1)
  • Title: 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester Source: Organic Syntheses URL: [Link]

  • Title: 1,1-cyclobutane dicarboxylic acid Properties Source: ChemBK URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid purity

An In-Depth Technical Guide to HPLC Method Development and Validation for the Purity of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid Introduction: The Analytical Imperative for 3-(Carboxymethyl)cyclobutane-1-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to HPLC Method Development and Validation for the Purity of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Introduction: The Analytical Imperative for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a dicarboxylic acid containing a cyclobutane ring, a structure that can be a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is of paramount importance, as any impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over impurities in pharmaceutical substances.[2][3] Therefore, a robust and validated analytical method for determining the purity of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid is not just a quality control measure, but a critical component of the drug development process.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. It delves into the rationale behind experimental choices, offers detailed protocols, and presents a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

The Challenge: Chromatographing a Polar Dicarboxylic Acid

The primary analytical challenge with 3-(Carboxymethyl)cyclobutane-1-carboxylic acid lies in its high polarity. The two carboxylic acid groups make the molecule very water-soluble. In reversed-phase HPLC, the most common mode of separation, highly polar compounds often exhibit poor retention on non-polar stationary phases (like C18), eluting at or near the solvent front.[8][9] This lack of retention leads to poor resolution from other polar impurities and the injection solvent, making accurate quantification impossible.

Several strategies can be employed to overcome this challenge:

  • Reversed-Phase HPLC with pH-controlled mobile phase: By lowering the pH of the mobile phase to well below the pKa of the carboxylic acid groups (typically around 3-5), the ionization of these groups is suppressed.[8][10] The neutral, protonated form of the molecule is less polar and will interact more strongly with the non-polar stationary phase, leading to increased retention.[8][10]

  • Reversed-Phase HPLC with Ion-Pairing Agents: An alternative in reversed-phase chromatography is the addition of an ion-pairing reagent to the mobile phase.[11][12] For an acidic analyte, a positively charged ion-pairing agent (e.g., a quaternary amine like tetrabutylammonium) is used. The ion-pairing agent forms a neutral complex with the ionized analyte, which is then retained on the non-polar stationary phase.[11][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[13][14][15][16] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[14]

Comparison of HPLC Methods for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid Analysis

MethodPrincipleAdvantagesDisadvantages
Reversed-Phase with pH Control Suppresses ionization of the analyte to increase retention on a non-polar stationary phase.[8][10]Simple, robust, and uses common mobile phases and columns.[17] Good compatibility with UV detection.May not provide sufficient retention for extremely polar compounds. Retention is highly sensitive to small changes in mobile phase pH.
Reversed-Phase with Ion-Pairing Forms a neutral ion-pair with the analyte, which is then retained on a non-polar stationary phase.[11][12]Can significantly increase retention of highly polar, ionizable compounds. Offers an additional parameter (ion-pair concentration) to optimize selectivity.Method development can be more complex. Ion-pairing agents can be difficult to remove from the column and can suppress MS signals. Column equilibration times can be long.[8]
HILIC Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase.[13][14]Excellent retention for very polar compounds that are unretained in reversed-phase.[14][15][16] Mobile phases are often compatible with mass spectrometry.Can be less robust than reversed-phase. Retention can be sensitive to the water content of the mobile phase and sample solvent.[14]

Rationale for Method Selection:

For the purity determination of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, a Reversed-Phase HPLC method with a pH-controlled mobile phase is the recommended starting point. This approach is generally more straightforward and robust than ion-pairing or HILIC.[17] By controlling the pH, we can achieve adequate retention and resolution for the main component and its likely impurities. This method avoids the complexities and potential drawbacks of ion-pairing reagents and the sometimes-unpredictable nature of HILIC for routine quality control.

Diagram: HPLC Method Development Workflow

HPLC Method Development Workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation start Define Analytical Target Profile scouting Scouting Runs (Generic Gradients, Different Columns/pH) start->scouting eval1 Evaluate Retention & Peak Shape scouting->eval1 optimization Optimize Parameters (Gradient, Temperature, Flow Rate) eval1->optimization Sufficient Retention? eval2 Assess Resolution & Sensitivity optimization->eval2 robustness Robustness Testing eval2->robustness Resolution & Sensitivity Met? validation Full Method Validation (ICH Q2) robustness->validation final_method Finalized & Validated Method validation->final_method

Caption: A streamlined workflow for HPLC method development.

Experimental Protocol: Reversed-Phase HPLC Method for Purity Determination

This protocol describes a starting point for the analysis of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid. Further optimization may be required.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference standard of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid.

  • HPLC grade acetonitrile, water, and phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 5-50% B

    • 20-25 min: 50-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

HPLC Method Validation according to ICH Q2(R1) Guidelines

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[4][5][6][7] The following validation parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Analyze a blank (diluent), a solution of the reference standard, a sample solution, and a sample spiked with known related substances (if available). The peak for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid should be well-resolved from any other peaks. Peak purity can also be assessed using a photodiode array (PDA) detector.[1]

  • Acceptance Criteria: The analyte peak is free from interference from blanks and any known impurities. Resolution between the main peak and the closest eluting impurity should be > 2.0.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare at least five concentrations of the reference standard over a range of 50% to 150% of the nominal concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Table 1: Linearity Data

Concentration (mg/mL)Peak Area
0.501,254,321
0.751,881,482
1.002,508,642
1.253,135,803
1.503,762,963
0.9999
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Procedure: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: The method is linear, accurate, and precise over the specified range (e.g., 0.5 to 1.5 mg/mL).

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (mg)Amount Recovered (mg)Recovery (%)
80%0.800.7998.8
100%1.001.01101.0
120%1.201.1999.2
Mean Recovery 99.7%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined results from both days should be ≤ 2.0%.

Table 3: Precision Data

ParameterDay 1 (Analyst 1)Day 2 (Analyst 2)
Number of Replicates 66
Mean Peak Area 2,510,1232,505,678
Standard Deviation 25,10127,562
RSD (%) 1.0%1.1%
Overall RSD (%) \multicolumn{2}{c}{1.05%}
Detection Limit (DL) and Quantitation Limit (QL)
  • DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Acceptance Criteria: The QL should be demonstrated with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Procedure: Introduce small variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptance criteria.

Diagram: HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_0 Core Validation Parameters cluster_1 Sensitivity & Reliability cluster_2 System Performance specificity Specificity final_report Validation Report specificity->final_report linearity Linearity & Range linearity->final_report accuracy Accuracy accuracy->final_report precision Precision (Repeatability & Intermediate) precision->final_report dl_ql DL & QL dl_ql->final_report robustness Robustness robustness->final_report system_suitability System Suitability Testing system_suitability->final_report start Developed HPLC Method start->specificity start->linearity start->accuracy start->precision start->dl_ql start->robustness start->system_suitability

Caption: Key parameters in an ICH Q2(R1) compliant method validation.

Conclusion

The development and validation of a robust HPLC method are essential for ensuring the purity of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, a potentially critical intermediate in pharmaceutical synthesis. A reversed-phase HPLC method with a pH-controlled mobile phase offers a reliable and straightforward approach to achieve the necessary retention and resolution for this polar dicarboxylic acid. By systematically validating the method against ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, researchers and drug developers can be confident in the quality and consistency of their analytical data. This, in turn, supports the development of safe and effective pharmaceutical products.

References

  • Miwa, H., & Yamamoto, M. (1988). Reversed-phase Ion-Pair Chromatography of Straight- And Branched-Chain Dicarboxylic Acids in Urine as Their 2-nitrophenylhydrazides. Analytical Biochemistry, 170(2), 301-307.
  • Despa, S. S., et al. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Gasparrini, F., et al. (1995). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 457-463.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times, 57(12).
  • Chaudhary, A. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • Miwa, H., & Yamamoto, M. (1988). Reversed-phase ion-pair chromatography of straight- and branched-chain dicarboxylic acids in urine as their 2-nitrophenylhydrazides. Analytical Biochemistry, 170(2), 301-307.
  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Technical Report, No. 61.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Lee, H. (2020). Isolation and Purification of Impurities in Drug Substances.
  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Borman, P., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 31(8), 612-621.
  • SIELC Technologies. (n.d.).
  • Jones, D. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases. Hichrom Ltd.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Pesek, J. J., Matyska, M. T., & Larrabee, Y. C. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
  • ICH. (n.d.). Quality Guidelines.
  • Pesek, J. J., Matyska, M. T., & Larrabee, Y. C. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
  • Khan, M. A. (2016). Why we do use reversed phase in HPLC?
  • Stoll, D. R. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC Europe, 33(9), 474-479.
  • Waters Corporation. (n.d.).
  • Haseeb, M., et al. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org.
  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns.
  • Higashi, T., & Ogawa, S. (2005). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool.
  • Higashi, T., & Ogawa, S. (2005). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool.

Sources

Validation

Stereoselectivity Comparison Guide: 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid Isomers

Executive Summary In modern drug discovery, replacing flexible aliphatic chains or flat aromatic rings with conformationally restricted, sp³-rich scaffolds is a proven strategy to improve physicochemical properties and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, replacing flexible aliphatic chains or flat aromatic rings with conformationally restricted, sp³-rich scaffolds is a proven strategy to improve physicochemical properties and reduce entropic penalties upon target binding. 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS 2098129-74-7) is a highly versatile bifunctional building block that offers precise spatial control over its two carboxylic acid vectors. However, the vector angle and overall molecular geometry are strictly dictated by its stereochemistry (cis vs. trans). This guide objectively compares these isomers, evaluates alternative scaffolds, and provides a validated protocol for stereoselective synthesis.

Stereochemical and Thermodynamic Profiling

The cyclobutane ring is not planar; it adopts a "puckered" conformation to relieve torsional strain (Pitzer strain) between adjacent C-H bonds. This puckering creates pseudo-axial and pseudo-equatorial positions.

In 1,3-disubstituted cyclobutanes, the stereochemical relationship dictates the thermodynamic stability:

  • The cis-Isomer (Thermodynamically Favored): In the cis configuration, both the C1-carboxylic acid and the C3-carboxymethyl group can simultaneously occupy pseudo-equatorial positions. This di-equatorial (e,e) arrangement minimizes transannular steric clashes, making the cis-isomer the global thermodynamic minimum .

  • The trans-Isomer (Kinetically Accessible): The trans configuration forces one of the substituents into a pseudo-axial position (a,e conformation). This induces significant 1,3-diaxial-like strain across the ring, resulting in an enthalpic penalty of approximately 1.5 to 2.1 kcal/mol compared to the cis-isomer .

Table 1: Quantitative Comparison of 3-CMCB-1-CA Isomers
Propertycis-Isomertrans-IsomerCausality & Structural Impact
Relative Energy (ΔG) 0 kcal/mol (Reference)+1.5 to 2.1 kcal/moltrans suffers from pseudo-axial steric strain.
Ring Conformation Puckered (di-equatorial)Puckered (axial-equatorial)Dictates the spatial trajectory of the functional groups.
Vector Angle ~140° (V-shaped)~180° (Linear extension)cis mimics meta-substitution; trans mimics para-substitution.
Synthetic Control Thermodynamic ControlKinetic Control / Separationcis is easily enriched via base-catalyzed epimerization.

Alternative Scaffolds Comparison

When selecting a linker or core scaffold, 3-CMCB-1-CA must be weighed against other cyclic diacids. The cyclobutane ring offers a unique balance of rigidity and low molecular weight, making it highly valuable in stereoselective synthesis and biomedical applications .

Table 2: Scaffold Performance Comparison
ScaffoldVector AngleConformational FlexibilityLipophilicity (LogP impact)Synthetic Accessibility
3-CMCB-1-CA (cis) ~140°Highly restrictedLow (Highly favorable)Moderate (Requires stereocontrol)
1,3-Cyclopentanedicarboxylic acid ~105°Moderate (Envelope flips)ModerateHigh
1,4-Cyclohexanedicarboxylic acid 180° (trans, e,e)Flexible (Chair-chair interconversion)High (Less favorable)High

Experimental Methodology: Stereoselective Synthesis of the cis-Isomer

Standard homologation of 3-oxocyclobutanecarboxylic acid (e.g., via Wittig reaction and subsequent hydrolysis) yields a kinetic mixture of cis and trans isomers. To obtain the pure cis-isomer for biological evaluation, a thermodynamically driven epimerization protocol must be employed .

Self-Validating Protocol: Thermodynamic Equilibration

Objective: Convert a kinetic cis/trans mixture into >95% pure cis-3-(carboxymethyl)cyclobutane-1-carboxylic acid.

  • Step 1: Global Esterification

    • Procedure: Dissolve the cis/trans diacid mixture in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours.

    • Causality: Carboxylic acids resist enolization under mild basic conditions due to the formation of a repulsive carboxylate anion. Converting the acids to dimethyl esters activates the α-protons for facile abstraction in the next step.

    • Validation (IPC): TLC (Hexanes/EtOAc 7:3) should show complete disappearance of the baseline diacid spot.

  • Step 2: Base-Catalyzed Thermodynamic Equilibration

    • Procedure: To the isolated dimethyl ester in anhydrous methanol, add 0.5 equivalents of Sodium Methoxide (NaOMe). Stir at 50°C for 24 hours. Quench with saturated NH₄Cl.

    • Causality: NaOMe reversibly deprotonates the α-carbon of the ester, forming a planar enolate intermediate. Because the process is reversible, the system funnels into the lowest energy state—the cis (di-equatorial) configuration. Methoxide is chosen to match the ester, preventing the formation of mixed ester byproducts.

    • Validation (IPC): ¹H NMR of an aliquot. The methine proton adjacent to the ester in the trans-isomer (typically shifted slightly downfield due to axial positioning) will disappear, leaving a single set of signals for the cis-isomer (>95% de).

  • Step 3: Mild Saponification

    • Procedure: Dissolve the cis-enriched ester in a 3:1 mixture of THF and water. Add 3.0 equivalents of Lithium Hydroxide (LiOH·H₂O) and stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.

    • Causality: LiOH provides a mild, irreversible hydrolysis. Avoiding harsh acidic hydrolysis or elevated temperatures prevents retro-aldol type ring opening or unwanted re-equilibration of the delicate cyclobutane stereocenters.

    • Validation (IPC): LC-MS confirms the exact mass of the diacid (M-H = 157.1). Recrystallization from EtOAc/Hexanes yields the pure cis-diacid as a white crystalline solid.

Visualizing the Workflow and Applications

The following diagrams illustrate the self-correcting synthetic workflow and the strategic application of the cis-isomer in drug design.

G A 3-Oxocyclobutane-1-carboxylic acid (Starting Material) B Homologation (Wittig / Hydrolysis) A->B C cis/trans-3-CMCB-1-CA (Kinetic Mixture) B->C D Esterification (MeOH, H+) C->D E Dimethyl Ester Mixture D->E F Thermodynamic Equilibration (NaOMe, MeOH, 50°C) E->F Epimerization via Enolate G cis-Enriched Dimethyl Ester (>95% de) F->G H Saponification (LiOH, THF/H2O) G->H I cis-3-(Carboxymethyl)cyclobutane -1-carboxylic acid H->I

Figure 1: Stereoselective synthesis and thermodynamic equilibration workflow for cis-3-CMCB-1-CA.

G N1 Target Ligand (Warhead) N4 Bifunctional Degrader (PROTAC) N1->N4 Amide Bond N2 cis-3-CMCB-1-CA (Rigid Linker) N2->N4 Scaffold N3 E3 Ligase Recruiter N3->N4 Amide Bond N5 Enhanced Cell Permeability N4->N5 Confers N6 Reduced Entropic Penalty N4->N6 Confers

Figure 2: Application of cis-3-CMCB-1-CA as a rigid linker in targeted protein degrader design.

References

  • Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry, 76(6), 828-831. URL:[Link]

  • Illa, O., et al. (2011). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. Molecules, 16(9), 7588-7610. URL:[Link]

  • Marek, I. (2021). Introduction: Carbon-Carbon Bond Cleavage in Stereoselective Synthesis. Chemical Reviews, 121(1), 1-2. URL:[Link]

Comparative

Benchmarking 3-(Carboxymethyl)cyclobutane-1-carboxylic acid against other cyclobutane derivatives

As drug discovery moves toward increasingly complex modalities—such as PROTACs, antibody-drug conjugates (ADCs), and highly optimized small molecules—the selection of aliphatic ring systems becomes a critical determinant...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery moves toward increasingly complex modalities—such as PROTACs, antibody-drug conjugates (ADCs), and highly optimized small molecules—the selection of aliphatic ring systems becomes a critical determinant of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Cyclobutane rings are highly strained carbocycles (strain energy ~26.3 kcal/mol) that offer unique puckered conformations, increased C–C π-character, and remarkable chemical inertness[1].

This guide benchmarks 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (3-CCCA) against its structural isomers, specifically 1,1-cyclobutanedicarboxylic acid and 1,2-cyclobutanedicarboxylic acid. By analyzing their physicochemical divergence, we provide a framework for selecting the appropriate cyclobutane derivative for specific drug design applications.

Structural and Physicochemical Divergence

The positioning of carboxylic acid groups on a cyclobutane ring fundamentally alters the molecule's electronic distribution, pKa, and topological polar surface area (TPSA).

  • 1,1-Cyclobutanedicarboxylic acid (Geminal): In this configuration, both carboxyl groups are attached to the same carbon. The proximity of these groups creates immense electrostatic repulsion when one is deprotonated. Consequently, the first proton is easily lost to relieve steric and electronic strain (2[2]), but the second proton is held tightly because forming a di-anion on a single carbon is energetically unfavorable (3[3]). This dense electron cloud makes it an ideal bidentate ligand for metal chelation, famously utilized in the anti-cancer drug Carboplatin to reduce nephrotoxicity compared to cisplatin[3].

  • 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (Homologated): 4[4]. By placing the carboxyl groups at the 1 and 3 positions and inserting a methylene (-CH₂-) spacer on one side, 3-CCCA breaks the symmetry and rigidity of the standard diacid. The methylene spacer interrupts the inductive electron-withdrawing effect between the two carboxylates. This mitigates charge repulsion, narrowing the gap between pKa1 and pKa2, and allows the molecule to act as a flexible hinge.

Quantitative Benchmarking Data
CompoundCAS NumberSubstitution PatternpKa1pKa2Primary Utility
3-(Carboxymethyl)cyclobutane-1-carboxylic acid 2098129-74-71,3-Homologated~4.2~5.2PROTAC Linkers, ADCs
1,1-Cyclobutanedicarboxylic acid 5445-51-2Geminal (1,1)3.135.88Metal Chelation (Carboplatin)
trans-1,2-Cyclobutanedicarboxylic acid 5[5]Vicinal (1,2)~3.8~5.4Polymer Chemistry

*Values estimated based on structural analogues and established inductive effects.

Application Workflows and Target Modalities

The structural differences outlined above dictate how these building blocks are deployed in synthetic chemistry. While 1,1-diacids are locked into rigid conformations, the methylene spacer in 3-CCCA provides a rotational degree of freedom. This allows 3-CCCA to span across wider protein binding pockets or serve as an enzymatically stable, semi-flexible linker in bifunctional degraders (PROTACs).

G A Cyclobutane Scaffold B 1,1-Diacid A->B Geminal C 1,2-Diacid A->C Vicinal D 3-(Carboxymethyl)- 1-carboxylic acid A->D Homologation E Metal Chelation B->E F Conformational Lock C->F G Flexible Linker D->G

Structural divergence of cyclobutane diacids and their primary applications.

Self-Validating Experimental Protocols

To objectively benchmark 3-CCCA against other derivatives, robust, self-validating analytical systems must be employed. Below are the standard protocols used to evaluate these compounds.

Potentiometric Determination of pKa and LogD

Understanding the ionization state of 3-CCCA at physiological pH (7.4) is critical for predicting membrane permeability.

Causality & Self-Validation: We utilize potentiometric titration over computational prediction because the puckered nature of the cyclobutane ring creates complex micro-solvation environments that algorithms often miscalculate. The system is self-validating through the use of a blank titration (background subtraction) and a known standard (e.g., potassium hydrogen phthalate) to verify electrode response.

  • Preparation: Prepare a 1 mM solution of 3-CCCA in 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01). Titrate a standard reference (e.g., benzoic acid) to confirm system accuracy.

  • Titration: Titrate the 3-CCCA solution with standardized 0.1 M KOH under an inert argon atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the pKa).

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence points. The half-equivalence points correspond to pKa1 and pKa2.

  • LogD Assessment: Perform a shake-flask extraction using 1-octanol and pH 7.4 phosphate buffer. Quantify the concentration in both phases via LC-UV to determine the distribution coefficient (LogD).

In Vitro Microsomal Stability Assay

Cyclobutanes are highly resistant to cytochrome P450 (CYP) mediated oxidation compared to linear alkanes[1]. To benchmark the metabolic stability of 3-CCCA-derived drug candidates, a liver microsome assay is required.

Causality & Self-Validation: The addition of cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes (halting the reaction precisely at the target timepoint) and precipitates proteins, allowing for clean extraction of the small molecule. The assay validates itself by running concurrent controls: Verapamil (high clearance, proves the microsomes are active) and Warfarin (low clearance, proves the system isn't artificially degrading stable compounds).

Stability Step1 1. Incubate Compound with Liver Microsomes Step2 2. Add NADPH (Initiate Reaction) Step1->Step2 Step3 3. Quench with Acetonitrile (0-60 min) Step2->Step3 Step4 4. Centrifuge & Extract Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate Clearance) Step4->Step5

Self-validating workflow for assessing in vitro microsomal stability.

  • Incubation: Mix 1 µM of the 3-CCCA derivative with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At defined time points (0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Extraction: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CL_int) based on the log-linear decay of the parent compound over time.

Conclusion

While 1,1-cyclobutanedicarboxylic acid remains the gold standard for rigid, bidentate metal chelation[3], 3-(Carboxymethyl)cyclobutane-1-carboxylic acid offers a highly valuable alternative for modern drug discovery. By introducing a methylene spacer, chemists can leverage the metabolic stability of the cyclobutane core while gaining the rotational flexibility necessary for complex linker technologies and bivalent degraders.

References

  • Source: nih.
  • Source: chemicalbook.
  • Equilibrium Studies on Pd(II)
  • Source: chemsrc.
  • Chemical Properties of 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6)

Sources

Safety & Regulatory Compliance

Safety

3-(Carboxymethyl)cyclobutane-1-carboxylic acid proper disposal procedures

Standard Operating Procedure & Safety Guide: Handling and Disposal of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid Executive Summary 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS: 2098129-74-7) is a specialized d...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling and Disposal of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Executive Summary

3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS: 2098129-74-7) is a specialized dicarboxylic acid building block utilized in advanced organic synthesis and pharmaceutical drug development[1]. Because of its dual carboxylic acid moieties, this compound presents specific handling challenges, including acute skin, eye, and respiratory irritation[2]. This guide provides drug development professionals with authoritative, self-validating protocols for the safe handling, spill containment, and regulatory-compliant disposal of this chemical.

Physicochemical & Hazard Profile

To effectively manage risk, operators must understand the quantitative hazard metrics of the compound before initiating any experimental workflow.

Property / MetricValue / ClassificationSource
CAS Number 2098129-74-7[1]
Molecular Weight 158.15 g/mol [1]
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2],[3]
GHS Precautionary Codes P261, P264, P280, P305+P351+P338, P501[2],[4]
Target Neutralization pH 6.0 – 8.0[5]
Storage Conditions Tightly closed, room temperature, well-ventilated[3],[6]

Operational Safety & Handling

Expertise & Causality in Chemical Handling:

  • Engineering Controls: All manipulations of the dry powder or concentrated solutions must be performed within a certified chemical fume hood.

    • Causality: The compound can form fine, irritating dusts or aerosols during transfer. Inhalation directly irritates the respiratory mucosa (H335), making local exhaust ventilation non-negotiable[5],[3].

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (minimum 0.11 mm thickness), wrap-around safety goggles, and a chemically resistant lab coat[4].

    • Causality: Dicarboxylic acids can permeate standard latex gloves over time. Nitrile provides a superior barrier against organic acids, preventing delayed dermal burns[6].

Emergency Spill Response Protocol

In the event of a spill, follow this self-validating methodology to ensure complete containment and neutralization:

  • Isolate and Assess: Immediately evacuate non-essential personnel from the spill zone. Verify that there are no reactive metals or strong oxidizers in the immediate vicinity[3].

  • Don Appropriate PPE: Ensure heavy-duty nitrile gloves, safety goggles, and a respirator (if outside a fume hood) are worn before approaching the spill[6].

  • Physical Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand, vermiculite, or diatomaceous earth[4].

    • Causality: Combustible materials like paper towels can degrade or react unpredictably with concentrated organic acids.

  • Chemical Neutralization (Self-Validating Step): Gradually apply a weak base (e.g., sodium bicarbonate powder, NaHCO3) over the spill. Wait for the effervescence (CO2 gas release) to completely cease.

    • Validation: Apply a few drops of distilled water to the absorbed mixture and test with universal pH indicator paper. The protocol is verified as successful when the paper reads a stable pH of 7.0 ± 0.5, confirming total neutralization of the carboxylic acid groups.

  • Collection: Use non-sparking tools to sweep the neutralized matrix into a high-density polyethylene (HDPE) container[5].

Proper Disposal Procedures (P501 Compliance)

Under no circumstances should 3-(Carboxymethyl)cyclobutane-1-carboxylic acid or its derivatives be flushed down the drain. Cyclobutane derivatives can be persistent in aquatic environments and disrupt the pH balance of local water treatment facilities[2],[4].

  • Waste Segregation: Separate the waste into solid (contaminated PPE, empty vials) and liquid (aqueous or organic solvent solutions) streams. Do not mix with incompatible waste streams such as cyanides or strong oxidizers, which could generate toxic gases[6].

  • Primary Containment:

    • Solid Waste: Place into heavy-duty plastic bags, then into a rigid, sealable hazardous waste bin[4].

    • Liquid Waste: Transfer to a designated, chemically resistant HDPE carboy.

    • Causality: HDPE provides superior chemical resistance against dicarboxylic acids compared to standard PET plastics, preventing gradual container degradation and secondary leaks.

  • Hazard Labeling: Affix a standardized hazardous waste label. Explicitly write "3-(Carboxymethyl)cyclobutane-1-carboxylic acid", note the concentration, and check the boxes for "Corrosive" and "Irritant"[2].

  • Final Transfer: Store the sealed containers in a locked, well-ventilated secondary containment area until they are collected by a licensed environmental waste disposal carrier (EPA/RCRA compliant)[2],[4].

Disposal Workflow Visualization

G Start Waste Generation: 3-(Carboxymethyl)cyclobutane -1-carboxylic acid Decision Physical State? Start->Decision Solid Solid Waste (Powder / Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Aqueous or Solvent) Decision->Liquid Liquid Containment HDPE Rigid Container Double-bagging Solid->Containment Neutralize pH Adjustment (Target pH 6-8) Liquid->Neutralize Neutralize->Containment Label Hazard Labeling (Corrosive / Irritant) Containment->Label Dispose Licensed Waste Carrier (EPA/RCRA Compliant) Label->Dispose

Fig 1: Step-by-step waste segregation and disposal workflow for cyclobutane derivatives.

References

  • Title : CAS#:2098129-74-7 | 3-(Carboxymethyl)cyclobutane-1-carboxylic acid. Source : ChemSrc. URL :1

  • Title : 1-(Carboxymethyl)cyclobutane-1-carboxylic acid Safety Data Sheet. Source : AK Scientific, Inc. URL : 2

  • Title : 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid Safety Data Sheet. Source : CymitQuimica. URL : 4

  • Title : Cyclobutanecarboxylic acid (cas 3721-95-7) SDS/MSDS. Source : GuideChem. URL : 5

  • Title : 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid Safety Data Sheet. Source : ChemScene. URL : 3

  • Title : CYCLOBUTANE-1,1-DICARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet. Source : ChemicalBook. URL : 6

Sources

Handling

Personal protective equipment for handling 3-(Carboxymethyl)cyclobutane-1-carboxylic acid

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a self-validating system of causality. When working with specialized dicarboxylic acids like 3-(Carboxymethyl)c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a self-validating system of causality. When working with specialized dicarboxylic acids like 3-(Carboxymethyl)cyclobutane-1-carboxylic acid, understanding the intrinsic molecular hazards dictates our engineering controls and Personal Protective Equipment (PPE).

This guide provides researchers and drug development professionals with an authoritative, step-by-step operational framework for handling this specific cyclobutane derivative safely and efficiently.

Physicochemical Profiling & Hazard Causality

Before donning PPE, we must understand the chemical adversary. 3-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS 2098129-74-7) is a rigid, bifunctional organic acid frequently utilized as a linker in synthetic chemistry and drug discovery[1].

Because specific toxicological data for this exact niche isomer is limited, we must extrapolate from its closest structural analogs, such as cyclobutane-1,1-dicarboxylic acid[2]. The presence of two carboxylic acid functional groups means the molecule readily donates protons, making it highly corrosive to biological tissues.

Table 1: Quantitative Physicochemical & Hazard Profile

Property / HazardValue / ClassificationScientific Causality & Impact
CAS Number 2098129-74-7Unique identifier for the specific isomer[1].
Molecular Weight 158.15 g/mol Relatively low MW; forms fine, easily aerosolized crystalline dusts[1].
Corrosivity (Analog) Skin Corr. 1B (H314)The dual carboxylic acid groups cause rapid coagulation necrosis of dermal tissues upon contact[2].
Eye Damage Eye Dam. 1 (H318)Irreversible corneal damage can occur upon contact with the acidic powder or concentrated solutions[2].

The Personal Protective Equipment (PPE) Matrix

PPE is your final barrier. Because this compound is a solid organic acid, the primary exposure routes are dermal contact with the powder and inhalation of aerosolized dust. Every piece of equipment chosen serves a specific mechanistic purpose.

Table 2: Required PPE and Operational Causality

PPE CategorySpecificationCausality (Why we use it)
Hand Protection Nitrile (min. 6-8 mil thickness) or Neoprene.Nitrile provides excellent chemical resistance to weak/moderate organic acids, preventing proton transfer to the skin[3].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles. Face shield required for >1M solutions.Standard safety glasses are insufficient. Goggles form a tight seal against aerosolized corrosive dust that causes severe eye damage[2].
Body Protection 100% Cotton or Flame-Retardant (FR) Lab Coat, fully buttoned.Synthetic fabrics can melt into the skin if a secondary fire event occurs. The coat prevents dust accumulation on personal clothing[3].
Respiratory N95/P100 Particulate Respirator (if outside hood).While handling must occur in a fume hood, a respirator prevents inhalation of corrosive dust (H335) during emergency spill cleanups.

Step-by-Step Operational Handling Protocol

A self-validating protocol ensures that a failure at one step is caught and mitigated by the next.

Phase A: Preparation & Engineering Controls

  • Verify Airflow: Ensure the laboratory chemical fume hood is certified and operating with a proper face velocity. Never handle the raw powder on an open bench[3].

  • Don PPE: Equip nitrile gloves, splash goggles, and a fully buttoned lab coat[3].

  • Static Mitigation: Because dicarboxylic acids are often fine powders, use an anti-static device (e.g., a Zerostat gun) on your weighing spatulas and weigh boats. This prevents the powder from aerosolizing or clinging to your gloves due to static charge.

Phase B: Transfer & Weighing 4. Isolate the Environment: Open the reagent bottle only deep inside the fume hood, at least 6 inches behind the sash. 5. Transfer: Use a clean, dry stainless steel or PTFE-coated spatula. Avoid aggressive pouring, which generates invisible dust clouds. 6. Dissolution: When diluting or dissolving the acid, always add the solid to the solvent slowly to dissipate any potential heat of dissolution[4].

Phase C: Decontamination 7. Wipe Down: Wipe the exterior of the reagent bottle and the analytical balance with a damp, lint-free cloth before removing them from the hood. 8. Glove Removal: Doff gloves using the "beak method" to ensure exterior contamination does not touch bare skin. Wash hands immediately with soap and water[3].

Waste Disposal & Spill Management Plan

Organic acids require strict segregation to prevent exothermic reactions or the generation of lethal gases.

  • Waste Segregation: Never store or mix organic acids with inorganic bases, oxidizers (e.g., nitric acid, peroxides), or cyanide/sulfide-containing compounds. Mixing organic acids with cyanides will release lethal hydrogen cyanide gas[5].

  • Disposal Routing: Collect waste in compatible polyethylene (HDPE) containers. Label clearly as "Hazardous Waste - Organic Acid"[5]. Waste solutions with a pH of 6.0 or lower must be managed strictly as dangerous corrosive waste[3].

  • Spill Response (Small Scale):

    • Evacuate personnel from the immediate vicinity.

    • Don a P100 respirator and heavy-duty gloves.

    • Cover the spilled powder with a weak, inert base such as sodium bicarbonate (NaHCO₃) to neutralize the acid[4].

    • Moisten slightly with water to facilitate the neutralization reaction, then sweep up the matrix using a non-sparking tool.

    • Dispose of the debris as hazardous chemical waste[4].

Operational Workflow Visualization

The following diagram illustrates the logical flow of handling and waste segregation for 3-(Carboxymethyl)cyclobutane-1-carboxylic acid.

G Start Pre-Operation: Verify CAS 2098129-74-7 PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Control: Certified Fume Hood PPE->Hood Weigh Handling: Weighing & Transfer Hood->Weigh Spill Spill Event? Weigh->Spill Neutralize Neutralize with NaHCO3 Spill->Neutralize Yes Waste Waste Segregation: Organic Acid Stream Spill->Waste No Neutralize->Waste Disposal EH&S Collection Waste->Disposal

Operational workflow and spill mitigation pathway for handling organic dicarboxylic acids.

References

  • 3-(Carboxymethyl)cyclobutane-1-carboxylic acid - Chemsrc. Available at: [Link]

  • Acids, Organic Laboratory Safety - Washington State University (WSU) Environmental Health & Safety. Available at: [Link]

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid - Carl Roth. Available at: [Link]

  • Organic Acid Standard Operating Procedure - University of Washington. Available at:[Link]

  • Chemical Storage Fact Sheet - University of Waterloo Safety Office. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Carboxymethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Carboxymethyl)cyclobutane-1-carboxylic acid
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